molecular formula C22H29ClFNO3 B13721740 Volinanserin Hydrochloride Salt

Volinanserin Hydrochloride Salt

Cat. No.: B13721740
M. Wt: 409.9 g/mol
InChI Key: SGTCZHOIXUDOLR-ZMBIFBSDSA-N
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Description

Volinanserin Hydrochloride Salt is a useful research compound. Its molecular formula is C22H29ClFNO3 and its molecular weight is 409.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Volinanserin Hydrochloride Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Volinanserin Hydrochloride Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29ClFNO3

Molecular Weight

409.9 g/mol

IUPAC Name

(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol;hydrochloride

InChI

InChI=1S/C22H28FNO3.ClH/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16;/h3-9,17,21,25H,10-15H2,1-2H3;1H/t21-;/m1./s1

InChI Key

SGTCZHOIXUDOLR-ZMBIFBSDSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl

Origin of Product

United States

Foundational & Exploratory

Volinanserin Hydrochloride: Technical Guide to Mechanism & Application

[1]

Executive Summary: The "Scalpel" of Serotonin Research

Volinanserin hydrochloride (MDL-100,907 HCl) is the reference standard antagonist for the serotonin 5-HT

1


1

For researchers, this compound is the primary tool for mechanistic isolation . If a physiological effect (e.g., head-twitch response, slow-wave sleep enhancement) is reversed by volinanserin, it is definitively mediated by 5-HT

1

Chemical & Physical Profile

Compound Identity:

  • IUPHAR/BPS Name: Volinanserin

  • Code Name: MDL-100,907[1][2][3]

  • Salt Form: Hydrochloride (HCl) is preferred for stability, though often supplied as a free base or tartrate.[1]

  • CAS (HCl): 139290-65-6[1][4]

  • Molecular Weight: 409.92 g/mol (HCl salt)[1][4]

Solubility & Handling (Critical): Volinanserin HCl is hydrophobic .[1] Direct dissolution in neutral aqueous buffer often results in precipitation, leading to erratic experimental data.

Solvent SystemSolubility LimitApplication Notes
DMSO ~15 mg/mLIdeal stock solution.[1][3] Store at -20°C (stable for 6 months).
Ethanol ~20 mg/mLAlternative organic stock.[1][3]
Aqueous Buffer (PBS) < 0.1 mg/mLDo not dissolve directly. Dilute from DMSO stock.[1]
In Vivo Vehicle 2.5 mg/mL10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][2]

Expert Tip: For in vivo injections, always acidify the vehicle slightly (pH 5.5–6.0) or use the PEG/Tween co-solvent system to prevent micro-precipitation at the injection site, which causes bioavailability variance.

Pharmacodynamics: Mechanism of Action

The Selectivity Profile

Volinanserin’s utility stems from its refusal to bind dopamine receptors. Most "atypical" antipsychotics rely on a balanced 5-HT


1


1

Binding Affinity (K


) Comparison:
Receptor TargetVolinanserin (nM)Ketanserin (nM)Clozapine (nM)
5-HT

0.36 2.09.6
5-HT

885012
Dopamine D

>1,000300150

-Adrenergic
1280.47.0
Signaling Pathway Blockade

The 5-HT


15






1

Volinanserin Action:

  • Competitive Antagonism: Binds to the orthosteric site, preventing agonist docking.

  • Inverse Agonism: In systems with high constitutive activity, volinanserin stabilizes the inactive receptor conformation, reducing basal IP

    
     levels below baseline.
    
  • 
    -Arrestin Blockade:  Prevents the recruitment of 
    
    
    -arrestin-2, a pathway increasingly linked to the neuroplastic effects of psychedelics.[1]
Pathway Visualization

The following diagram illustrates the specific node of blockade within the G

Gcluster_membraneCell MembraneAgonistAgonist(5-HT / DOI / LSD)Receptor5-HT2A Receptor(GPCR)Agonist->ReceptorActivatesVolinanserinVolinanserin(Antagonist)Volinanserin->ReceptorBLOCKSGqGα q/11 ProteinReceptor->GqCouplesPLCPLC-β(Phospholipase C)Gq->PLCActivatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3(Inositol Trisphosphate)PIP2->IP3DAGDAG(Diacylglycerol)PIP2->DAGCaIntracellular Ca2+ReleaseIP3->CaER ReleasePKCPKC ActivationDAG->PKCResponsePhysiological Output(Head Twitch / SWS / Depolarization)Ca->ResponsePKC->Response

Figure 1: Signal Transduction Blockade.[1] Volinanserin competitively inhibits the Gq-PLC-IP3 axis.[1]

Validated Experimental Protocols

Protocol A: In Vitro Radioligand Competition Binding

Objective: Determine the affinity (K


Materials:

  • Source: HEK-293 cells stably expressing human 5-HT

    
    .[1][6]
    
  • Radioligand: [³H]-Ketanserin (1.0 nM final).[1]

  • Displacer: Volinanserin HCl (10 pM to 10 µM).

  • Non-specific Mask: Mianserin (10 µM) or Methysergide.[1]

Workflow:

  • Membrane Prep: Homogenize cells in Tris-HCl (50 mM, pH 7.4). Centrifuge at 48,000

    
    . Resuspend to 20 µg protein/well.
    
  • Incubation: Add 50 µL radioligand + 50 µL Volinanserin (serial dilution) + 100 µL membrane prep.

  • Equilibration: Incubate for 60 minutes at 25°C (Room Temp). Note: 37°C increases dissociation rates and may reduce signal stability.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (polyethyleneimine) to reduce non-specific binding.[1]

  • Analysis: Count via liquid scintillation. Calculate IC

    
     and convert to K
    
    
    using the Cheng-Prusoff equation.[1][6]

Acceptance Criteria: Volinanserin K

0.2 – 0.8 nM1
Protocol B: In Vivo Head-Twitch Response (HTR) Inhibition

Objective: Confirm 5-HT


1

Rationale: Volinanserin should dose-dependently abolish HTR induced by DOI or Psilocybin.[1] If HTR persists, the agonist is acting off-target.[1]

Workflow Visualization:

HTRAcclimation1. Acclimation(30 mins in chamber)Pretreatment2. Pre-treatmentVolinanserin HCl(0.1 - 0.5 mg/kg, s.c.)Acclimation->PretreatmentWait3. Absorption(Wait 20-30 mins)Pretreatment->WaitChallenge4. Agonist ChallengeDOI (1 mg/kg) orPsilocybin (1 mg/kg)Wait->ChallengeRecording5. ObservationRecord HTRs for 30 mins(Video/Automated)Challenge->RecordingAnalysis6. AnalysisCompare vs VehicleRecording->Analysis

Figure 2: HTR Inhibition Assay.[1] Standard workflow for validating in vivo 5-HT2A antagonism.

Step-by-Step:

  • Subject: Male C57BL/6J mice (8–10 weeks).

  • Pre-treatment: Administer Volinanserin HCl (0.1 mg/kg, s.c.) dissolved in vehicle (see Section 2).[1]

  • Latency: Wait 20 minutes . This allows Volinanserin to occupy cortical 5-HT

    
     receptors.[1]
    
  • Challenge: Administer DOI (1.0 mg/kg, i.p.), a selective agonist.

  • Observation: Immediately place mouse in a clear cylinder. Record "head twitches" (rapid rotational jerks of the head) for 30 minutes.

  • Result: Vehicle+DOI mice will exhibit ~30–50 twitches. Volinanserin+DOI mice should exhibit <5 twitches (near complete blockade).[1]

Therapeutic Implications & Systems Pharmacology

1. Sleep Architecture (Slow Wave Sleep): Volinanserin is unique among sedatives.[1] Unlike benzodiazepines (which suppress SWS), Volinanserin promotes N3 (Slow Wave) sleep and consolidates sleep continuity without impairing REM.[1]

  • Mechanism:[7][8][9][10][11] Blockade of 5-HT

    
     disinhibits thalamocortical firing patterns required for delta-wave generation.[1]
    

2. Antipsychotic Research: While effective against positive symptoms in early trials, Volinanserin failed to demonstrate superiority over placebo in some Phase III trials for schizophrenia. However, it remains the gold standard for testing the "Serotonin Hypothesis" of schizophrenia. It is currently used to augment SSRIs or investigate psychosis in Parkinson's disease (where D

1

References

  • Kehne, J. H., et al. (1996).[1] Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics.[3] Link

  • Sorensen, S. M., et al. (1993).[1] Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies.[3] Journal of Pharmacology and Experimental Therapeutics.[3] Link

  • Nichols, D. E. (2004).[1] Hallucinogens.[1][5] Pharmacology & Therapeutics.[1] (Reference for HTR and 5-HT2A signaling). Link

  • Monti, J. M., & Jantos, H. (2006). Effects of the selective 5-HT2A receptor antagonist Eplivanserin on sleep and wakefulness in the rat. Progress in Neuro-Psychopharmacology and Biological Psychiatry.[1] (Comparative sleep mechanism data). Link

  • Guide to Pharmacology (IUPHAR/BPS). 5-HT2A Receptor.[1][11]Link[1]

Volinanserin Hydrochloride: The Reference Standard for Selective 5-HT2A Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Volinanserin (MDL 100,907), detailing its discovery, chemical synthesis, pharmacological profile, and its pivotal role as a reference standard in neuropsychopharmacology.

Executive Summary

Volinanserin (MDL 100,907) represents a watershed moment in the design of selective serotonergic modulators. Unlike its predecessors (e.g., ketanserin, ritanserin) which possessed significant off-target affinity for histamine (


), adrenergic (

), and dopamine (

) receptors, volinanserin was engineered for hyper-selectivity at the 5-HT

receptor (

nM). Although it failed to reach the market as an antipsychotic or hypnotic agent, it remains the "gold standard" pharmacological probe for isolating 5-HT

-mediated behaviors, particularly in the study of psychedelics and sleep architecture.

Discovery History & Structural Evolution

The discovery of volinanserin by Hoechst Marion Roussel (now Sanofi) was driven by the "Serotonin Hypothesis" of schizophrenia. Early atypical antipsychotics (e.g., clozapine, risperidone) blocked both


 and 5-HT

receptors. Researchers hypothesized that pure 5-HT

antagonism might treat negative symptoms and cognitive deficits without the extrapyramidal side effects (EPS) associated with dopaminergic blockade.
The Glemanserin to Volinanserin Transition

Volinanserin is the fluorinated successor to glemanserin (MDL 11,939).

  • Glemanserin: The first truly selective 5-HT

    
     antagonist, but possessed suboptimal pharmacokinetic properties.
    
  • Volinanserin: Introduction of a para-fluorine atom on the phenethyl chain improved metabolic stability (blocking metabolic oxidation at the para-position) and increased lipophilicity, enhancing blood-brain barrier (BBB) penetration.

Chemical Synthesis & Salt Formation

The synthesis of Volinanserin Hydrochloride requires precise stereochemical control, as the


-enantiomer is the active pharmacophore. The following route, adapted from Huang et al. (2000), utilizes a Weinreb amide intermediate to construct the core scaffold.
Synthesis Protocol (Step-by-Step)

Step 1: Protection & Weinreb Amide Formation

  • Reagents: Ethyl isonipecotate, Di-tert-butyl dicarbonate (

    
    ), N,O-Dimethylhydroxylamine.
    
  • Process: The secondary amine of ethyl isonipecotate is protected with a Boc group. The ester is then converted to a Weinreb amide (N-methoxy-N-methylamide), which prevents over-addition of the subsequent Grignard/lithium reagent, ensuring ketone formation rather than a tertiary alcohol.

Step 2: Arylation

  • Reagents: 1,2-Dimethoxybenzene (Veratrole), n-Butyllithium (

    
    -BuLi).
    
  • Mechanism: Lithiation of veratrole occurs ortho to the methoxy groups. This nucleophile attacks the Weinreb amide to yield the aryl ketone.

Step 3: Reduction & Resolution

  • Reagents: Sodium Borohydride (

    
    ), (+)-Mandelic acid.
    
  • Process: The ketone is reduced to a racemic alcohol. The Boc group is removed (acid hydrolysis). The resulting amine is resolved via fractional crystallization using (+)-mandelic acid to isolate the active

    
    -isomer.
    

Step 4: N-Alkylation (Final Coupling)

  • Reagents: 4-Fluorophenethyl bromide,

    
    , Acetonitrile.
    
  • Process: The resolved piperidine intermediate undergoes

    
     alkylation with the fluorinated alkyl halide.
    

Step 5: Hydrochloride Salt Formation

  • Reagents: Anhydrous HCl in Diethyl Ether or Ethanol.

  • Protocol: The free base is dissolved in a minimal volume of ethanol. 1.0 equivalent of HCl gas or ethereal HCl is added dropwise at 0°C. The solution is concentrated or treated with an antisolvent (ether/hexane) to precipitate Volinanserin HCl as a white crystalline solid.

  • Rationale: The HCl salt is preferred over the free base to ensure water solubility for biological assays (

    
     mg/mL for HCl salt vs. negligible for free base).
    
Synthesis Pathway Visualization

VolinanserinSynthesis Start Ethyl Isonipecotate Step1 Boc-Protection & Weinreb Amide Formation Start->Step1 Boc2O, MeNHOMe Intermediate1 Aryl Ketone Intermediate Step1->Intermediate1 Nucleophilic Acyl Substitution Step2 Lithiation of Veratrole (1,2-dimethoxybenzene) Step2->Intermediate1 n-BuLi attack Step3 Reduction (NaBH4) & Deprotection Intermediate1->Step3 Racemate Racemic Alcohol (Free Amine) Step3->Racemate Step4 Chiral Resolution (w/ (+)-Mandelic Acid) Racemate->Step4 ActiveIsomer (R)-Piperidine Intermediate Step4->ActiveIsomer Crystallization Step5 N-Alkylation (4-Fluorophenethyl bromide) ActiveIsomer->Step5 K2CO3, MeCN, 80°C FreeBase Volinanserin (Free Base) Step5->FreeBase Step6 Salt Formation (1.0 eq HCl) FreeBase->Step6 Final Volinanserin HCl (Crystalline Solid) Step6->Final

Figure 1: Synthetic route for Volinanserin HCl, highlighting the critical optical resolution step required to isolate the active (R)-enantiomer.

Pharmacological Profile[1][2][3][4][5]

Binding Affinity & Selectivity

Volinanserin is defined by its "clean" profile. Unlike clozapine, it has negligible affinity for dopaminergic or cholinergic receptors, making it an ideal tool to dissect 5-HT


 specific effects.
Receptor Target

(nM)
Selectivity Ratio (vs 5-HT

)
Functional Effect
5-HT

0.36 1x Antagonist
5-HT

88~244xWeak Antagonist

-Adrenergic
128~355xWeak Antagonist
Dopamine

>2,000>5,500xNegligible
Histamine

>1,000>2,700xNegligible
Mechanism of Action

The 5-HT


 receptor is G

-coupled. Activation triggers the Phospholipase C (PLC) pathway. Volinanserin binds to the receptor, preventing the conformational change necessary to activate the G

protein, thereby silencing the downstream calcium cascade.

MechanismOfAction Agonist Serotonin / Psychedelic Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Activates Volinanserin Volinanserin (Antagonist) Volinanserin->Receptor Blocks Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Neuronal Excitation / Head Twitch Response Ca->Response Triggers

Figure 2: Signal transduction blockade. Volinanserin competitively inhibits the Gq-PLC-IP3 pathway, preventing intracellular calcium release.

Clinical History & Research Utility

The Schizophrenia Failure

Volinanserin reached Phase III trials for schizophrenia but was discontinued.[1]

  • Hypothesis: It was believed that selective 5-HT

    
     blockade would ameliorate negative symptoms (social withdrawal, apathy) without causing Parkinsonian side effects.
    
  • Outcome: While safe, the drug lacked sufficient efficacy against positive symptoms (hallucinations, delusions) compared to haloperidol or risperidone. This failure reinforced the consensus that

    
     receptor occupancy is essential for acute antipsychotic efficacy.
    
Insomnia and Sleep Maintenance

Subsequent trials investigated Volinanserin for sleep maintenance insomnia.[2]

  • Finding: 5-HT

    
     antagonism increases Slow-Wave Sleep (SWS) and reduces wakefulness after sleep onset (WASO).
    
  • Status: Although effective at 3 mg and 6 mg doses, development was halted, likely due to commercial strategic shifts or the crowded insomnia market.

Current Status: The "Trip Killer"

Today, Volinanserin is the primary tool used to validate psychedelic mechanisms.

  • Preclinical: It completely abolishes the "Head Twitch Response" (HTR) in mice induced by psilocybin or LSD.

  • Clinical: In human studies, pretreatment with Volinanserin blocks the subjective hallucinogenic effects of psilocybin, confirming that 5-HT

    
     activation is the primary driver of the psychedelic experience.
    

References

  • Synthesis & SAR: Huang, X., et al. (2000). "A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100907." Bioorganic & Medicinal Chemistry Letters. Link

  • Pharmacology: Kehne, J. H., et al. (1996).[3] "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics. Link

  • Human PK & Occupancy: Andree, B., et al. (1998). "Positron Emission Tomographic Analysis of Dose-Dependent MDL 100,907 Binding to 5-hydroxytryptamine-2A Receptors in the Human Brain." Neuropsychopharmacology. Link

  • Psychedelic Blockade: Vollenweider, F. X., et al. (1998). "5-HT2A and 5-HT2C receptor antagonists block the effects of psilocybin in healthy subjects." Neuropsychopharmacology. Link

  • Sleep Architecture: Teegarden, B. R., et al. (2008).[1] "5-HT2A inverse-agonists for the treatment of insomnia."[4] Current Topics in Medicinal Chemistry. Link

Sources

volinanserin hydrochloride salt chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Volinanserin hydrochloride (MDL-100,907) represents the gold standard in serotonergic pharmacology as a highly selective 5-HT


 receptor antagonist. Unlike its predecessor Ketanserin, which exhibits significant off-target affinity for histamine H

and

-adrenergic receptors, Volinanserin displays >100-fold selectivity for 5-HT

over 5-HT

and other monoaminergic targets. This specificity makes it the critical chemical probe for isolating 5-HT

-mediated behaviors (e.g., impulsivity, sleep architecture, and hallucinogenic mechanisms) and serves as the reference ligand for Positron Emission Tomography (PET) imaging of cortical receptor density.

Part 1: Chemical Identity & Structural Analysis

The pharmacological potency of Volinanserin is strictly stereospecific. Researchers must verify the enantiomeric purity of their supply, as the (S)-enantiomer is significantly less active.

Nomenclature and Identification
  • IUPAC Name: (R)-(+)-

    
    -(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol hydrochloride[1][2]
    
  • Common Codes: MDL-100,907; M100907[1][3][4]

  • CAS Number: 139290-65-6 (HCl salt); 139290-65-6 (Free base often cited generically, verify specific salt CAS on CoA)

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
    
    
    HCl[5]
  • Molecular Weight: 409.92 g/mol (Salt); 373.47 g/mol (Free Base)

Structural Logic & Stereochemistry

The molecule features a piperidine core linking a fluorophenethyl group to a chiral methanol center.

  • Chiral Center: The carbon connecting the piperidine ring to the dimethoxyphenyl ring is chiral. The (R)-(+) configuration is the bioactive eutomer.

  • Fluorine Moiety: The para-fluorine on the phenethyl tail enhances metabolic stability against ring oxidation and increases lipophilicity (

    
    ), facilitating blood-brain barrier (BBB) penetration.
    

Part 2: Physicochemical Profile & Stability

Understanding the solubility profile is critical for preventing experimental failure due to precipitation in aqueous buffers.

PropertySpecificationExperimental Note
Appearance White to off-white crystalline solidHygroscopic; store with desiccant.
Solubility (DMSO) ~15–25 mg/mLPreferred solvent for stock solutions.[6]
Solubility (Water) < 1 mg/mL (Sparingly soluble)Critical: The HCl salt is more soluble than the free base but still prone to precipitation in neutral PBS without co-solvents.
pKa ~8.5 (Piperidine nitrogen)Protonated at physiological pH (7.4).
Melting Point 255–258 °C (Decomposition)High thermal stability.
Storage -20°C (Solid); -80°C (Solution)Solutions in DMSO are stable for ~3 months at -20°C.

Part 3: Pharmacological Mechanism

Volinanserin acts as a silent antagonist (inverse agonist in some constitutive systems) at the 5-HT


 receptor.
Mechanism of Action (Signaling Pathway)

The 5-HT


 receptor is G

-coupled. Activation triggers Phospholipase C (PLC), leading to the hydrolysis of PIP

into IP

and Diacylglycerol (DAG), causing intracellular calcium release. Volinanserin binds the receptor pocket, sterically preventing serotonin (5-HT) or hallucinogens (e.g., DOI, LSD) from engaging the G-protein coupling mechanism.

G Vol Volinanserin (Antagonist) Rec 5-HT2A Receptor Vol->Rec BLOCKS Agonist 5-HT / DOI (Agonist) Agonist->Rec Activates Gjq Gq Protein Rec->Gjq Couples PLC PLC-beta Gjq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Hydrolysis Ca Ca2+ Release (Neuronal Excitation) IP3->Ca Triggers

Figure 1: Signal transduction blockade by Volinanserin. The antagonist prevents the Gq-mediated cascade essential for cortical excitation.

Selectivity Profile ( Values)
  • 5-HT

    
    :  0.1 – 0.5 nM (High Affinity)
    
  • 5-HT

    
    :  ~300 nM (>600-fold selectivity)
    
  • Dopamine D

    
    :  >1,000 nM (Negligible affinity)
    
  • 
    -Adrenergic:  >100 nM (Low affinity)
    

Part 4: Experimental Protocols

The following protocols are designed to ensure reproducibility. The most common failure mode with Volinanserin is "crashing out" (precipitation) upon injection or dilution.

Protocol A: In Vitro Stock Preparation

Purpose: Creating a stable master stock for cell culture or binding assays.

  • Weighing: Weigh 5 mg of Volinanserin HCl.

  • Solvent: Add 1.34 mL of 100% DMSO (anhydrous) to achieve a 10 mM concentration.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into light-protective amber tubes (20 µL/tube) and store at -80°C. Avoid freeze-thaw cycles.

Protocol B: In Vivo Formulation (Intraperitoneal Injection)

Purpose: Preparing a 1 mg/mL solution for rodent studies (e.g., 0.1–1.0 mg/kg dosing). Challenge: Direct dissolution in saline often fails. Use the "Co-solvent Step-Down" method.[3]

Reagents:

  • PEG-300 (Polyethylene glycol)

  • Tween-80[3][4]

  • Sterile Saline (0.9% NaCl)

  • DMSO Stock (from Protocol A)

Workflow:

Formulation Start Target: 1 mL Working Solution (1 mg/mL) Step1 1. Add 40 uL DMSO Stock (25 mg/mL) to sterile tube Start->Step1 Step2 2. Add 400 uL PEG-300 Vortex 15s (Clear Solution) Step1->Step2 Step3 3. Add 50 uL Tween-80 Vortex 15s (Viscous Clear) Step2->Step3 Step4 4. SLOWLY add 510 uL Saline Dropwise while vortexing Step3->Step4 Check Visual Check: Precipitate? Step4->Check Clear Filter Sterilize (0.22 um) Inject immediately Check->Clear No Cloudy Sonicate 30s @ 37C If fails, increase PEG ratio Check->Cloudy Yes

Figure 2: Step-wise co-solvent formulation strategy to prevent precipitation during saline addition.

Part 5: Synthesis & Quality Control

For medicinal chemists or those synthesizing derivatives (e.g., deuterated or fluorinated analogs for PET).

Synthetic Route Overview

The synthesis typically begins with Guaiacol (2-methoxyphenol).

  • Alkylation: Guaiacol is alkylated to form the piperidine precursor.

  • Coupling: The piperidine ring is coupled with the 4-fluorophenethyl halide.

  • Chiral Resolution (Critical Step): The racemic ketone intermediate is reduced to the alcohol. This produces a racemic mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak AD) or fractional crystallization with a chiral acid (e.g., (+)-tartaric acid) is required to isolate the active (R)-(+) isomer.

QC Parameters
  • Chiral Purity: Must be >99% ee (enantiomeric excess). The (S)-isomer is a common impurity that dilutes potency.

  • Proton NMR (

    
    H-NMR):  Diagnostic peaks at 
    
    
    
    3.8 (methoxy groups) and the aromatic region (fluorophenyl splitting pattern).

References

  • Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981.

  • Sorensen, S. M., et al. (1993). Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies.[6] Journal of Pharmacology and Experimental Therapeutics, 266(2), 684-691.[3][6]

  • PubChem Compound Summary. (2025). Volinanserin (CID 5311271).[3][7] National Center for Biotechnology Information.

  • Herth, M. M., et al. (2009). Synthesis and in vitro affinity of a series of 5-HT2A receptor antagonists based on the MDL 100,907 structure. Bioorganic & Medicinal Chemistry, 17(16), 5825-5832.

  • Paterson, N. E., et al. (2009). The 5-HT2A receptor antagonist M100907 attenuates the locomotor stimulant effects of the NMDA antagonist dizocilpine. European Journal of Pharmacology, 616(1-3), 73-80.

Sources

volinanserin hydrochloride salt as a 5-HT2A receptor antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Volinanserin Hydrochloride (MDL-100907) A Selective 5-HT2A Receptor Antagonist for CNS Research and Drug Discovery

Executive Summary

Volinanserin hydrochloride (MDL-100907) is the reference standard for selective serotonin 5-HT2A receptor antagonism. Unlike non-selective atypical antipsychotics (e.g., clozapine, risperidone) that bind promiscuously to dopaminergic, adrenergic, and histaminergic receptors, volinanserin exhibits >300-fold selectivity for 5-HT2A over 5-HT2C and Dopamine D2 receptors.

This high selectivity makes it an indispensable chemical probe for dissecting the specific contribution of 5-HT2A signaling in sleep architecture (specifically Slow Wave Sleep enhancement), impulsivity, and the hallucinogenic effects of psychedelics. While it failed in Phase III clinical trials as a standalone treatment for schizophrenia, it remains a critical tool compound in neuropsychopharmacology.

Chemical & Physical Specifications

Compound Identity:

  • IUPAC Name: (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol hydrochloride

  • CAS Number: 139290-65-6 (HCl salt)

  • Molecular Formula: C22H28FNO3[1][2] · HCl

Solubility & Formulation Protocol: Volinanserin HCl is sparingly soluble in aqueous buffers, often leading to precipitation if not formulated correctly. For in vivo administration, a co-solvent system is required to maintain stability.

Validated Formulation Protocol (Intraperitoneal/Oral):

  • Stock: Dissolve Volinanserin HCl in 100% DMSO at 25 mg/mL.

  • Working Solution Preparation (Sequential Addition Required):

    • 10% DMSO (containing the drug)[3][4]

    • 40% PEG300 (Polyethylene Glycol)

    • 5% Tween-80[3][4][5]

    • 45% Sterile Saline (0.9% NaCl)

  • Note: Add solvents in this exact order. Vortex vigorously between steps. If precipitation occurs, sonicate at 37°C.

Pharmacodynamics & Mechanism of Action

Selectivity Profile: The defining feature of volinanserin is its "clean" pharmacological profile compared to other serotonergic agents.

Receptor TargetKi (nM)Selectivity Ratio (vs. 5-HT2A)
5-HT2A 0.36 1x (Primary Target)
5-HT2C88>240x
Alpha-1 Adrenergic100>270x
Dopamine D2>500>1,300x
5-HT1A>1,000>2,700x

Signaling Pathway Inhibition: The 5-HT2A receptor couples to the Gαq/11 protein. Activation triggers Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG, resulting in intracellular calcium mobilization. Volinanserin acts as a potent antagonist (and weak inverse agonist) preventing this cascade.

G Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor Activates Volinanserin Volinanserin (MDL-100907) Volinanserin->Receptor Blocks Gq Gαq/11 Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca2+ Release (Intracellular) IP3->Calcium ER Release NeuronalEx Neuronal Excitation (Depolarization) DAG->NeuronalEx PKC Activation Calcium->NeuronalEx

Figure 1: Volinanserin blocks the Gq-mediated signaling cascade, preventing IP3 generation and subsequent calcium mobilization.[6][7]

Experimental Applications & Protocols

A. In Vitro: Radioligand Binding Assay

To validate 5-HT2A affinity in transfected cell lines (e.g., HEK293 expressing human 5-HT2A).

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Ligand: Use [3H]-Ketanserin (0.5 nM) as the radioligand. Note: Ketanserin binds both 5-HT2A and Alpha-1, but in Alpha-1-free expression systems, it is a valid tracer.

  • Displacement: Incubate membranes with [3H]-Ketanserin and varying concentrations of Volinanserin (10^-11 to 10^-5 M).

  • Non-Specific Binding: Define using 1 µM Mianserin or Spiroxatrine.

  • Incubation: 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Calculate Ki using the Cheng-Prusoff equation. Expect Ki ≈ 0.3–1.0 nM.

B. In Vivo: Sleep Architecture (Rodent Model)

Volinanserin is a gold-standard agent for studying Slow Wave Sleep (SWS).

  • Subjects: Male Wistar rats (implanted with EEG/EMG electrodes).

  • Acclimatization: 24 hours in recording chambers.

  • Dosing: Administer Volinanserin (0.1 – 1.0 mg/kg, i.p.) or Vehicle at light-onset (CT 0).

  • Recording: Continuous EEG/EMG recording for 6 hours post-injection.

  • Analysis:

    • NREM Sleep: Volinanserin significantly increases the duration of NREM sleep and the power density in the delta frequency band (0.5–4.0 Hz), indicative of deep SWS.

    • REM Sleep: Minimal effect or slight suppression, distinguishing it from benzodiazepines (which suppress SWS).

C. In Vivo: Head Twitch Response (HTR)

The HTR is a behavioral proxy for 5-HT2A activation (hallucinogenic potential) in mice.[8]

  • Challenge Agent: DOI (2,5-dimethoxy-4-iodoamphetamine), a 5-HT2A/2C agonist, at 1.0 mg/kg.[8]

  • Pre-treatment: Volinanserin (0.01 – 0.1 mg/kg, s.c.) administered 30 minutes prior to DOI.

  • Observation: Count head twitches for 20 minutes immediately post-DOI injection.

  • Result: Volinanserin should dose-dependently abolish HTR. An ED50 ≈ 0.05 mg/kg is expected.

Therapeutic Context & Drug Development

The Schizophrenia Failure: Volinanserin was originally developed (as M100907) by Sanofi-Aventis as an atypical antipsychotic. The hypothesis was that selective 5-HT2A blockade would treat positive symptoms without the extrapyramidal side effects (EPS) caused by Dopamine D2 blockade.

  • Outcome: Phase III trials failed to demonstrate sufficient efficacy against acute positive symptoms compared to haloperidol.

  • Insight: This failure provided critical evidence that while 5-HT2A modulation contributes to the "atypical" profile (low EPS), D2 blockade remains essential for acute antipsychotic efficacy.

Repurposing for Insomnia: Research shifted toward sleep maintenance.[9] Volinanserin increases SWS (Stage N3) and reduces "Wake After Sleep Onset" (WASO). Although Volinanserin itself was discontinued, its pharmacological logic birthed Pimavanserin (approved for Parkinson's Disease Psychosis) and Eplivanserin (investigated for insomnia), confirming the utility of the 5-HT2A mechanism.

References

  • Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981. Link

  • Sorensen, S. M., et al. (1993). "Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies." Journal of Pharmacology and Experimental Therapeutics, 266(2), 684-691.[2] Link

  • Teegarden, B. R., et al. (2008).[9][10] "5-HT2A inverse-agonists for the treatment of insomnia." Current Topics in Medicinal Chemistry, 8(11), 969-976.[10] Link

  • Marek, G. J., et al. (2003). "Synergistic action of 5-HT2A antagonists and selective serotonin reuptake inhibitors in neuropsychiatric disorders." Neuropsychopharmacology, 28(2), 402-412. Link

  • PubChem. (n.d.). "Volinanserin Hydrochloride Compound Summary." National Library of Medicine. Link

Sources

Volinanserin Hydrochloride (MDL-100,907) Preclinical Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Volinanserin, developmentally known as MDL-100,907 or M-100907, is an exceptionally potent and selective 5-HT2A receptor antagonist[1]. Originally investigated in clinical trials as a putative atypical antipsychotic and a treatment for sleep maintenance insomnia, it has since become an indispensable, gold-standard pharmacological tool for interrogating serotonergic pathways in preclinical research[1][2]. This whitepaper synthesizes the physicochemical properties, receptor kinetics, and validated experimental methodologies required to deploy volinanserin hydrochloride effectively in both in vitro and in vivo models.

Physicochemical Properties & Formulation Strategies

The free base form of volinanserin exhibits poor aqueous solubility, necessitating the use of organic solvents like DMSO or dimethyl formamide (DMF) for dissolution[3]. However, the hydrochloride salt formulation significantly enhances hydrophilicity, allowing for direct dissolution in saline or aqueous buffers[4].

Causality in Formulation: Utilizing the water-soluble hydrochloride salt is a critical advantage for in vivo systemic administration (e.g., intraperitoneal or intravenous injections). It eliminates the confounding behavioral, sedative, and neurotoxic artifacts often introduced by organic vehicle solvents, ensuring that observed phenotypic changes are strictly driven by 5-HT2A antagonism[4].

Table 1: Physicochemical Profile of Volinanserin Hydrochloride
PropertyValue
Chemical Name (R)-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol[1][5]
Empirical Formula C22H28FNO3[3]
Molecular Weight 373.46 g/mol [3]
Aqueous Solubility (HCl Salt) ~18.67 mg/mL (50 mM) in H2O/HCl[4]
Primary Target 5-HT2A Receptor (Competitive Antagonist)[5][6]

In Vitro Pharmacology: Binding & Functional Assays

Volinanserin is distinguished by its sub-nanomolar affinity for the 5-HT2A receptor and its profound selectivity profile. Unlike older generation antagonists such as ketanserin or ritanserin, which exhibit significant off-target binding at alpha-1 adrenergic and histamine H1 receptors, volinanserin maintains a >100-fold separation from these sites[6][7].

Table 2: Receptor Binding Profile (Ki)
Receptor SubtypeBinding Affinity (Ki)Selectivity Ratio (vs 5-HT2A)
5-HT2A 0.36 nM[5][6]1x
5-HT2C 88 nM[3]~244x
Alpha-1 Adrenergic 128 nM[3]~355x
Dopamine D2 > 360 nM[6][7]>1000x
Mechanism of Action

The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist (e.g., serotonin or hallucinogens like DOI), the receptor triggers Phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[7]. This cascade results in the release of intracellular calcium. Volinanserin acts as a competitive antagonist, binding to the orthosteric site and locking the receptor in an inactive conformation, thereby preventing this downstream signaling[7].

G Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor (Gq-coupled) Serotonin->Receptor Agonism Volinanserin Volinanserin (MDL-100,907) Volinanserin->Receptor Competitive Antagonism PLC Phospholipase C (PLC) Receptor->PLC Activation IP3 IP3 / DAG PLC->IP3 Cleavage Calcium Intracellular Ca2+ Release IP3->Calcium Signaling

Caption: 5-HT2A Intracellular Signaling Pathway and Volinanserin Antagonism

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Occupancy

Objective: To determine the specific binding affinity (Kd) and receptor density (Bmax) in cortical tissue.

Causality & Validation: Utilizing tritiated volinanserin ([3H]MDL 100,907) directly, rather than [3H]ketanserin, eliminates the need for secondary blocking agents (like prazosin for alpha-1 receptors) due to its extreme selectivity[8]. This creates a self-validating system where the radioactive signal is exclusively representative of 5-HT2A sites.

  • Tissue Preparation: Homogenize rat frontal cortex tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 15 minutes. Resuspend the pellet in fresh buffer.

  • Incubation: Incubate 100 µg of membrane protein with 0.5 nM [3H]MDL 100,907 at 37°C for 15 minutes to reach equilibrium[8].

  • Nonspecific Binding (NSB) Determination: In parallel wells, add 10 µM of unlabeled ketanserin or mianserin.

    • Validation Step: This saturates all specific 5-HT2A sites. Any remaining signal represents non-specific lipid binding, which must be mathematically subtracted from total binding to calculate specific receptor binding.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through glass-fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding[9]. Count radioactivity using liquid scintillation spectrometry.

In Vivo Behavioral Pharmacology

Volinanserin is highly effective in reversing behaviors induced by 5-HT2A activation. In preclinical models, it potently inhibits head-twitch responses (HTR) induced by hallucinogens such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), DOI, and LSD[7][10]. Furthermore, it has been shown to attenuate impulsivity, reverse amphetamine-induced locomotor hyperactivity, and increase slow-wave sleep[2][6].

Workflow Phase1 Phase 1: In Vitro Binding Radioligand Assay (Ki = 0.36 nM) Phase2 Phase 2: Functional Assays IP Accumulation Phase1->Phase2 Phase3 Phase 3: In Vivo Models HTR & Locomotion Phase2->Phase3 Phase4 Phase 4: Ex Vivo Receptor Occupancy Phase3->Phase4

Caption: Preclinical Workflow for Volinanserin Pharmacological Validation

Protocol 2: Murine Head-Twitch Response (HTR) Assay

Objective: To evaluate the in vivo efficacy of volinanserin in blocking 5-HT2A-mediated hallucinogenic behavior.

Causality & Validation: The HTR is a highly conserved, quantifiable behavioral proxy for 5-HT2A activation in rodents. By pre-treating with volinanserin, we establish a competitive blockade at the receptor level. A dose-dependent reduction in HTR confirms the central penetrance and target engagement of the antagonist.

  • Habituation: Acclimate adult male C57BL/6 mice to the observation arena for 30 minutes to establish a baseline and reduce stress-induced locomotor artifacts.

  • Antagonist Pre-treatment: Administer volinanserin hydrochloride (0.01 - 0.3 mg/kg, i.p.) dissolved in sterile saline[4][6].

    • Validation Step: A vehicle-only control group must be run in parallel to account for baseline twitch rates. Allow 30 minutes for peak CNS penetration and receptor binding.

  • Agonist Challenge: Administer a selective 5-HT2A agonist (e.g., DOI 1.0 mg/kg, i.p.)[2].

  • Behavioral Scoring: Immediately return the animal to the arena and record behavior using a high-speed camera or magnetometer for 20 minutes. Count the number of rapid rotational head movements (twitches).

  • Data Analysis: Calculate the percentage inhibition of HTR relative to the vehicle-pre-treated, agonist-challenged control group.

References

  • Volinanserin (MDL100907) | 5-HT2 Receptor Antagonist - MedchemExpress.com. 6

  • Volinanserin - Wikipedia. 1

  • Volinanserin - Grokipedia. 10

  • MDL100907 hydrochloride (Water soluble) - Hello Bio. 4

  • Volinanserin - PRODUCT INFORMATION - Cayman Chemical. 3

  • MDL 100907 | 5-HT2A Receptors - Tocris Bioscience. 5

  • Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed (NIH). 7

  • MDL 100907 | 5-HT2A Receptor Antagonists - R&D Systems.

  • volinanserin [Ligand Id: 185] activity data - Guide to Pharmacology.9

  • [3H]MDL 100907: a novel selective 5-HT2A receptor ligand - PubMed (NIH). 8

  • Role of 5-HT receptor antagonists in the treatment of insomnia - Dove Medical Press. 2

Sources

Volinanserin Hydrochloride: Technical Safety & Toxicology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Volinanserin (MDL-100,907) is a highly selective serotonin 5-HT2A receptor antagonist that reached Phase III clinical trials for the treatment of schizophrenia and insomnia before its development was discontinued.[1] While it demonstrated efficacy in normalizing sleep architecture and reducing positive symptoms of psychosis, its progression was halted, likely due to a narrow therapeutic index concerning cardiac safety.

This guide provides a rigorous technical analysis of the compound's safety profile, focusing on the critical relationship between its primary pharmacological target (5-HT2A) and its off-target liability (hERG potassium channel blockade).

Chemical & Pharmacological Identity

Core Identity
  • IUPAC Name: (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol[2][3]

  • CAS Number: 139290-65-6 (HCl salt: 139290-65-6 refers to parent; specific salt forms vary)

  • Synonyms: MDL-100,907; M100907[1][3][4]

  • Molecular Formula: C₂₂H₂₈FNO₃ · HCl

  • Solubility: Soluble in DMSO (>10 mg/mL), Ethanol, and Methanol; sparingly soluble in water.

Mechanism of Action

Volinanserin is characterized by its extreme selectivity for the 5-HT2A receptor. Unlike "dirty" antipsychotics (e.g., clozapine) that bind promiscuously to dopaminergic, histaminergic, and muscarinic receptors, volinanserin exhibits a >100-fold selectivity for 5-HT2A over D2 receptors.

Receptor TargetAffinity (

)
Functional Consequence
5-HT2A 0.36 nM Antipsychotic efficacy; increases Slow Wave Sleep (SWS).
5-HT2C ~88 nMWeak antagonism; minimal contribution to satiety/weight gain.
Alpha-1 ~100 nMPotential for orthostatic hypotension (low risk at therapeutic doses).
Dopamine D2 >1,000 nMAbsence of Extrapyramidal Symptoms (EPS).

Toxicology & Safety Assessment

Cardiac Safety (The Critical Failure Point)

The most significant toxicological signal for volinanserin is its inhibition of the hERG (human ether-à-go-go-related gene) potassium channel. In drug development, a safety margin of >30-fold between the therapeutic concentration (Cmax) and the hERG IC50 is typically required to rule out the risk of Torsades de Pointes (TdP).

  • Therapeutic Affinity (

    
    ):  0.36 nM[3]
    
  • hERG Inhibition (

    
    ):  3.3 – 5.1 nM
    

Expert Insight: The safety margin for volinanserin is dangerously narrow (~10-fold). This proximity implies that at doses required to achieve high receptor occupancy (e.g., >80% for antipsychotic effect), the free plasma concentration likely encroaches upon the hERG inhibition threshold, significantly elevating the risk of QT prolongation.

Acute & Behavioral Toxicology (Preclinical)

In rodent models, volinanserin demonstrates a separation between therapeutic effects and gross motor toxicity, confirming its lack of D2-mediated side effects.

EndpointSpeciesValue / ObservationInterpretation
Locomotor Inhibition Mouse

= 0.3 mg/kg (i.p.)
Potent sedation/calming without catalepsy.
Catalepsy Rat

= 10–50 mg/kg
High threshold for motor rigidity (low EPS risk).
Lethality (

)
RodentNot established in public datasets"Hazardous" classification in SDS; treat as potent toxicant.
Adverse Events in Humans

During clinical trials (Phase II/III), the following adverse events (AEs) were noted, consistent with its pharmacological profile:

  • CNS: Headache, somnolence (intended effect for insomnia), dizziness.

  • Cardiovascular: Asymptomatic QT interval prolongation (monitored closely due to the hERG profile).

  • Metabolic: Minimal weight gain observed compared to atypical antipsychotics.

Pharmacokinetics & Metabolism (ADME)

Absorption & Distribution
  • Bioavailability: Rapidly absorbed after oral administration.

  • 
    :  1.0 – 2.5 hours.
    
  • Protein Binding: High (>90%), typical for lipophilic CNS drugs.

Metabolism

Volinanserin undergoes extensive first-pass metabolism in the liver.

  • Primary Metabolite: MDL 105,725 (Active metabolite).

  • Metabolic Pathways:

    • Oxidation: Likely mediated by CYP450 isoforms (CYP3A4 implicated in similar piperidine scaffolds).

    • Conversion: Transformation to MDL 105,725, which retains 5-HT2A affinity but has lower blood-brain barrier (BBB) permeability than the parent compound.

Elimination
  • Half-life (

    
    ):  ~6.6 hours (Range: 4.5 – 9.8 hours).[1]
    
  • Receptor Occupancy: PET studies indicate that cortical 5-HT2A occupancy persists longer than the plasma half-life would suggest, supporting once-daily dosing despite the short pharmacokinetic

    
    .
    

Visualizations

Mechanism of Action: Selective Antagonism

This diagram illustrates the selective blockade of the 5-HT2A receptor and the downstream prevention of IP3/DAG signaling, contrasting it with the off-target hERG blockade.

MOA Volinanserin Volinanserin (MDL-100,907) Rec_5HT2A 5-HT2A Receptor (Gq-coupled) Volinanserin->Rec_5HT2A Blocks (Ki 0.36 nM) Rec_hERG hERG K+ Channel (Off-Target) Volinanserin->Rec_hERG Blocks (IC50 ~3 nM) Repolarization Cardiac Repolarization (Phase 3) Volinanserin->Repolarization Impairs PLC Phospholipase C (PLC) Rec_5HT2A->PLC Activation (Blocked) Rec_hERG->Repolarization Normal Function IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca NeuronalEx Neuronal Excitation (Psychosis/Wakefulness) Ca->NeuronalEx QT QT Interval Prolongation Repolarization->QT Delays

Caption: Volinanserin selectively blocks 5-HT2A signaling (Blue) but possesses a high-risk off-target blockade of hERG channels (Red).

Safety Margin Analysis Workflow

A logical flow demonstrating why the compound's development was likely halted despite efficacy.

SafetyMargin Dose Therapeutic Dose (Antipsychotic Efficacy) PlasmaConc Free Plasma Concentration (C_max) Dose->PlasmaConc Ratio Safety Margin Calculation (hERG IC50 / C_max) PlasmaConc->Ratio Target Target Potency (Ki = 0.36 nM) Target->Dose Dictates Required Exposure Tox hERG Liability (IC50 = 3.3 nM) Tox->Ratio Risk High Risk of TdP (Margin < 30x) Ratio->Risk Result: ~10x Margin Decision Development Discontinued Risk->Decision

Caption: The narrow window between therapeutic efficacy and cardiac toxicity thresholds creates an unacceptable risk profile.

Handling & Storage Protocols

Warning: Volinanserin is a potent pharmacological agent. All handling must occur within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Solubilization:

    • Dissolve in DMSO or Ethanol.[3]

    • Avoid aqueous buffers for stock solutions due to poor solubility and stability.

    • Protocol: Add solvent to vial, vortex for 30 seconds, sonicate for 5 minutes if particulate remains.

  • Storage:

    • Solid: -20°C (Stable for >2 years).[3]

    • Solution: -80°C (Use within 6 months; avoid freeze-thaw cycles).

References

  • Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics.[3] Link

  • Tocris Bioscience. MDL 100907 Product Information & Biological Activity.Link

  • Grunder, G., et al. (1997).[5] Time course of 5-HT2A receptor occupancy in the human brain after a single oral dose of the putative antipsychotic drug MDL 100,907 measured by positron emission tomography.[5][6] Neuropsychopharmacology.[5] Link

  • Ardayfio, P., et al. (2008).[3] The 5-hydroxytryptamine2A receptor antagonist M100907 attenuates impulsivity...[3] Journal of Pharmacology and Experimental Therapeutics.[3] Link

  • Sanofi-Aventis. Clinical Trials Update: Discontinuation of Eplivanserin (Related Compound).Link

  • Guide to Pharmacology. Volinanserin Ligand Page (Target & Transporter Data).Link

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Technical Whitepaper: Volinanserin Hydrochloride (M100907)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Volinanserin Hydrochloride (MDL-100,907), a reference standard in neuropsychopharmacology known for its high selectivity for the 5-HT2A receptor.

CAS Number: 139290-65-6 (Generic/Salt-dependent) Synonyms: MDL-100,907; Eplivanserin analog; (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol HCl

Executive Summary

Volinanserin (M100907) is the "gold standard" selective antagonist for the serotonin 5-HT2A receptor.[1][2][3] Unlike non-selective antipsychotics (e.g., clozapine, haloperidol) that bind promiscuously to dopaminergic and adrenergic receptors, volinanserin exhibits >100-fold selectivity for 5-HT2A over 5-HT2C and dopamine D2 receptors. This specificity makes it an indispensable tool for isolating 5-HT2A-mediated signaling in sleep architecture (slow-wave sleep enhancement) and the pathophysiology of schizophrenia.

Part 1: Chemical Identity & Physicochemical Profile

Critical Note on CAS & Salt Forms: Database entries for Volinanserin often conflate the free base and the hydrochloride salt under CAS 139290-65-6. Researchers must verify the Molecular Weight (MW) on the Certificate of Analysis (CoA) to ensure accurate molarity calculations.

Physicochemical Data Table
ParameterVolinanserin (Free Base)Volinanserin HCl (Salt)
CAS Registry 139290-65-6 (often cited)139290-65-6 (often cited)
Formula C₂₂H₂₈FNO₃C₂₂H₂₈FNO₃[3][4][5] · HCl
Molecular Weight 373.46 g/mol 409.93 g/mol
Appearance White crystalline solidWhite to off-white powder
Solubility (DMSO) ~15 mg/mL~20 mg/mL
Solubility (Water) InsolubleSparingly soluble (requires pH adjustment)
Chirality R-(+) enantiomerR-(+) enantiomer
Stability & Handling[3][6]
  • Storage: -20°C in a desiccated environment. The HCl salt is hygroscopic.

  • Solution Stability: Stock solutions in DMSO are stable for up to 6 months at -80°C. Aqueous working solutions must be prepared fresh daily due to potential hydrolysis or precipitation.

Part 2: Pharmacodynamics & Mechanism of Action

Volinanserin acts as a potent, selective inverse agonist/antagonist at the 5-HT2A receptor (Ki = 0.36 nM). Its primary utility lies in its ability to decouple the Gq/11 signaling cascade without interfering with D2 dopamine receptors, thereby avoiding extrapyramidal side effects (EPS) common with typical antipsychotics.

Signaling Pathway Blockade

The following diagram illustrates how Volinanserin interrupts the 5-HT2A-mediated calcium release pathway.

G Volinanserin Volinanserin (M100907) Rec_5HT2A 5-HT2A Receptor (Gq-coupled) Volinanserin->Rec_5HT2A Blocks (Ki 0.36 nM) Serotonin Serotonin (5-HT) Serotonin->Rec_5HT2A Activates G_Protein Gαq/11 Protein Rec_5HT2A->G_Protein Couples PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_Release Intracellular Ca2+ Release (Neuronal Excitation) IP3->Ca_Release Triggers

Figure 1: Mechanism of Action.[1][2][3][5][6][7][8][9][10][11] Volinanserin competitively binds to the 5-HT2A receptor, preventing Gq-protein coupling and subsequent IP3-mediated calcium release.

Part 3: Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution of Volinanserin HCl.

  • Weighing: Accurately weigh 4.1 mg of Volinanserin HCl.

  • Solvent Addition: Add 1.0 mL of analytical grade DMSO (Dimethyl sulfoxide).

    • Note: Do not use water or PBS for the initial stock; the salt may precipitate at high concentrations in neutral pH.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into light-protective amber vials (50 µL each) and store at -80°C.

In Vivo Formulation (Intraperitoneal Injection)

Objective: Prepare a vehicle for rodent administration (Solution concentration: 1–2 mg/mL). Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[8][11]

Protocol:

  • Step A: Dissolve the required amount of Volinanserin HCl in 10% of the total volume using pure DMSO. Ensure complete dissolution (clear solution).

  • Step B: Slowly add 40% of the total volume using PEG300. Vortex gently.

  • Step C: Add 5% of the total volume using Tween-80.[8]

  • Step D: Slowly add 45% of the total volume using warm (37°C) sterile saline.

    • Critical: Adding saline too quickly can cause "crashing out" (precipitation). If cloudiness occurs, sonicate immediately.

In Vitro Receptor Binding Assay (Workflow)

This protocol validates the affinity of Volinanserin for 5-HT2A receptors using radioligand displacement.

Experiment Prep Membrane Prep (HEK-293 expressing 5-HT2A) Incubation Incubation 60 min @ 37°C Prep->Incubation Ligand Radioligand [3H]-Ketanserin (1 nM) Ligand->Incubation Competitor Competitor Volinanserin (10^-11 to 10^-5 M) Competitor->Incubation Harvest Harvest Vacuum Filtration (GF/B filters) Incubation->Harvest Count Scintillation Counting Harvest->Count Analysis Data Analysis Calculate IC50 & Ki Count->Analysis

Figure 2: Radioligand Binding Assay Workflow. This standard workflow determines the Ki value using [3H]-Ketanserin displacement.

Part 4: Synthesis & Manufacturing Route

The synthesis of Volinanserin typically follows the Weinreb amide route to ensure chiral purity of the R-(+) enantiomer.

  • Starting Material: Isonipecotic acid.[1]

  • Protection: Boc-protection of the piperidine nitrogen.

  • Amidation: Formation of the Weinreb amide.[1]

  • Acylation: Reaction with 2,3-dimethoxyphenyllithium.

  • Reduction & Resolution: Reduction to the alcohol and chiral resolution to isolate the (R)-isomer.

  • Alkylation: Attachment of the 4-fluorophenethyl chain.

Part 5: Clinical & Preclinical Context

Sleep Architecture

Volinanserin has been extensively studied for its ability to increase Slow Wave Sleep (SWS) (Stages 3 and 4) without the "hangover" effects associated with benzodiazepines.

  • Mechanism: Blockade of 5-HT2A receptors reduces the inhibitory tone on SWS generation.

  • Clinical Status: Reached Phase III trials for insomnia (sleep maintenance) but was discontinued.[5]

Schizophrenia

Originally developed as an antipsychotic (MDL-100,907), it demonstrated that selective 5-HT2A blockade could attenuate dopaminergic hyperactivity in the mesolimbic pathway without blocking D2 receptors directly.

  • Outcome: While safe, it lacked sufficient efficacy as a monotherapy for acute exacerbations of schizophrenia compared to atypical antipsychotics (which combine 5-HT2A and D2 blockade).

References

  • Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Role of 5-HT2A receptor antagonists in the treatment of insomnia. PMC. Retrieved from [Link]

  • PubChem. (2024). Volinanserin Compound Summary. Retrieved from [Link]

Sources

volinanserin hydrochloride salt molecular formula C22H28FNO3•HCl

Author: BenchChem Technical Support Team. Date: March 2026

Selective 5-HT2A Receptor Antagonist: Mechanisms, Protocols, and Applications

Executive Summary

Volinanserin Hydrochloride (MDL-100,907 HCl) represents the "gold standard" reference compound for selective Serotonin 2A (5-HT2A) receptor antagonism. Unlike non-selective antipsychotics (e.g., clozapine, risperidone) that exhibit broad "dirty drug" profiles across dopaminergic, adrenergic, and histaminergic receptors, volinanserin displays >300-fold selectivity for 5-HT2A over 5-HT2C,


-adrenergic, and Dopamine D2 receptors.

This high selectivity makes it an indispensable tool for deconvoluting the specific contributions of 5-HT2A signaling in neuropsychiatric phenomena, particularly in sleep architecture (slow-wave sleep enhancement) and the attenuation of psychostimulant-induced psychosis. This guide outlines the physicochemical properties, mechanistic pathways, and validated experimental protocols for utilizing Volinanserin HCl in preclinical research.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Volinanserin is most stable and soluble in its hydrochloride salt form for aqueous applications. Researchers must distinguish between the free base and the salt to ensure accurate molar dosing.

Table 1: Physicochemical Specifications

PropertySpecification
Common Name Volinanserin Hydrochloride (MDL-100,907)
IUPAC Name (R)-(+)-

-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol hydrochloride
Molecular Formula

Molecular Weight 409.92 g/mol (Salt) / 373.46 g/mol (Free Base)
CAS Number 139290-65-6 (Free Base) / Salt forms vary
Appearance White to off-white crystalline solid
Solubility DMSO (>15 mg/mL), Ethanol (>20 mg/mL), Water (Sparingly soluble; requires co-solvent)
Receptor Affinity (

)
5-HT2A (0.36 nM)
Selectivity Ratio >300-fold vs. D2, 5-HT2C,

Formulation & Stability

Critical Protocol: Volinanserin HCl is hydrophobic. Direct dissolution in saline often results in precipitation.

  • Stock Solution: Dissolve powder in 100% DMSO to create a 10-25 mM stock. Store at -20°C (stable for 6 months).

  • Working Solution (In Vivo): Dilute the DMSO stock into sterile saline or PBS immediately prior to injection. Ensure final DMSO concentration is <5% to avoid vehicle artifacts.

    • Example: For a 1 mg/kg dose in mice, dilute 10

      
      L of 10 mM DMSO stock into 990 
      
      
      
      L saline. Vortex vigorously.

Pharmacodynamics & Mechanism of Action

The 5-HT2A Signaling Cascade

The 5-HT2A receptor is a G-protein-coupled receptor (GPCR) primarily coupled to the


 protein family. Activation triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (

) by Phospholipase C (PLC), generating secondary messengers

and Diacylglycerol (DAG).

Mechanism of Blockade: Volinanserin acts as a potent antagonist (and essentially an inverse agonist in some constitutive models) at the 5-HT2A receptor. By occupying the orthosteric binding site, it prevents serotonin (5-HT) or hallucinogenic agonists (e.g., DOI, LSD) from inducing the conformational change required for


 coupling. This blockade silences the downstream calcium mobilization and Protein Kinase C (PKC) activation associated with cortical excitation and hallucinogenesis.
Pathway Visualization

The following diagram illustrates the signal transduction pathway and the precise node of Volinanserin inhibition.

G Volinanserin Volinanserin HCl Receptor 5-HT2A Receptor (Post-synaptic) Volinanserin->Receptor Blocks (Ki 0.36 nM) Agonist 5-HT / DOI Agonist->Receptor Activates Gq Gq/11 Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release Response Cortical Excitation / Head Twitch Response DAG->Response PKC Activation Ca->Response

Figure 1: Volinanserin prevents Gq-mediated signaling by competitively antagonizing the 5-HT2A receptor, halting the IP3/Ca2+ cascade.[1]

Validated Experimental Protocols

In Vivo: Head-Twitch Response (HTR) Inhibition

The HTR in rodents is the behavioral proxy for 5-HT2A activation and hallucinogenic potential. Volinanserin is the standard antagonist used to validate if a novel compound's effect is 5-HT2A-mediated.

Objective: Determine if Volinanserin blocks DOI-induced head twitches.

Materials:

  • Subjects: C57BL/6J Mice (Male, 8-10 weeks).

  • Agonist: DOI ((-)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), dissolved in saline.

  • Antagonist: Volinanserin HCl, dissolved in 2% DMSO/Saline.

  • Equipment: Clear Plexiglas observation cylinders, high-speed camera (optional).

Protocol Steps:

  • Acclimatization: Place mice in observation cylinders for 30 minutes to reduce stress-induced locomotion.

  • Pre-treatment (Antagonist): Administer Volinanserin HCl (0.1 - 0.5 mg/kg, i.p.) or Vehicle (t = -30 min).

    • Note: Volinanserin has a rapid onset; 30 minutes is sufficient for CNS penetration.

  • Challenge (Agonist): Administer DOI (1.0 mg/kg, i.p.) (t = 0 min).

  • Observation: Record behavior for 30 minutes immediately post-injection.

  • Quantification: Count discrete "head twitches" (rapid rotational jerks of the head/ears).

  • Validation: The Vehicle+DOI group should exhibit 20-40 twitches/30 min. The Volinanserin+DOI group should exhibit near-zero twitches.

Workflow Diagram: HTR Inhibition Assay

HTR Start Start (n=8 mice/group) Acclim Acclimatization (30 min) Start->Acclim Inject_Vol Inj. Volinanserin HCl (0.5 mg/kg i.p.) Acclim->Inject_Vol Wait Wait 30 min (CNS Penetration) Inject_Vol->Wait Inject_DOI Inj. DOI (1.0 mg/kg i.p.) Wait->Inject_DOI Record Video Record (0-30 min) Inject_DOI->Record Analyze Quantify HTR Events Record->Analyze

Figure 2: Step-by-step workflow for validating 5-HT2A antagonism using the Head-Twitch Response model.

Pharmacokinetics & Clinical Relevance[8][9]

Pharmacokinetic Profile (Rodent/Human)
  • Absorption: Rapidly absorbed after oral or i.p. administration.

  • Tmax: ~1-2.5 hours.

  • Half-life (t1/2): ~6-9 hours in humans; shorter in rodents.

  • Metabolism: Hepatic.

  • Blood-Brain Barrier: Highly permeable. PET studies confirm high cortical occupancy (>90%) at clinical doses (2-10 mg).

Therapeutic Applications

While Volinanserin was discontinued for Schizophrenia due to lack of superior efficacy over existing atypicals (which also block D2), it remains a critical research tool for:

  • Sleep Disorders: Volinanserin significantly increases Slow Wave Sleep (SWS) and reduces wakefulness after sleep onset (WASO) without the motor side effects of benzodiazepines. This effect is strictly mediated by 5-HT2A blockade.

  • Addiction: Preclinical data suggests 5-HT2A antagonism blocks the reinstatement of drug-seeking behavior (e.g., cocaine, opioids) triggered by cues or stress.

  • Neuroprotection: Blockade of 5-HT2A receptors has shown potential in reducing neurotoxicity associated with NMDA receptor antagonists (e.g., MK-801 models of psychosis).

References

  • Sorensen, S. M., et al. (1993). "Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies."[2][3] Journal of Pharmacology and Experimental Therapeutics.

  • Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics.

  • Ardayfio, P. A., et al. (2008). "The 5-hydroxytryptamine2A receptor antagonist M100907 attenuates impulsivity after both drug-induced disruption and enhancement of differential-reinforcement-of-low-rate 72-s behavior in the rat."[3] Journal of Pharmacology and Experimental Therapeutics.

  • ClinicalTrials.gov. "Efficacy and Safety of Volinanserin on Sleep Maintenance Insomnia."[4] Identifier: NCT00464243.[4][5]

  • Fantegrossi, W. E., et al. (2010). "The serotonin 5-HT2A receptor antagonist M100907 blocks the behavioral effects of the hallucinogen DOI in mice." Psychopharmacology.

Sources

Methodological & Application

Definitive Guide: Preparation of Volinanserin Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile

Volinanserin (MDL-100,907) is the "gold standard" reference antagonist for the serotonin 5-HT2A receptor, exhibiting >100-fold selectivity over 5-HT2C and other monoamine receptors.

Critical Warning: This protocol specifically addresses the Hydrochloride (HCl) Salt . Researchers often confuse the free base with the salt. The HCl salt is preferred for its slightly improved stability and solubility profile, but it remains hydrophobic. Direct dissolution in neutral aqueous buffers (PBS/Saline) will result in precipitation.

Key Chemical Constants
PropertyValueNotes
CAS No. 139290-65-6(Refers to Free Base; check CoA for Salt CAS)
Formula C₂₂H₂₈FNO₃[1][2][3][4][5] • HCl
MW (Salt) 409.92 g/mol Use this value for Molarity calculations
MW (Free Base) 373.47 g/mol Do not use for salt calculations
Solubility (DMSO) ~30–50 mg/mLRecommended Solvent
Solubility (Water) < 0.5 mg/mLPoor; requires co-solvents
Appearance White to off-white solidLight sensitive

Part 2: Preparation Protocols

Protocol A: Primary Stock Solution (10 mM in DMSO)

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

  • Volinanserin HCl solid (store at -20°C, desiccated).[2][6]

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture/HPLC).

  • Amber glass vials (borosilicate) with Teflon-lined caps.

  • Vortex mixer and Ultrasonic bath.

Step-by-Step Procedure:

  • Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature (approx. 30 mins) before opening.

    • Why? Volinanserin HCl is hygroscopic. Opening a cold vial introduces condensation, which degrades the solid and alters weighing accuracy.

  • Weighing: Weigh 4.1 mg of Volinanserin HCl.

    • Note: Use an anti-static gun if the powder is static-prone.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO to the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Visual Check: Solution must be completely clear and colorless.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year) . Protect from light.[6][7]

Protocol B: Aqueous Working Solution (For Cell Culture)

Objective: Dilute stock for immediate experimental use without crashing out the compound.

  • Thaw: Thaw the DMSO stock aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM substock if your final target is nanomolar.

  • Final Dilution:

    • Add the DMSO stock dropwise into the cell culture medium or assay buffer while vortexing the buffer.

    • Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.

    • Example: Adding 1 µL of 10 mM Stock to 10 mL media yields 1 µM Volinanserin (0.01% DMSO).

Protocol C: In Vivo Formulation (Animal Injection)

Objective: Prepare a vehicle that supports higher concentrations (e.g., 1 mg/mL) for IP/SC injection. Simple saline will cause precipitation.

Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[5][8]

  • Dissolve Volinanserin HCl in 100% DMSO (10% of final volume).

  • Add PEG300 (40% of final volume) and vortex.

  • Add Tween-80 (5% of final volume) and vortex.

  • Slowly add warm Saline (45% of final volume) while vortexing.

    • Check: If cloudy, sonicate. If still cloudy, add 1eq of HCl or adjust pH slightly, though this vehicle usually stabilizes the salt.

Part 3: Visualization & Logic

Workflow Diagram: Stock Preparation

This diagram illustrates the critical decision points to prevent compound degradation and precipitation.

G Start Volinanserin HCl (Solid, -20°C) Equilibrate Equilibrate to RT (30 mins, Desiccated) Start->Equilibrate Weigh Weigh Solid (Use Anti-static) Equilibrate->Weigh Solvent Add Anhydrous DMSO (Target: 10-50 mM) Weigh->Solvent Dissolve Vortex & Sonicate (Clear Solution) Solvent->Dissolve QC Visual QC (Precipitate?) Dissolve->QC QC->Dissolve Cloudy (Sonicate more) Aliquot Aliquot (Avoid Freeze-Thaw) QC->Aliquot Clear Store Store -80°C (Light Protected) Aliquot->Store

Caption: Critical path for Volinanserin HCl solubilization. Note the equilibration step to prevent hygroscopic degradation.

Mechanistic Diagram: 5-HT2A Antagonism

Volinanserin acts by blocking the Gq-coupled signaling cascade.

Pathway Agonist Serotonin (5-HT) Agonist Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Activates GProtein Gαq/11 Protein Receptor->GProtein Couples Volinanserin Volinanserin (Antagonist) Volinanserin->Receptor BLOCKS Effector PLC-β (Phospholipase C) GProtein->Effector Activates SecondMess IP3 + DAG Accumulation Effector->SecondMess Hydrolysis Response Ca2+ Release Neuronal Excitation SecondMess->Response Signaling

Caption: Volinanserin prevents 5-HT-induced Gq protein coupling, inhibiting the PLC-IP3-Ca2+ cascade.

Part 4: Molarity & Dilution Calculator

Use the table below for quick preparation of the Hydrochloride Salt (MW: 409.92) .

Target ConcentrationVolume DMSOMass of Volinanserin HClApplication
100 mM 1.0 mL41.0 mgHigh conc. stock (Risk of precipitation if cold)
10 mM 1.0 mL4.10 mgStandard Stock (Recommended)
1 mM 1.0 mL0.41 mgSub-stock for low-dose assays
100 µM --Dilute 10 mM stock 1:100 in mediaWorking Solution

Self-Validation Check:

  • QC Step: Before using any stock, hold the vial up to a light source. If you see "swirls" or particulates, the concentration is incorrect. Sonicate immediately.

  • Batch Variance: Always check the specific CoA of your vial. The hydration state of the salt can shift the MW slightly (e.g., hemihydrate).

Part 5: References

  • Kehne, J. H., et al. (1996). MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia. This is the seminal paper characterizing the pharmacological profile of the compound.

  • Tocris Bioscience. MDL 100907 Product Information and Solubility Data.[5] Provides authoritative data on solubility differences between free base and salts.

  • Cayman Chemical. Volinanserin Product Insert. Detailed stability data indicating -20°C storage requirements and solvent compatibility (DMSO vs Ethanol).

  • TargetMol. In Vivo Formulation Guide for Volinanserin. Source for the DMSO/PEG300/Tween vehicle protocol.

Sources

Application Note: In Vivo Dosing and Behavioral Pharmacology of Volinanserin Hydrochloride (MDL 100907) in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Volinanserin hydrochloride (widely known in literature as MDL 100907 or M100907) is a highly potent, selective 5-HT2A receptor antagonist. With a


 of 0.36 nM and a >300-fold selectivity for the 5-HT2A receptor over 5-HT1C, 

-adrenergic, and dopamine D2 receptors, it is a gold-standard pharmacological tool for interrogating serotonergic circuits[1][2][3]. Unlike typical antipsychotics (e.g., haloperidol), volinanserin does not induce extrapyramidal side effects such as catalepsy, making it ideal for behavioral assays[2][4][5].

This application note provides a comprehensive, causality-driven guide to formulating and dosing volinanserin hydrochloride in mice and rats, ensuring optimal bioavailability, target engagement, and reproducible behavioral readouts.

Pharmacological Profile & Mechanistic Causality

Volinanserin competitively binds to the 5-HT2A receptor, preventing the activation of the


 signaling cascade. By blocking phospholipase C (PLC) activation and subsequent intracellular calcium mobilization, volinanserin effectively neutralizes the behavioral outputs induced by 5-HT2A agonists (such as the psychedelics DOI and LSD) and modulates dopaminergic hyperlocomotion[2][6].

Because of its high lipophilicity and rapid blood-brain barrier (BBB) penetrance, peak receptor antagonism occurs rapidly. In vivo time-course studies demonstrate that peak behavioral antagonism is achieved just 15 minutes post-administration, remains robust at 1 hour, and dissipates by 4 hours[6].

Pathway Serotonin 5-HT / Psychedelics (e.g., DOI, LSD) Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor Receptor Agonism Volinanserin Volinanserin (MDL 100907) Highly Selective Antagonist Volinanserin->Receptor Competitive Blockade (Ki=0.36 nM) Gq Gq/11 Protein Coupling Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC Calcium Intracellular Ca2+ Mobilization PLC->Calcium Behavior Behavioral Output (HTR, Hyperlocomotion, ICSS) Calcium->Behavior Neural Circuit Activation

Fig 1. Mechanism of 5-HT2A receptor blockade by volinanserin and downstream behavioral attenuation.

Formulation Chemistry & Vehicle Optimization

Volinanserin is supplied as a hydrochloride salt. While the salt form improves aqueous solubility compared to the free base, the compound remains lipophilic and requires careful vehicle selection to prevent precipitation upon injection, which can lead to erratic absorption and high inter-subject variability.

Recommended Vehicles based on Dose Concentration:
  • For Ultra-Low Doses (<0.05 mg/kg): Dissolve the compound in a minimal volume of weak acid (e.g., a few drops of glacial acetic acid or 0.1 N HCl), followed by rapid dilution in 5% glucose or 0.9% sterile saline[7][8]. This prevents the behavioral artifacts often caused by organic co-solvents.

  • For High Doses (0.1 - 2.0 mg/kg): A co-solvent system is strictly required. The validated formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3].

    • Causality: DMSO disrupts the crystal lattice, PEG300 acts as a solubilizing carrier, and Tween 80 prevents micellar crash-out when the solution meets the aqueous physiological environment of the peritoneal cavity. Sonication is highly recommended to ensure a clear working solution[3].

In Vivo Dosing Parameters

Dosing must be strictly calibrated to the experimental objective. Doses exceeding 0.1 mg/kg in mice can independently suppress spontaneous baseline locomotor activity, confounding the interpretation of hyperlocomotion assays[9]. However, ultra-low doses (0.001–0.032 mg/kg) are sufficient for complete 5-HT2A receptor blockade without affecting baseline behavior[6].

Table 1: Validated Volinanserin Dosing Guidelines for Mice
Experimental IndicationTarget Dose RangeRoutePharmacological Notes & Causality
Psychedelic Blockade (HTR) 0.001 – 0.032 mg/kgi.p.Completely blocks DOI- and LSD-induced Head-Twitch Response (HTR).

= 0.0062 mg/kg. Does not alter baseline HTR[6].
Amphetamine Hyperlocomotion 0.1 – 2.0 mg/kgi.p.Antagonizes d-amphetamine-stimulated locomotion (

= 0.3 mg/kg). Caution: Doses

0.1 mg/kg may reduce baseline motility[2][4][5][9].
Opioid Withdrawal Attenuation 0.03 mg/kgs.c.Subcutaneous administration reduces naloxone-precipitated withdrawal symptoms without impairing baseline distance traveled[9].
Table 2: Validated Volinanserin Dosing Guidelines for Rats
Experimental IndicationTarget Dose RangeRoutePharmacological Notes & Causality
ICSS Depression Reversal 0.001 – 0.032 mg/kgi.p.Reverses intracranial self-stimulation (ICSS) depression induced by DOI (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

= 0.004 mg/kg) and mescaline[6].
Antidepressant Synergy 6.25 – 12.5 µg/kgi.p.Enhances the antidepressant-like effects of fluoxetine and desipramine in the DRL 72-s schedule assay[4][10].
Electrophysiology (VTA/SNC) 0.01 – 0.1 mg/kgi.p. / i.v.Alters midbrain dopamine neuron firing patterns. 0.1 mg/kg increases the number of spontaneously active DA neurons.

Step-by-Step Experimental Workflows

Protocol: In Vivo Head-Twitch Response (HTR) Assay in Mice

The HTR assay is the premier preclinical proxy for 5-HT2A-mediated hallucinogenesis. Strict adherence to the pre-treatment interval is required due to volinanserin's rapid pharmacokinetics[6].

Workflow Acclimation 1. Acclimation (30-90 min) Dosing 2. Volinanserin Admin (i.p. / s.c.) Acclimation->Dosing Incubation 3. CNS Penetrance (15 min Peak) Dosing->Incubation Challenge 4. Agonist Challenge (e.g., DOI) Incubation->Challenge Observation 5. Observation (30-90 min) Challenge->Observation

Fig 2. Standard in vivo experimental workflow for volinanserin behavioral pharmacology assays.

Methodology:

  • Acclimation: Place mice individually into clear Plexiglas observation chambers (e.g., 16 × 16 × 8 inches) and allow them to habituate to the novel environment for 30 to 90 minutes[4][5]. Rationale: Reduces stress-induced spontaneous head twitches and normalizes baseline locomotor activity.

  • Antagonist Administration: Inject mice with volinanserin hydrochloride (0.01 mg/kg, i.p.) or vehicle control.

  • Pre-treatment Incubation (Critical Step): Return the mice to the observation chambers for exactly 15 minutes . Rationale: Peak antagonism of the 5-HT2A receptor by volinanserin occurs at 15 minutes and begins to wane after 1 hour[6].

  • Agonist Challenge: Inject the 5-HT2A agonist (e.g., DOI at 1.0 mg/kg or LSD at 0.32 mg/kg, i.p.)[6].

  • Observation & Quantification: Immediately begin recording behavior. Quantify the number of distinct paroxysmal rotational head movements (HTR) over a 90-minute period using either manual scoring (blinded observer) or automated magnetometer/ear-tag tracking systems[6].

  • Data Validation: A successful assay will show >90% reduction in HTR counts in the volinanserin + agonist group compared to the vehicle + agonist group, validating selective 5-HT2A mediation[6].

References

  • Volinanserin (MDL100907) | 5-HT2 Receptor Antagonist - MedchemExpress.com. MedChemExpress. 4

  • (S)-Volinanserin ((S)-MDL100907) | 5-HT2 Receptor Antagonist | MedChemExpress. MedChemExpress. 1

  • Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6. InvivoChem. 5

  • Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. PubMed / NIH. 2

  • Acute and repeated administration of the selective 5-HT(2A) receptor antagonist M100907 significantly alters the activity of midbrain dopamine neurons: an in vivo electrophysiological study. PubMed / NIH. 11

  • Volinanserin | 5-HT Receptor. TargetMol. 3

  • Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents. PMC / NIH. 6

  • Blockade of 5-Hydroxytryptamine 2A Receptor Attenuates Precipitation of Naloxone-Induced Withdrawal Symptoms in Opioid-Exposed Mice. Frontiers. 9

  • Contribution of 5-HT2 Receptors to the Control of the Spinal Locomotor System in Intact Rats. PMC / NIH. 7

  • In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism. PMC / NIH. 8

  • The Selective 5-HT2A Receptor Antagonist M100907 Enhances Antidepressant-Like Behavioral Effects of the SSRI Fluoxetine. CORE. 10

Sources

High-Precision Protocol for Intraperitoneal Administration of Volinanserin HCl (MDL-100,907)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Volinanserin (MDL-100,907) is the "gold standard" selective antagonist for the 5-HT2A receptor (


 nM), exhibiting >300-fold selectivity over 5-HT2C, 

-adrenergic, and Dopamine D2 receptors.[1] It is a critical tool for dissecting the specific contributions of 5-HT2A signaling in schizophrenia, sleep regulation, and the mechanism of action of psychedelic compounds.

This application note provides a rigorous, field-validated protocol for the preparation and intraperitoneal (IP) injection of Volinanserin Hydrochloride. Unlike generic guides, this protocol addresses the compound's specific physicochemical challenges—specifically its hydrophobicity and pH-dependent solubility—to ensure consistent bioavailability and reproducible behavioral data.

Chemical Properties & Handling[2][3]

  • Compound Name: Volinanserin Hydrochloride (MDL-100,907 HCl)

  • Molecular Weight: ~373.46 g/mol (Free base), ~409.9 g/mol (HCl salt - verify batch certificate)

  • Solubility Profile: The HCl salt improves aqueous solubility compared to the free base, but it remains prone to precipitation in neutral saline at high concentrations (>1 mg/mL).

  • Storage: -20°C, desiccated. Protect from light.[2]

Vehicle Formulation Strategy (The "Co-Solvent" System)

Expert Insight: While some sources suggest dissolving Volinanserin HCl directly in saline, this often leads to "crashing out" (precipitation) upon contact with the physiological pH of the peritoneum, causing erratic absorption and inflammatory pain responses.

To guarantee solution stability and bioavailability, we utilize a Self-Validating Co-Solvent System . This formulation maintains the compound in solution across a broader pH range and minimizes injection site irritation.

Reagents Required[1][2][4][5][6][7][8][9]
  • DMSO (Dimethyl sulfoxide): Anhydrous, cell-culture grade.

  • PEG300 (Polyethylene glycol 300): Solubilizing agent.

  • Tween-80: Surfactant.

  • Sterile Saline (0.9% NaCl): Diluent.

Formulation Protocol (Standard: 10/40/5/45)

Target Concentration: 1.0 mg/mL (Adjust based on dose requirements).

  • Weighing: Weigh the required amount of Volinanserin HCl.

  • Step 1 (Primary Solubilization): Add 10% of the final volume of DMSO . Vortex until fully dissolved. Note: The solution must be crystal clear before proceeding.

  • Step 2 (Stabilization): Add 40% of the final volume of PEG300 . Vortex.

  • Step 3 (Emulsification): Add 5% of the final volume of Tween-80 . Vortex.

  • Step 4 (Dilution): Slowly add 45% of the final volume of warm sterile saline while vortexing.

Validation Check: Hold the vial up to a light source. The solution should be clear. If it appears cloudy (Tyndall effect), sonicate at 40°C for 5-10 minutes. Do not inject a cloudy suspension.

Experimental Workflow Visualization

G Start Weigh Volinanserin HCl DMSO Add 10% DMSO (Primary Solvent) Start->DMSO Check1 Clear? DMSO->Check1 Check1->DMSO No (Vortex more) PEG Add 40% PEG300 (Stabilizer) Check1->PEG Yes Sonicate Sonicate 40°C Check1->Sonicate Precipitate? Filter Syringe Filter (0.22 µm) Check1->Filter Solution Stable Tween Add 5% Tween-80 (Surfactant) PEG->Tween Saline Add 45% Saline (Diluent) Tween->Saline Saline->Check1 Sonicate->Check1 Inject IP Injection Filter->Inject

Caption: Step-by-step solubilization workflow ensuring stability before injection.

Dosing Guidelines & Pharmacokinetics

The following dosage ranges are derived from validated literature for 5-HT2A blockade.

Table 1: Species-Specific Dosing Regimens
ParameterMouse (C57BL/6)Rat (Sprague-Dawley)Notes
Dose Range 0.1 – 2.0 mg/kg0.1 – 1.0 mg/kgED50 for amphetamine blockade is ~0.3 mg/kg [1].
Injection Vol. 10 mL/kg1 - 2 mL/kgConsistent volume reduces variability.
Needle Size 27G - 30G25G - 27GSmaller gauge minimizes tissue trauma.
Pretreatment 15 - 20 min20 - 30 minTime to peak brain concentration.
Duration ~2 - 4 hours~3 - 6 hoursHalf-life allows for extended testing sessions.
Pharmacodynamic Logic
  • Low Dose (0.01 - 0.1 mg/kg): Sufficient to block DOI-induced head twitch response (HTR) without affecting spontaneous locomotion [2].

  • High Dose (>1.0 mg/kg): May induce non-specific sedation or off-target effects. Always include a vehicle control group to normalize for the sedative effects of DMSO/PEG.

Injection Protocol (Step-by-Step)

  • Acclimation: Bring animals to the testing room 60 minutes prior to the procedure to minimize stress-induced corticosterone release, which can confound serotonergic signaling.

  • Preparation: Load the syringe with the calculated volume. Ensure no air bubbles are present.

  • Restraint:

    • Mice: Scruff firmly to expose the abdomen.

    • Rats: Use the "V-hold" or wrap in a towel to expose the lower right quadrant.

  • Injection:

    • Tilt the animal head-down (Trendelenburg position) to shift viscera away from the injection site.

    • Insert the needle at a 30° angle into the lower right quadrant of the abdomen (avoiding the cecum and bladder).

    • Aspirate slightly. If yellow fluid (urine) or blood appears, abort and reposition.

    • Inject smoothly over 2-3 seconds.

  • Post-Injection: Return the animal to the home cage. Monitor for 15-20 minutes (Pretreatment phase) before initiating behavioral assays.

Mechanism of Action (Signaling Pathway)[3]

Volinanserin exerts its effect by competitively binding to the Gq-coupled 5-HT2A receptor, preventing the activation of Phospholipase C (PLC) and subsequent calcium release.

MOA Agonist Endogenous 5-HT or Psychedelic (e.g., DOI) R_5HT2A 5-HT2A Receptor (Gq-Coupled) Agonist->R_5HT2A Activates Volinanserin Volinanserin (Antagonist) Volinanserin->R_5HT2A BLOCKS Gq Gq Protein R_5HT2A->Gq Blocked PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Intracellular Ca2+ Release IP3->Ca Behavior Head Twitch / Hallucination-like Behavior Ca->Behavior

Caption: Volinanserin blocks the Gq-PLC-IP3 cascade, preventing Ca2+ release and downstream behavioral effects.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Cloudy Solution Rapid addition of saline or cold reagents.Warm solution to 40°C and sonicate. Add saline dropwise next time.
Animal Writhing pH shock or high DMSO concentration.Ensure DMSO <10%.[2] Check pH (aim for 5.5 - 7.0). Inject slower.
No Effect Degradation or incorrect timing.Prepare fresh stock. Ensure testing occurs within 15-60 min window.

References

  • Sorensen, S. M., et al. (1993). Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies. Journal of Pharmacology and Experimental Therapeutics, 266(2), 684-691.[3] Link

  • Fantegrossi, W. E., et al. (2010). The serotonin 5-HT2A receptor antagonist M100907 blocks the behavioral effects of the hallucinogen DOI in mice. Psychopharmacology, 212, 505–512. Link

  • MedChemExpress. Volinanserin (MDL 100907) Product Information & Solubility Protocol. Link

  • TargetMol. Volinanserin Hydrochloride Application Note. Link

Sources

using volinanserin hydrochloride salt in cell culture experiments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Characterization of 5-HT2A Antagonism using Volinanserin Hydrochloride

Abstract

Volinanserin (MDL-100907) is the "gold standard" selective antagonist for the serotonin 5-HT2A receptor, exhibiting >100-fold selectivity over 5-HT2C and other monoaminergic receptors. While often cited in literature, the specific handling of the hydrochloride salt form requires precise protocols to prevent precipitation and ensure accurate molarity in aqueous cell culture environments. This guide provides a field-proven workflow for utilizing Volinanserin HCl to dissect Gq-coupled signaling pathways (PLC/IP3/Ca²⁺) in vitro.

Part 1: Compound Profile & Material Handling

1.1 Chemical Identity & Stoichiometry Researchers often miscalculate molarity by using the molecular weight (MW) of the free base when they have purchased the salt. This introduces a systematic error of ~10%.

PropertyVolinanserin (Free Base)Volinanserin HCl (Salt)
CAS Number 139290-65-6139290-65-6 (Salt form)
Formula C₂₂H₂₈FNO₃C₂₂H₂₈FNO₃[1][2][3][4] • HCl
Molecular Weight 373.46 g/mol ~409.92 g/mol
Solubility (Water) InsolubleSparingly Soluble
Solubility (DMSO) ~25 mg/mL~50 mg/mL

1.2 Solubility & Storage Protocol The hydrochloride salt improves stability but does not make the compound freely soluble in neutral buffers like PBS or DMEM.

  • Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Stock Concentration: Prepare a 10 mM stock solution.

    • Calculation: Dissolve 4.1 mg of Volinanserin HCl in 1.0 mL of DMSO.

  • Storage: Aliquot into light-protective amber vials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.[5]

Part 2: Mechanism of Action & Signaling Pathway[6][7]

Volinanserin acts as a silent antagonist (and potentially an inverse agonist) at the 5-HT2A receptor. Under agonist stimulation (e.g., by Serotonin or DOI), the receptor couples to Gαq/11 . This activates Phospholipase C-β (PLCβ), hydrolyzing PIP2 into IP3 and Diacylglycerol (DAG).[6] IP3 triggers the release of intracellular Calcium (Ca²⁺) from the ER.[6][7]

Visualization 1: 5-HT2A Gq-Signaling Blockade

G Agonist Agonist (Serotonin/DOI) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Activates Volinanserin Volinanserin HCl (Antagonist) Volinanserin->Receptor Blocks Gq Gαq/11 Protein Receptor->Gq Couples PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca²⁺ Release (Fluorescence Signal) ER->Ca Flux

Caption: Schematic of the Gq-coupled pathway blocked by Volinanserin.[1][6][8][9][10][11][12][13][14] The antagonist prevents Gq activation, halting the IP3-mediated calcium flux.

Part 3: Experimental Protocols

Protocol A: Functional Calcium Flux Assay (FLIPR/Microplate)

Objective: Determine the IC50 of Volinanserin against a fixed concentration of agonist (e.g., 1 µM Serotonin).

Materials:

  • Cell Line: HEK-293 stably transfected with human 5-HT2A (HEK-5HT2A).

  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed HEK-5HT2A cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate.

    • Incubate overnight at 37°C/5% CO₂. Confluence should be ~90%.[15]

  • Dye Loading:

    • Remove media and wash 1x with Assay Buffer.

    • Add 100 µL of Fluo-4 AM loading solution (2-4 µM final concentration).

    • Incubate for 45 minutes at 37°C in the dark.

    • Wash 2x with Assay Buffer to remove extracellular dye. Leave 100 µL buffer in wells.

  • Antagonist Pre-Incubation (Critical Step):

    • Prepare 5x working solutions of Volinanserin HCl in Assay Buffer.

    • Note: Ensure final DMSO concentration is <0.5%.

    • Add 25 µL of antagonist solution to cells.[6]

    • Incubation Time: 30–60 minutes at Room Temperature (RT) or 37°C.

    • Scientific Rationale: Volinanserin has high affinity (Ki ~0.36 nM).[16] A minimum 30-minute equilibration is required to ensure receptor occupancy before the rapid agonist challenge [1, 2].[6]

  • Agonist Challenge & Measurement:

    • Place plate in reader (e.g., FLIPR, FlexStation).

    • Inject EC80 concentration of Agonist (e.g., 100 nM DOI or 1 µM 5-HT).

    • Record fluorescence (Ex 494nm / Em 516nm) every 1 second for 60 seconds, then every 5 seconds for 2 minutes.

Protocol B: Dose-Response Analysis

To validate antagonism, perform a Schild analysis or simple IC50 determination.

CompoundFinal Concentration RangeRole
Volinanserin HCl 0.1 nM – 100 nM (Log scale)Antagonist
Agonist (5-HT) Fixed at 1 µM (or EC80)Stimulant
Vehicle 0.1% DMSONegative Control
Ionomycin 1 µMPositive Control (Max Ca²⁺)

Expected Results:

  • IC50: Expect an IC50 value in the range of 1.0 – 5.0 nM in this assay format [1, 4].

  • Complete Blockade: At >50 nM, Volinanserin should completely abolish the agonist-induced calcium peak.

Part 4: Workflow Visualization

Visualization 2: Experimental Workflow

Workflow cluster_prep Preparation cluster_assay Assay Execution Stock Dissolve Salt (DMSO, 10mM) Dilution Serial Dilution (Assay Buffer) Stock->Dilution PreInc Pre-Incubation (30-60 min) Dilution->PreInc Load Load Cells (Fluo-4 AM) Load->PreInc Inject Agonist Injection (EC80 Dose) PreInc->Inject Read Data Analysis (IC50 Calc) Inject->Read Measure RFU

Caption: Step-by-step workflow from stock preparation to data acquisition. Note the critical pre-incubation step.[17]

References

  • Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981.

  • Sorensen, S. M., et al. (1993). "Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies." Journal of Pharmacology and Experimental Therapeutics, 266(2), 684-691.[16][18]

  • Wallach, J., et al. (2023). "Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential." Nature Communications, 14, 1.

  • TargetMol. "Volinanserin (MDL100907) Product Information & Biological Activity."

  • Cayman Chemical. "Volinanserin Product Insert."

Sources

Application Note: Volinanserin Hydrochloride (MDL-100,907) for Behavioral Studies in Rodents

[1]

Abstract & Introduction

Volinanserin (MDL-100,907) is the "gold standard" selective antagonist for the serotonin 5-HT2A receptor (

123

This high selectivity makes it an indispensable tool for dissecting the specific contribution of 5-HT2A signaling in neuropsychiatric models, particularly for:

  • Schizophrenia: Reversal of NMDA-antagonist (MK-801/PCP) induced deficits.

  • Sleep-Wake Regulation: Promotion of Slow Wave Sleep (SWS).

  • Psychedelic Research: Blockade of Head-Twitch Response (HTR) induced by hallucinogens (LSD, DOI, Psilocybin).[4][5]

This guide focuses on the Hydrochloride (HCl) salt form, which offers superior aqueous solubility compared to the free base, minimizing the need for confounding organic co-solvents like DMSO in behavioral assays.

Chemical & Physical Properties[7][8]

PropertySpecification
Chemical Name (R)-(+)-

-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol hydrochloride
CAS Number 139290-65-6 (Free base); 1217617-73-6 (HCl salt)
Molecular Weight 409.92 g/mol (HCl salt)
Solubility (HCl Salt) Water/Saline: ~15-20 mg/mL (warmth may be required)
Solubility (Free Base) Insoluble in water; requires DMSO/PEG/Tween.[1]
Appearance White to off-white solid
Storage Desiccate at +4°C (Solid). Solutions stable at -20°C for <1 month.[1]

Mechanism of Action

Volinanserin functions as a silent antagonist (and arguably an inverse agonist) at the 5-HT2A receptor. Under basal conditions or hallucinogen-induced stimulation, 5-HT2A couples to


Figure 1: 5-HT2A Signaling & Volinanserin Blockade

GAgonistAgonist(5-HT / LSD / DOI)Receptor5-HT2AReceptorAgonist->ReceptorActivatesVolinanserinVolinanserin(Antagonist)Volinanserin->ReceptorBlocksGqGq/11ProteinReceptor->GqCouplesPLCPLCEnzymeGq->PLCActivatesIP3IP3 / DAGPLC->IP3HydrolysisCaIntracellularCa2+ ReleaseIP3->CaTriggersBehaviorHead Twitch / Hyperactivity(Blocked)Ca->BehaviorInduces

Caption: Volinanserin competitively binds 5-HT2A, preventing Gq activation and downstream Calcium signaling.

Preparation & Formulation Protocol

CRITICAL: Many published protocols use the free base dissolved in DMSO. However, DMSO can induce independent behavioral effects (e.g., nociception, mild sedation). Using the HCl salt in saline is preferred for behavioral integrity.

Protocol A: Aqueous Formulation (Preferred for HCl Salt)

Target Concentration: 0.1 mg/mL (Suitable for 1 mg/kg dosing in mice at 10 mL/kg volume).

  • Weigh: Accurately weigh 1.0 mg of Volinanserin HCl.

  • Dissolve: Add 10 mL of sterile 0.9% Saline.

  • Sonicate: Sonicate for 5–10 minutes at room temperature. The solution should be clear.

    • Troubleshooting: If particles persist, warm the solution to 37°C in a water bath for 5 minutes.

  • pH Check: Verify pH is near neutral (6.0–7.5). Extreme pH can cause injection site irritation (peritonitis) which confounds locomotor data.

  • Filter: Pass through a 0.22 µm syringe filter for sterilization if injecting IV or ICV. (Optional for IP).

Protocol B: Co-Solvent Formulation (For High Doses >5 mg/kg or Free Base)

If the HCl salt is unavailable or high concentrations are required:

  • Dissolve compound in 10% DMSO .

  • Add 40% PEG-300 .

  • Add 5% Tween-80 .[3][6]

  • Slowly add 45% Saline while vortexing.

    • Note: Always run a "Vehicle Control" group containing this exact solvent mixture.

Dosing Guidelines

SpeciesRouteDose RangePre-Treatment TimeNotes
Mouse IP / SC0.01 – 0.5 mg/kg15 – 30 minPeak effect at 20-30 min.
Rat IP / SC0.001 – 1.0 mg/kg20 – 40 minLower doses (0.005 mg/kg) often sufficient for ICSS.
Rat Oral (PO)1.0 – 5.0 mg/kg60 minBioavailability is lower; dose adjustment required.

Expert Insight: For antagonism studies (e.g., blocking MK-801), administer Volinanserin 15–20 minutes prior to the agonist. This ensures the antagonist occupies the receptor sites before the agonist spike occurs.

Detailed Protocol: Reversal of MK-801 Induced Hyperlocomotion

This assay models the "positive symptoms" of schizophrenia (psychosis). NMDA antagonists like MK-801 cause a surge in glutamate and dopamine, leading to hyperlocomotion. Volinanserin attenuates this via 5-HT2A blockade.[6]

Materials
  • Subjects: C57BL/6J Mice (Male, 8–10 weeks).

  • Apparatus: Open Field boxes (40x40 cm) with automated tracking (e.g., EthoVision).

  • Drugs:

    • Volinanserin HCl (0.1, 0.3, 0.5 mg/kg).

    • MK-801 (Dizocilpine) (0.3 mg/kg).

Workflow Diagram

Workflowcluster_0Habituation Phasecluster_1Treatment Phasecluster_2Test PhaseStep1Acclimation to Room(60 min)Step2Baseline Recording(30 min in Arena)Step1->Step2Step3Inj. Volinanserin(T = -20 min)Step2->Step3Step4Inj. MK-801(T = 0 min)Step3->Step4Step5Record Locomotion(60-90 min)Step4->Step5Step6Data Analysis(Distance Traveled)Step5->Step6

Caption: Experimental timeline for MK-801 reversal assay. Volinanserin is administered as a prophylaxis.

Step-by-Step Procedure
  • Habituation: Place mice in the testing room 60 minutes prior to the experiment to reduce stress-induced variability.

  • Baseline: Place mice in the Open Field arena for 30 minutes to establish baseline activity. (Crucial: Unhabituated mice are naturally hyperactive, masking drug effects).

  • Pre-treatment (T = -20 min):

    • Group A: Vehicle (Saline) IP.[3][4]

    • Group B: Volinanserin (0.1 mg/kg) IP.

    • Group C: Volinanserin (0.3 mg/kg) IP.

  • Challenge (T = 0 min):

    • Inject all groups with MK-801 (0.3 mg/kg, IP).

    • Control Group: If running a full panel, include a Vehicle + Saline group to prove the MK-801 effect.

  • Recording: Immediately return mice to the arena. Record locomotor activity (Total Distance Traveled) in 5-minute bins for 90 minutes.

  • Analysis:

    • MK-801 induces a peak hyperactivity between 20–60 minutes.

    • Calculate "Area Under the Curve" (AUC) for the 20–60 minute window.

    • Success Criteria: Volinanserin treated groups should show a statistically significant, dose-dependent reduction in AUC compared to the Vehicle+MK-801 group.

Troubleshooting & FAQs

Q: Can I use Volinanserin to block 5-HT2C receptors? A: No. At high doses (>1.0 mg/kg), it may lose selectivity, but at standard doses (<0.5 mg/kg), it is highly selective for 2A. For 2C, use SB-242084.

Q: My mice are showing sedation with Volinanserin alone. A: Check your dose. Volinanserin is generally non-sedating at <0.5 mg/kg.[3][4] If sedation occurs, verify the vehicle (DMSO concentration too high?) or check for "freezing" behavior which might be misinterpreted as sedation but is actually anxiety/catalepsy (though rare with this compound).

Q: Why did the Head Twitch Response (HTR) not disappear completely? A: HTR is exclusively 5-HT2A mediated. If Volinanserin (0.1 mg/kg) fails to block it, check:

  • Was the agonist dose too high (e.g., DOI > 2 mg/kg)?

  • Was the pretreatment time sufficient (needs 15-20 mins)?

  • Is the Volinanserin degraded? (Check HPLC or use fresh stock).

References

  • Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics. Link

  • Sorensen, S. M., et al. (1993). "Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies."[7] Journal of Pharmacology and Experimental Therapeutics. Link

  • Fantegrossi, W. E., et al. (2010). "The serotonin 5-HT2A receptor antagonist M100907 blocks the behavioral effects of the hallucinogen DOI in the mouse." Pharmacology Biochemistry and Behavior. Link

  • Minabe, Y., et al. (2001). "Acute and repeated administration of the selective 5-HT(2A) receptor antagonist M100907 significantly alters the activity of midbrain dopamine neurons."[1] Synapse. Link

  • Hello Bio Product Sheet. "MDL 100907 hydrochloride (Water soluble)." Link

Technical Application Note: Volinanserin Hydrochloride in PET Neuroimaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Volinanserin (MDL 100,907) is widely regarded as the "gold standard" selective antagonist for the serotonin 5-HT2A receptor. In Positron Emission Tomography (PET), the hydrochloride salt of Volinanserin serves two critical, distinct functions:

  • Analytical Reference Standard: It provides the non-radioactive ("cold") chromatographic profile required to validate the identity of the radiotracer [11C]MDL 100,907.

  • Pharmacological Blocking Agent: It is used in pre-clinical blocking studies to demonstrate the specific binding of 5-HT2A radioligands by saturating receptor sites prior to tracer administration.

Crucial Distinction: Researchers must note that Volinanserin HCl is not the precursor for radiolabeling. The synthesis of [11C]Volinanserin requires the desmethyl precursor, MDL 105,725 .[1] Attempting to label the Volinanserin salt directly will fail.

Part 1: Pharmacological Profile & Mechanism

Volinanserin exhibits picomolar affinity for the 5-HT2A receptor with exceptional selectivity (>300-fold) over 5-HT2C and dopamine D2 receptors.[2] This selectivity is what makes it the reference ligand for mapping cortical 5-HT2A density.

Binding Characteristics
ParameterValueContext
Target Receptor 5-HT2AG-protein coupled (Gq)
Affinity (

)
0.36 ± 0.1 nMHigh Affinity
Selectivity >100-fold vs.

-adrenergic
Minimizes off-target noise
Primary Brain Region Frontal CortexHigh density of 5-HT2A
Reference Region CerebellumNegligible density (background)
Mechanism of Action

The 5-HT2A receptor couples to the Gq protein, activating Phospholipase C (PLC). Volinanserin acts as a silent antagonist, preventing serotonin-mediated phosphoinositide hydrolysis.

G Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor  Agonist Bind Gq Gq Protein Receptor->Gq  Signal Transduction Volinanserin Volinanserin (Blockade) Volinanserin->Receptor  Antagonist Bind PLC PLC Activation Gq->PLC Ca Ca2+ Release PLC->Ca  Downstream Effect

Figure 1: Mechanism of Action. Volinanserin competes with Serotonin for the 5-HT2A binding pocket, inhibiting the Gq-PLC signaling cascade.

Part 2: Experimental Protocols

Protocol A: Preparation of Reference Standard (HPLC)

The hydrochloride salt is sparingly soluble in pure water. Proper solubilization is required to avoid peak tailing or precipitation in HPLC injectors.

Materials:

  • Volinanserin HCl (Solid)[2]

  • Dimethyl Sulfoxide (DMSO) or Methanol (MeOH)

  • HPLC Mobile Phase (e.g., Acetonitrile:Water + 0.1% TFA)

Workflow:

  • Weighing: Weigh 1.0 mg of Volinanserin HCl into a 1.5 mL amber glass vial (light sensitive).

  • Primary Solubilization: Add 100 µL of DMSO. Vortex for 30 seconds until fully dissolved.

  • Dilution: Dilute to 1.0 mL with the HPLC Mobile Phase (final conc: 1 mg/mL).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove micro-particulates.

  • Storage: Store at -20°C. Stable for 6 months.

Protocol B: Quality Control of [11C]MDL 100,907

This protocol validates the identity of the radiotracer synthesized from the precursor MDL 105,725.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

  • Mobile Phase: 45% Acetonitrile / 55% 0.1M Ammonium Formate (pH 4.5).

  • Flow Rate: 2.0 mL/min.

  • Wavelength: 254 nm.

Procedure:

  • Cold Standard Injection: Inject 20 µL of the prepared Volinanserin HCl standard. Record the retention time (

    
    ), typically 6–8 minutes.
    
  • Hot Spike: Co-inject the synthesized [11C]MDL 100,907 with the cold standard.

  • Validation Criteria: The radioactive peak (gamma detector) must align with the UV peak (cold standard) within a ±0.2 minute window.

Protocol C: In Vivo Blocking Studies (Rodent)

To prove that a new 5-HT2A tracer binds specifically, or to validate a PET cohort, a "cold block" is performed using Volinanserin HCl.

Dose Justification: While


 is sub-nanomolar, in vivo competition requires saturating doses.
  • Rodent Dose: 1.0 – 2.0 mg/kg (i.p. or i.v.).

  • Timing: Administer 30 minutes prior to radiotracer injection.

Vehicle Formulation (High Solubility): Volinanserin HCl can precipitate in saline at neutral pH. Use this vehicle for reliable i.v./i.p. delivery:

  • 10% DMSO[2][3]

  • 40% PEG 300[3]

  • 5% Tween 80[3]

  • 45% Saline (0.9%)

Workflow Diagram:

Workflow Start Start Experiment Weigh Weigh Volinanserin HCl (Calc: 2 mg/kg) Start->Weigh Dissolve Dissolve in Vehicle (10% DMSO/PEG/Tween/Saline) Weigh->Dissolve Inject_Block Inject Blocker (i.p.) T = -30 min Dissolve->Inject_Block Wait Equilibration Period (30 mins) Inject_Block->Wait Inject_Tracer Inject Radiotracer (e.g., [11C]MDL 100,907) Wait->Inject_Tracer Scan PET Acquisition (0-90 mins) Inject_Tracer->Scan Analyze Data Analysis (Compare SUV in Cortex vs Cerebellum) Scan->Analyze

Figure 2: Blocking Study Workflow.[1] Pre-treatment with Volinanserin HCl saturates 5-HT2A sites, preventing radiotracer binding.

Part 3: Radiochemistry Context (Synthesis)[4]

For researchers intending to synthesize the tracer, it is vital to distinguish the materials.

ComponentChemical NameRole
Precursor MDL 105,725The desmethyl derivative.[1] Contains a free hydroxyl group (-OH) for methylation.
Reagent [11C]Methyl Iodide / TriflateThe radioactive alkylating agent.
Product [11C]MDL 100,907The final radiotracer.
Standard Volinanserin HCl The non-radioactive reference for QC (Subject of this guide).

Reaction:



References

  • Kehne, J. H., et al. (1996).[1][4][5] Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile.[1] Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981.[1] Link

  • Lundkvist, C., Halldin, C., Ginovart, N., et al. (1996).[6] [11C]MDL 100907, a radioligand for selective imaging of 5-HT2A receptors with positron emission tomography.[7][6][8] Life Sciences, 58(10), PL187-PL192.[6] Link

  • Paterson, L. M., Tyacke, R. J., Nutt, D. J., & Knudsen, G. M. (2013). 5-HT radioligands for human brain imaging with PET and SPECT.[6] Medicinal Research Reviews, 33(1), 54-111. Link

  • Herth, M. M., et al. (2014). Synthesis and in vitro evaluation of novel 5-HT2A receptor agonists and antagonists. Chemical Biology & Drug Design. (Contextualizing the affinity of MDL 100907).

Sources

Application Notes and Protocols for Volinanserin Hydrochloride Salt in Psychedelic Drug Mechanism Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The resurgence of research into the therapeutic potential of psychedelic compounds has underscored the critical need for precise pharmacological tools to dissect their mechanisms of action. Classic psychedelics, such as psilocybin and LSD, exert their primary effects through the activation of the serotonin 2A receptor (5-HT2A).[1][2] Understanding the intricate signaling pathways downstream of 5-HT2A activation is paramount for the development of novel therapeutics with improved safety and efficacy profiles. Volinanserin (also known as MDL 100,907) is a highly potent and selective 5-HT2A receptor antagonist, making it an indispensable tool for researchers in this field.[3][4][5] This document provides a comprehensive guide to the application of volinanserin hydrochloride salt in the study of psychedelic drug mechanisms, complete with detailed protocols for both in vitro and in vivo experimental paradigms.

Mechanism of Action: Competitive Antagonism of the 5-HT2A Receptor

Volinanserin is a competitive antagonist at the 5-HT2A receptor, meaning it binds to the same site as the endogenous ligand serotonin and psychedelic agonists, but does not activate the receptor.[4][6] Its high affinity and selectivity for the 5-HT2A receptor are crucial for its utility in research. The activation of the 5-HT2A receptor by psychedelic agonists is known to initiate a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway.[1][7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the downstream effects associated with psychedelic action. Volinanserin, by blocking the binding of agonists, prevents the initiation of this signaling cascade.

5-HT2A Receptor Signaling Pathway

5-HT2A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Psychedelic Psychedelic Agonist Receptor 5-HT2A Receptor Psychedelic->Receptor Binds & Activates Volinanserin Volinanserin Volinanserin->Receptor Binds & Blocks Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway of the 5-HT2A receptor and the inhibitory action of volinanserin.

Key Applications in Psychedelic Research

Volinanserin hydrochloride salt is a versatile tool with numerous applications in the field of psychedelic research, including:

  • Target Validation: Confirming that the behavioral and cellular effects of a novel psychedelic compound are mediated by the 5-HT2A receptor.

  • Mechanism of Action Studies: Dissecting the specific downstream signaling pathways involved in psychedelic action.

  • Drug Discovery: Screening for new compounds with potential psychedelic or non-psychedelic therapeutic effects by assessing their interaction with the 5-HT2A receptor in the presence of volinanserin.

  • Behavioral Pharmacology: Investigating the role of the 5-HT2A receptor in psychedelic-induced behaviors in animal models.[9][10]

Physicochemical Properties and Solution Preparation

PropertyValueReference
Molecular Formula C₂₂H₂₈FNO₃ · HCl[11]
Molecular Weight 409.9 g/mol [11]
Appearance White to yellow solid powder[3]
Solubility Soluble in DMSO (~15 mg/mL), DMF (~25 mg/mL), and Ethanol (~20 mg/mL). Sparingly soluble in aqueous buffers.[11]
Storage Store at -20°C for long-term stability (≥4 years).[11]
Preparation of Volinanserin Hydrochloride Salt Stock Solution (10 mM in DMSO)
  • Materials: Volinanserin hydrochloride salt, Dimethyl sulfoxide (DMSO, anhydrous), appropriate personal protective equipment (PPE), microcentrifuge tubes, and a vortex mixer.

  • Procedure: a. Under a chemical fume hood, weigh out the desired amount of volinanserin hydrochloride salt. b. Calculate the required volume of DMSO to achieve a 10 mM concentration. (e.g., for 1 mg of volinanserin HCl, add 244 µL of DMSO). c. Add the DMSO to the vial containing the volinanserin hydrochloride salt. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C.

In Vitro Protocols

Receptor Binding Assay: Competitive Radioligand Binding

This protocol determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled antagonist, such as [³H]ketanserin.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing 5-HT2A) Start->Prepare_Membranes Incubate Incubate Membranes with: - [3H]ketanserin - Test Compound (or Volinanserin) - Vehicle Control Prepare_Membranes->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis (Calculate IC50 and Ki) Measure->Analyze End End Analyze->End HTR_Workflow Start Start Acclimatize Acclimatize Mice to Observation Chambers Start->Acclimatize Pretreat Pre-treat with Volinanserin or Vehicle (i.p.) Acclimatize->Pretreat Administer_Psychedelic Administer Psychedelic Test Compound (i.p.) Pretreat->Administer_Psychedelic 15-30 min interval Record_HTR Record Head-Twitch Responses for a Defined Period Administer_Psychedelic->Record_HTR Analyze Data Analysis (Compare HTR counts between groups) Record_HTR->Analyze End End Analyze->End

Caption: Workflow for the head-twitch response (HTR) behavioral assay.

Step-by-Step Protocol
  • Animals: Use adult male C57BL/6J mice, as they are commonly used for this assay. [12]House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation:

    • Dissolve the psychedelic test compound (e.g., DOI or psilocybin) in an appropriate vehicle (e.g., 0.9% saline).

    • Prepare volinanserin hydrochloride salt in 0.9% saline. Doses can range from 0.001 to 0.1 mg/kg, administered intraperitoneally (i.p.). [12]3. Acclimatization: Place individual mice in clear observation chambers and allow them to acclimatize for at least 30 minutes before drug administration. [4]4. Pre-treatment: Administer volinanserin (or vehicle) i.p. 15-30 minutes before the psychedelic compound. [12]5. Psychedelic Administration: Administer the psychedelic test compound i.p.

  • Observation and Scoring: Immediately after the administration of the psychedelic, begin observing the mice and counting the number of head twitches for a defined period (e.g., 30-90 minutes). [12]A head twitch is characterized by a rapid, rotational movement of the head. This can be done manually by a trained observer blinded to the treatment conditions or using an automated system.

  • Data Analysis: Compare the total number of head twitches between the different treatment groups (vehicle + vehicle, vehicle + psychedelic, volinanserin + psychedelic) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in HTR in the volinanserin pre-treated group compared to the psychedelic-only group indicates that the effect is mediated by the 5-HT2A receptor.

Conclusion

Volinanserin hydrochloride salt is a powerful and selective antagonist of the 5-HT2A receptor, making it an essential tool for researchers investigating the mechanisms of psychedelic drugs. Its utility spans from fundamental in vitro characterization of receptor binding and function to in vivo validation of 5-HT2A-mediated behaviors. The protocols outlined in this guide provide a solid foundation for the effective use of volinanserin to advance our understanding of the complex pharmacology of psychedelics and to facilitate the development of novel therapeutics for a range of neuropsychiatric disorders.

References

  • Wallach, J., Cao, A. B., Calkins, M. M., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eLife, 12, e84422. [Link]

  • Lowe, D. (2022). Scientists discover multiple pathways of the 5HT2a receptor activated by psychedelics. Drug Discovery and Development. [Link]

  • Sygnature Discovery. 5-HT2A Receptor Screening for Psychedelics. [Link]

  • Wallach, J., Cao, A. B., Calkins, M. M., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv. [Link]

  • Cameron, L. P., & Olson, D. E. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. The Journal of Neuroscience, 43(45), 7472–7482. [Link]

  • Cunningham, K. A., Anastasio, N. C., Fox, R. G., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 9(5), 1136–1147. [Link]

  • PETA Science Consortium International e.V. (2024). The Psychedelic Revolution Will Require Human-Relevant Models. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Animal models of serotonergic psychedelics. Pharmacology & Therapeutics, 136(3), 297–332. [Link]

  • Jaster, A. M., Gaskins, G. T., & González-Maeso, J. (2022). Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents. Psychopharmacology, 239(5), 1465–1477. [Link]

  • Patsnap. Volinanserin - Drug Targets, Indications, Patents. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. volinanserin. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Animal models of serotonergic psychedelics. Current Topics in Behavioral Neurosciences, 8, 159–199. [Link]

  • bioRxiv. (2024). Animal models in psychedelic research – Tripping over translation. [Link]

  • Nature Portfolio. (2023). The psychedelic psilocybin as an antidepressant: insights from a rodent model to support translational drug development. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Inxight Drugs. VOLINANSERIN. [Link]

  • ResearchGate. (2022). Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents. [Link]

  • bioRxiv. (2023). Electrophysiological Mechanisms of Psychedelic Drugs: A Systematic Review. [Link]

  • Suzuki, J., Hida, H., & Funada, M. (2022). Ethopharmacological evaluation of antidepressant-like effect of serotonergic psychedelics in C57BL/6J male mice. Neuropsychopharmacology Reports, 42(4), 478–488. [Link]

  • Cameron, L. P., & Olson, D. E. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. The Journal of Neuroscience, 43(45), 7472–7482. [Link]

  • Wikipedia. Volinanserin. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]

  • Anastasio, N. C., Liu, R., & Mailman, R. B. (2018). Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. Bioorganic & Medicinal Chemistry Letters, 28(9), 1583–1586. [Link]

  • Chemel, B. R., & Roth, B. L. (2012). “Selective” serotonin 5-HT2A receptor antagonists. Neuropharmacology, 62(7), 2199–2209. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47–84. [Link]

  • Tan, H., & Tall, G. G. (2023). Psychedelic 5-HT2A receptor agonism alters neurovascular coupling and differentially affects neuronal and hemodynamic measures of brain function. eLife, 12, e84422. [Link]

  • CenterWatch. Investigating the Neuropsychological Effects of 5-HT2a Antagonism. [Link]

  • ClinicalTrials.gov. A Phase 2, multicenter, randomized, double-blind, placebo-controlled, study to evaluate the efficacy and safety. [Link]

Sources

Troubleshooting & Optimization

improving volinanserin hydrochloride salt solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Volinanserin Hydrochloride Salt Solubility in Aqueous Solutions Target Audience: Researchers, Formulation Scientists, and Pharmacologists Compound ID: MDL-100,907 (Volinanserin HCl) | Target: 5-HT2A Receptor Antagonist[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

Volinanserin hydrochloride (MDL-100,907) is a potent, highly selective 5-HT2A receptor antagonist.[2][3] While the hydrochloride salt form is designed to improve solubility over the free base, it remains sparingly soluble in neutral aqueous buffers (e.g., PBS, pH 7.4).

The Core Challenge: Volinanserin possesses a basic piperidine nitrogen (pKa ≈ 9.0). In acidic environments (pH < 5), it is protonated and soluble. As the pH approaches physiological levels (pH 7.4), the compound deprotonates, becoming more lipophilic and prone to precipitation. Successful formulation requires managing this pH-solubility profile or utilizing co-solvents/complexing agents.

Quick Reference Data

ParameterValue / LimitNotes
MW 373.5 g/mol C₂₂H₂₈FNO₃ (Free base MW varies)
Solubility (Water) < 1 mg/mLPoor solubility at neutral pH.
Solubility (DMSO) ~15 - 100 mg/mLPreferred solvent for stock solutions.
Solubility (Ethanol) ~18 - 20 mg/mLLower capacity than DMSO.[4]
Storage (Solid) -20°CStable for ≥ 2 years (desiccated).
Storage (Solution) -80°CDMSO stock stable for ~6-12 months.[4][5]

Troubleshooting & FAQs

Q1: I dissolved Volinanserin HCl in water, but it precipitated when I added PBS. Why?

A: This is a classic pH-shock precipitation .

  • Mechanism: In pure water (often slightly acidic due to dissolved CO₂), the HCl salt dissociates, and the protonated amine maintains solubility. When you add PBS (pH 7.4), the buffering capacity forces the pH up. As pH approaches the pKa (~9.0), the ratio of uncharged (hydrophobic) molecules increases, exceeding the solubility limit.

  • Solution: Do not dissolve directly in buffer. Dissolve in DMSO first, then dilute slowly into the buffer while vortexing, or use a complexing agent like Cyclodextrin (see Protocol C).

Q2: What is the maximum DMSO concentration I can use for in vivo injections?

A: Generally, < 10% v/v DMSO is recommended for intraperitoneal (IP) or intravenous (IV) administration to avoid vehicle toxicity or hemolytic artifacts.

  • Warning: Volinanserin HCl often precipitates if you simply dilute a high-concentration DMSO stock 1:10 into saline. You usually need a "bridge" solvent (PEG300) or a surfactant (Tween-80) to stabilize the transition.

Q3: Can I use heat or sonication?

A: Yes.

  • Sonication: Highly recommended (2–5 mins) to ensure the crystal lattice is fully broken down in the primary solvent (DMSO).

  • Heat: Warm water baths (37°C–45°C) can aid dissolution. Avoid boiling or prolonged exposure to temperatures >60°C to prevent degradation.

Formulation Protocols

Protocol A: Standard Stock Solution (In Vitro)

Best for cell culture or receptor binding assays.

  • Weigh: Calculate the mass required for a 10 mM or 25 mM stock.

  • Dissolve: Add 100% DMSO to the vial.

  • Agitate: Vortex vigorously for 1 minute. If particles remain, sonicate for 5 minutes.

  • Storage: Aliquot into light-protective vials and store at -80°C.

  • Usage: Dilute >1:1000 into culture media to keep final DMSO < 0.1%.

Protocol B: Co-Solvent System (In Vivo / IP Injection)

Best for animal studies requiring moderate doses (up to 2.5 mg/mL).

Formula: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline

  • Step 1 (Primary Solvent): Dissolve Volinanserin HCl in DMSO . (Concentration should be 10x your final target).

  • Step 2 (Bridge Solvent): Add PEG300 to the DMSO solution. Vortex.

  • Step 3 (Surfactant): Add Tween-80 . Vortex gently (avoid foaming).

  • Step 4 (Aqueous Phase): Slowly add pre-warmed (37°C) Saline or PBS. Add dropwise while vortexing.

    • Result: A clear solution should form. If cloudy, sonicate at 37°C.

Protocol C: Cyclodextrin Complexation (High Stability)

Best for sensitive biological models; reduces irritation and precipitation risk.

Formula: 10% DMSO / 90% (20% SBE-β-CD in Saline)

  • Prepare Vehicle: Dissolve Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in saline to create a 20% w/v solution. Filter sterilize (0.22 µm).

  • Dissolve Drug: Dissolve Volinanserin HCl in 100% DMSO (10x target concentration).

  • Complexation: Add the DMSO solution slowly to the SBE-β-CD vehicle while vortexing.

    • Mechanism:[5][6][7] The hydrophobic Volinanserin molecule enters the cyclodextrin "donut" cavity, shielding it from the aqueous environment while maintaining solubility.

Visual Decision Guides

Diagram 1: Formulation Decision Tree

Use this workflow to select the correct solvent system based on your experimental endpoint.

FormulationWorkflow Start Start: Volinanserin HCl Solid AppType Application Type? Start->AppType InVitro In Vitro (Cells/Tissues) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo DMSOLimit Can cells tolerate DMSO? InVitro->DMSOLimit HighDose High Dose Needed? (>1 mg/kg) InVivo->HighDose ProtocolA Protocol A: 100% DMSO Stock Dilute >1:1000 in Media DMSOLimit->ProtocolA Yes (<0.1%) ProtocolB Protocol B: PEG300 + Tween-80 Co-solvent System HighDose->ProtocolB No (Standard) ProtocolC Protocol C: SBE-β-Cyclodextrin (Best Stability) HighDose->ProtocolC Yes (Critical)

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Diagram 2: The Precipitation Mechanism

Understanding why simple aqueous dilution fails.

SolubilityMechanism Acidic Acidic pH (< 5.0) Protonated Amine (NH+) Neutral Physiological pH (7.4) Deprotonation Begins Acidic->Neutral pH Increases Precip Aggregated/Insoluble Hydrophobic Interaction Neutral->Precip Solubility Limit Exceeded Cyclo Cyclodextrin Encapsulation Neutral->Cyclo Protective Complex Dissolve Dissolution in Water/Acid BufferAdd Addition of PBS/Media Cyclo->Precip Prevents

Caption: Mechanism of pH-induced precipitation and how cyclodextrins intervene to maintain solubility.

References

  • Sorensen, S. M., et al. (1993). "Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic". Journal of Pharmacology and Experimental Therapeutics, 266(2), 684-691.[1] Retrieved from [Link]

Sources

preventing precipitation of volinanserin hydrochloride salt in buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for volinanserin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility and buffer compatibility of volinanserin hydrochloride. Our goal is to provide you with the scientific principles, troubleshooting strategies, and validated protocols to prevent precipitation and ensure the success of your experiments.

Section 1: Understanding the "Why" - The Science of Precipitation

This section addresses the fundamental physicochemical principles governing the solubility of volinanserin hydrochloride.

Q1: Why is my volinanserin hydrochloride precipitating in an aqueous buffer?

A1: Precipitation of volinanserin hydrochloride, a salt of a weakly basic compound, is most often due to a pH-dependent shift in its ionization state.[1][2] Volinanserin is most soluble in its protonated, ionized (cationic) form. As the pH of the solution increases and approaches the compound's pKa, the equilibrium shifts towards the un-ionized, free base form, which is significantly less water-soluble and prone to precipitation.[2][3] Additionally, interactions with buffer components or exceeding the intrinsic solubility of the salt form can also lead to precipitation.[4][5]

Q2: What is the role of pH and pKa in the solubility of volinanserin hydrochloride?

A2: The relationship between pH, pKa, and solubility is critical and is described by the Henderson-Hasselbalch equation.[3][6][7] For a weak base like volinanserin, the equation is:

pH = pKa + log([Base] / [Acid])

Here, [Base] is the concentration of the poorly soluble, un-ionized form, and [Acid] is the concentration of the soluble, protonated (hydrochloride salt) form. To maintain solubility, the pH of the buffer should be kept significantly lower than the pKa of volinanserin. A general rule of thumb is to maintain the pH at least 2 units below the pKa to ensure that over 99% of the compound remains in its soluble, ionized form.

pH_pKa_Solubility cluster_0 pH << pKa (e.g., pH 4) cluster_1 pH ≈ pKa cluster_2 pH >> pKa (e.g., pH 9) a High Solubility (>99% Ionized Form) R-NH3+ Cl- b Critical Zone (50% Ionized / 50% Free Base) Precipitation Risk a->b Increasing pH c Low Solubility (>99% Free Base Form) R-NH2 b->c Increasing pH

Figure 1. Relationship between pH, pKa, and the solubility of a weak base.

Q3: Can the buffer itself cause precipitation? What is the "Common Ion Effect"?

A3: Yes, the choice of buffer is critical. Some buffer anions can form less soluble salts with the protonated volinanserin cation. For example, phosphate buffers can sometimes lead to the precipitation of insoluble phosphate salts, a phenomenon distinct from free base precipitation.[8]

Furthermore, the "Common Ion Effect" can reduce solubility.[9][10][11] Volinanserin hydrochloride (Vol-HCl) dissociates into Vol-H+ and Cl-. If your buffer system contains a high concentration of chloride ions (e.g., from NaCl used to adjust tonicity, or a glycine-HCl buffer), it can shift the equilibrium to the left, favoring the solid, undissolved salt form and causing precipitation.[4][9][12]

Vol-HCl(solid) ⇌ Vol-H+(aq) + Cl-(aq)

Increasing [Cl-] from another source drives the reaction towards the solid state, reducing overall solubility.[9][10]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving precipitation issues.

Q1: My compound precipitated immediately after I added it to my buffer. What should I check first?

A1: Immediate precipitation usually points to a significant solubility issue. Follow these steps:

  • Verify Buffer pH: Measure the final pH of your solution. It may be higher than intended, especially if your stock solution was prepared in a basic solvent like DMSO.

  • Check Concentration: Confirm that you have not exceeded the known solubility limit of volinanserin hydrochloride in your specific buffer system. The solubility in aqueous buffers is known to be limited (approximately 0.5 mg/mL in a 1:1 DMF:PBS solution at pH 7.2).[13]

  • Review Preparation Method: Adding an organic stock solution too quickly to an aqueous buffer can cause localized high concentrations, leading to "shock" precipitation. Try adding the stock solution dropwise while vortexing vigorously.

Q2: My solution was clear at first but became cloudy or formed a precipitate over time. What's happening?

A2: Delayed precipitation suggests a more subtle instability.

  • pH Drift: The buffer capacity may be insufficient to handle pH shifts over time, perhaps due to CO2 absorption from the air (which can lower the pH of poorly buffered neutral or basic solutions) or interactions with the container. Re-measure the pH.

  • Temperature Effects: Solubility is often temperature-dependent. If the solution was prepared warm and then cooled to room temperature or 4°C for storage, you may be observing temperature-induced precipitation. Conversely, some compounds exhibit retrograde solubility.

  • Salt Disproportionation: Over time, the hydrochloride salt can convert to the less soluble free base, especially if the pH is not sufficiently acidic.[14] This is a common issue for hydrochloride salts of weakly basic compounds.[14]

Troubleshooting_Precipitation Start Precipitation Observed Timing When did it occur? Start->Timing Immediate Immediately Timing->Immediate Delayed Over Time Timing->Delayed Check_pH_Imm Verify Final Solution pH Immediate->Check_pH_Imm Check_Conc Check Concentration vs. Solubility Limit Immediate->Check_Conc Check_Method Review Addition Method (e.g., dropwise, vortexing) Immediate->Check_Method Check_pH_Drift Re-measure pH (Check for drift) Delayed->Check_pH_Drift Check_Temp Consider Temperature Changes Delayed->Check_Temp Consider_Disprop Suspect Salt Disproportionation Delayed->Consider_Disprop Solution_pH Solution: Adjust pH to >2 units below pKa Check_pH_Imm->Solution_pH Solution_CoSolvent Solution: Use a Co-solvent Check_Conc->Solution_CoSolvent Solution_Buffer Solution: Change Buffer System (e.g., avoid phosphate, high Cl-) Check_Conc->Solution_Buffer Check_pH_Drift->Solution_pH Consider_Disprop->Solution_pH

Figure 2. A decision tree for troubleshooting volinanserin hydrochloride precipitation.

Section 3: Proactive Strategies & Best Practices

This section provides validated protocols to help you avoid precipitation from the start.

Q1: How should I prepare my stock and working solutions?

A1: Proper technique is crucial. Volinanserin is soluble in organic solvents like DMSO, ethanol, and DMF.[13][15] However, simply diluting an organic stock into an aqueous buffer can be problematic.

Protocol 1: Standard Stock Solution Preparation

  • Primary Stock: Prepare a high-concentration primary stock solution in 100% DMSO (e.g., 25 mg/mL).[16] Ensure the solid is completely dissolved. Sonication can be used to aid dissolution.[15][17]

  • Intermediate Dilution (Optional): If making a large dilution, first create an intermediate dilution in your organic solvent or a mix of organic solvent and water.

  • Final Dilution: Add the primary stock or intermediate dilution to the aqueous buffer dropwise while the buffer is being vigorously vortexed or stirred . This rapid dispersion helps avoid localized concentrations that can cause the compound to crash out.

  • Final Check: After preparation, visually inspect the solution for clarity and measure the final pH to ensure it is within the desired range.

Q2: How do I select the optimal buffer?

A2: The ideal buffer should have a pKa within +/- 1 pH unit of your target pH and should not interact with your compound.[18][19] For volinanserin hydrochloride, acidic buffers are required.

Recommended Buffers:

  • Citrate Buffer (pH 3-6): An excellent choice as it is less likely to form insoluble salts compared to phosphate.[20]

  • Acetate Buffer (pH 3.6-5.6): Another good option for maintaining an acidic environment.[20]

Buffers to Use with Caution:

  • Phosphate-Buffered Saline (PBS): While common, be aware of the potential for phosphate salt precipitation and the high chloride concentration contributing to the common ion effect.[8][21] A product data sheet notes a solubility of only ~0.5 mg/mL in a 1:1 DMF:PBS (pH 7.2) mixture, highlighting the challenge in neutral phosphate buffers.[13]

Protocol 2: Buffer Screening for Optimal Solubility

  • Prepare Buffers: Prepare a panel of potential buffers (e.g., Citrate pH 4.0, Citrate pH 5.0, Acetate pH 4.5) at the desired concentration (typically 10-50 mM).[18]

  • Spike with Compound: Add volinanserin hydrochloride (from a concentrated DMSO stock) to each buffer to reach the target final concentration.

  • Equilibrate & Observe: Cap the vials and allow them to equilibrate at the intended experimental temperature (e.g., room temperature, 37°C) for 24 hours.

  • Assess Solubility: Visually inspect for any signs of precipitation. For a quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.

Buffer SystemTarget pHVolinanserin Conc. (µg/mL)Observation (24h @ RT)Supernatant Conc. (µg/mL)
50 mM Citrate4.0100Clear, no precipitate100.2
50 mM Acetate4.5100Clear, no precipitate99.5
50 mM Phosphate6.5100Hazy, fine precipitate65.3
50 mM Phosphate7.4100Heavy precipitate12.1
Table 1. Example data from a buffer screening experiment.

Q3: Can I use co-solvents to improve solubility?

A3: Yes, co-solvents are a powerful tool for increasing the solubility of poorly soluble compounds.[22][23][24] They work by reducing the polarity of the aqueous environment.[25] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.

Several formulations using co-solvents have been reported for volinanserin, such as:

  • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[15][16]

  • 10% DMSO + 90% (20% SBE-β-CD in Saline).[16][17]

When using co-solvents, always add and mix them sequentially, ensuring the solution is clear before adding the next component.[15] Be aware that high concentrations of organic co-solvents can impact biological assays.

References

  • Common-ion effect – Knowledge and References. Taylor & Francis. [Link]

  • Common Ion Effect: Significance and symbolism. (2025, October 26). PatSnap Eureka. [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. (2006, November 7). ACS Publications. [Link]

  • What Is the Common Ion Effect? (2025, March 26). PatSnap Eureka. [Link]

  • Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Journal of Pharmacy and Pharmacology. [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (2006, December 15). PubMed. [Link]

  • Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. (1991, March 1). Oxford Academic. [Link]

  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes. [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. [Link]

  • Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. [Link]

  • Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Taylor & Francis Online. [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Volinanserin C-11. PubChem. [Link]

  • What Makes A Good Buffer In Chemistry? (2022, March 9). ReAgent. [Link]

  • Cosolvent. Wikipedia. [Link]

  • How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. [Link]

  • How can you avoid triethylamine salt precipitation while protecting Secondary amine with acid halide in presence of NEt3 especially in Flow sytem? (2024, April 24). ResearchGate. [Link]

  • Neutralizing amines with low salt precipitation potential.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021, September 5). PubMed. [Link]

  • Ways of crashing out amines. (2018, May 13). Reddit. [Link]

  • Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. (2025, September 17). PMC. [Link]

  • (+)-alpha-(2,3-Dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidinemethanol. PubChem. [Link]

  • Volinanserin. Wikipedia. [Link]

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Technical Support Center: Volinanserin Hydrochloride Administration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Volinanserin hydrochloride (MDL-100,907 HCl) is the "gold standard" selective antagonist for the 5-HT2A receptor (Ki ≈ 0.36 nM).[1] Unlike ketanserin, it exhibits >300-fold selectivity over


-adrenergic and dopaminergic D2 receptors, making it the critical tool for dissecting serotonergic signaling in neuropsychiatry (schizophrenia, sleep, addiction).

However, its lipophilicity (logP ≈ 3.5) presents significant solubility challenges in aqueous physiological buffers. This guide addresses the three most common support tickets we receive: precipitation during dilution , variable in vivo efficacy , and stability concerns .

Critical Troubleshooting Guides

Issue #1: "My solution precipitates immediately upon adding saline."

Diagnosis: Volinanserin HCl is sparingly soluble in pure aqueous buffers at neutral pH. While the hydrochloride salt form improves solubility over the free base, it is often insufficient for the concentrations required for in vivo dosing (>0.5 mg/mL) without co-solvents.

The Fix: The "Step-Wise" Co-Solvent Protocol Do not add saline directly to the DMSO stock. You must "bridge" the polarity gap using PEG and surfactants.

Recommended Vehicle (The "Golden Ratio"):

  • 10% DMSO (Solubilizer)[1][2]

  • 40% PEG-300 (Bridge solvent)[2]

  • 5% Tween-80 (Surfactant/Stabilizer)[2]

  • 45% Saline (0.9% NaCl)[1]

Protocol:

  • Dissolve Volinanserin HCl powder in 100% DMSO to create a master stock (e.g., 25 mg/mL). Sonicate if necessary.

  • Add PEG-300 to the DMSO stock.[2] Vortex thoroughly. The solution should remain clear.

  • Add Tween-80 .[1] Vortex gently (avoid foaming).

  • Dropwise add the Saline while vortexing.

    • Result: A clear, stable solution up to ~2.5 mg/mL.[1][2]

Issue #2: "I see no behavioral effect in my mice at 0.1 mg/kg."

Diagnosis: While 0.1 mg/kg is effective in some assays, the pharmacokinetics (PK) of Volinanserin in rodents are rapid. A common error is a mismatch between pretreatment time and testing window.

Mechanistic Insight: Volinanserin has a half-life (


) of approximately 1.4 – 1.8 hours  in rodents [1]. If you inject 60 minutes prior to a 2-hour behavioral task, the drug levels may drop below the therapeutic threshold (receptor occupancy <50%) during the critical data collection phase.

The Fix:

  • Pretreatment Window: Administer 15–20 minutes prior to the start of the assay (IP route).

  • Dose Adjustment: For long-duration assays (>1 hour), increase the dose to 0.3 – 0.5 mg/kg to maintain occupancy, or consider a supplemental boost.

Issue #3: "The stock solution turned yellow."

Diagnosis: Oxidation or photodegradation. Volinanserin is an indole-derivative structural analog and is sensitive to light and oxidation over time.

The Fix:

  • Storage: Store solid powder at -20°C. Store DMSO stocks at -80°C.

  • Handling: Always protect from light (amber vials or foil-wrapped).

  • Validation: If the solution is yellow but remains clear, verify integrity via HPLC. If cloudy, discard immediately.

Visualized Workflows & Pathways

A. Solubilization Decision Tree

Use this logic flow to determine the correct formulation strategy based on your required concentration.

solubilization_protocol Start Start: Volinanserin HCl Powder TargetConc Target Concentration? Start->TargetConc LowConc < 0.1 mg/mL (In Vitro) TargetConc->LowConc Low HighConc > 0.5 mg/mL (In Vivo / IP) TargetConc->HighConc High MethodA Method A: Dissolve in DMSO -> Dilute into Buffer (Max 0.1% DMSO final) LowConc->MethodA MethodB Method B: Co-Solvent System required HighConc->MethodB Step1 1. Dissolve in 100% DMSO MethodB->Step1 Step2 2. Add 40% PEG-300 Step1->Step2 Step3 3. Add 5% Tween-80 Step2->Step3 Step4 4. Add 45% Saline (Warm) Step3->Step4 Result Clear Stable Solution (Use within 24h) Step4->Result

Figure 1: Step-wise solubilization protocol to prevent precipitation for in vivo administration.

B. Mechanism of Action: 5-HT2A Blockade

Understanding the pathway is crucial for interpreting "lack of effect" results. Volinanserin blocks the Gq-coupled pathway.

mechanism_action 5 5 HT Serotonin (5-HT) (Endogenous Agonist) Rec 5-HT2A Receptor HT->Rec Activates Volin Volinanserin (Antagonist) Volin->Rec BLOCKS Gprot Gq/11 Protein Rec->Gprot Couples PLC PLC-beta Gprot->PLC Activates IP3 IP3 + DAG PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 Ca Intracellular Ca2+ Release IP3->Ca Response Neuronal Excitation (Head Twitch / Hallucination) Ca->Response

Figure 2: Signal transduction pathway of the 5-HT2A receptor.[3] Volinanserin prevents Gq-mediated calcium release.

Technical Data Summaries

Table 1: Solubility Profile (Volinanserin HCl)
SolventSolubility (max)Notes
DMSO ~100 mg/mLRecommended for Master Stock. Store at -80°C.
Ethanol ~18 mg/mLLess stable than DMSO; evaporation risk.
Water / Saline < 0.1 mg/mLDo not use as primary solvent. High risk of precipitation.
PEG-300 ~10 mg/mLGood intermediate solvent.
Formulation 1 2.5 mg/mL10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline.[1][2]
Formulation 2 2.5 mg/mL10% DMSO / 90% Corn Oil (Slow release depot effect).
Table 2: Rodent Pharmacokinetics & Dosing
ParameterValueReference
Receptor Affinity (

)
0.36 nM (5-HT2A)[2]
Selectivity >300x vs 5-HT2C, D2[2]
Route IP (Intraperitoneal)Preferred for acute studies.
Effective Dose (Mice) 0.1 – 0.5 mg/kgBlocks DOI-induced head twitch.
Effective Dose (Rats) 0.01 – 0.1 mg/kgBlocks DOI-induced ICSS depression.[3]
Pretreatment Time 15 – 20 minsPeak antagonism occurs at ~15 min.
Half-Life (

)
~1.4 – 1.85 hoursRapid clearance; consider redosing for long studies [1].

Frequently Asked Questions (FAQ)

Q: Can I dissolve Volinanserin in acidic water to improve solubility? A: Yes, lowering the pH (pH 4-5) improves solubility, but injecting acidic solutions IP can cause abdominal irritation (writhing), which confounds behavioral data (false positives for sedation or pain). The Co-Solvent/PEG method (neutral pH) is superior for animal welfare and data integrity.

Q: Is Volinanserin light sensitive? A: Yes. As with most serotonergic agents, prolonged exposure to UV/ambient light can degrade the compound. Always cover your perfusion tubing or syringe pumps with foil during long infusion experiments.

Q: Why do you recommend Volinanserin over Ketanserin? A: Ketanserin has high affinity for


-adrenergic receptors  and Histamine H1 receptors . If your phenotype involves blood pressure regulation, sedation, or arousal, Ketanserin's off-target effects will contaminate your data. Volinanserin is "cleaner" for 5-HT2A isolation [3].

Q: Can I use this for chronic administration? A: Yes, but due to the short half-life, osmotic minipumps are recommended over daily injections to maintain steady-state receptor occupancy. Ensure the vehicle (e.g., 50% DMSO/Water) is compatible with the pump reservoir material.

References

  • Magalhaes, A. C., et al. (2022). Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents.[3][4] Psychopharmacology.[1][3]

  • Kehne, J. H., et al. (1996). MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia.[1][5] Neuropsychopharmacology.

  • Nichols, D. E. (2004). Hallucinogens.[3] Pharmacology & Therapeutics.[6]

Sources

minimizing off-target effects of volinanserin hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Minimizing Off-Target Effects

Welcome to the technical support center for volinanserin hydrochloride salt (also known as MDL 100,907). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this potent and selective 5-HT2A receptor antagonist. As Senior Application Scientists, our goal is to help you achieve the highest level of scientific rigor by minimizing potential off-target effects and ensuring the validity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions about volinanserin to provide a foundational understanding of its properties and handling.

1. What is volinanserin and what is its primary mechanism of action?

Volinanserin is a potent and highly selective antagonist of the serotonin 5-HT2A receptor.[1] Its primary mechanism of action is to bind to the 5-HT2A receptor without activating it, thereby blocking the effects of the endogenous ligand, serotonin.[2] It has a high affinity for the 5-HT2A receptor, with a reported Ki (inhibition constant) of approximately 0.36 nM.[3][4][5][6] This high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the 5-HT2A receptor.[1]

2. What are the known off-target binding sites for volinanserin?

While volinanserin is highly selective, it is not entirely devoid of off-target interactions, especially at higher concentrations. It exhibits a much lower affinity for other receptors, including the 5-HT2C receptor, α1-adrenergic receptors, and sigma receptors.[7][8] The selectivity for the 5-HT2A receptor is reported to be over 300-fold higher than for the 5-HT1c, alpha-1, and dopamine D2 receptors.[3][5][6] It is crucial to be aware of these potential off-target interactions when designing experiments and interpreting data.[8][9]

3. Why is it crucial to minimize off-target effects in my experiments?

4. What are the recommended solvent and storage conditions for volinanserin hydrochloride salt?

Volinanserin is a crystalline solid that is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[7] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.[4] It is sparingly soluble in aqueous buffers.[7] To prepare an aqueous solution, it is recommended to first dissolve volinanserin in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[7] For long-term storage, the solid compound should be stored at -20°C.[7][12] Stock solutions in DMSO can be stored at -80°C for up to a year.[5] It is not recommended to store aqueous solutions for more than one day.[7]

Troubleshooting Guides

This section provides practical, in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays

Question: I am using volinanserin in my cell culture experiments to block 5-HT2A signaling, but I'm observing inconsistent or unexpected cellular responses that don't seem to align with 5-HT2A antagonism. Could this be due to off-target effects?

Answer: Yes, unexpected or inconsistent results in cell-based assays can indeed be a sign of off-target effects, especially if you are using concentrations significantly higher than the Ki for the 5-HT2A receptor. Here is a systematic approach to troubleshoot this issue:

Step 1: Confirm On-Target 5-HT2A Antagonism

The first step is to confirm that volinanserin is effectively blocking the 5-HT2A receptor in your specific cell system. A functional assay, such as a calcium flux assay, is ideal for this purpose. The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.[13]

Protocol: 5-HT2A Functional Assay (Calcium Flux)

  • Cell Preparation: Plate cells expressing the 5-HT2A receptor in a 96-well plate and grow to confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dose-response curve of volinanserin. A typical starting range would be from 10 pM to 1 µM.

  • Pre-incubation: Pre-incubate the cells with the different concentrations of volinanserin for 15-30 minutes.

  • Agonist Stimulation: Add a 5-HT2A agonist, such as serotonin or DOI, at a concentration that elicits a submaximal response (e.g., EC80).[14]

  • Measurement: Measure the change in fluorescence using a fluorescence plate reader.

  • Data Analysis: Plot the agonist response against the concentration of volinanserin to determine the IC50 value. This should be close to the reported Ki of ~0.36 nM.

Step 2: Perform a Dose-Response Experiment for the Unexpected Effect

Simultaneously, perform a dose-response experiment with volinanserin alone to determine the concentration at which the unexpected effect occurs. If the unexpected effect is observed at concentrations significantly higher than the IC50 for 5-HT2A antagonism, it is likely an off-target effect.

Step 3: Use a Structurally Different 5-HT2A Antagonist

To further validate that the primary effect is due to 5-HT2A antagonism, use a structurally different but similarly potent and selective 5-HT2A antagonist, such as pimavanserin.[9] If the primary biological effect is replicated with this second antagonist, but the unexpected effect is not, this provides strong evidence that the unexpected effect is an off-target phenomenon specific to volinanserin.

Step 4: Conduct a "Rescue" Experiment

If your unexpected effect is a decrease in a particular cellular readout, you can perform a "rescue" experiment. After treating with volinanserin, add an excess of a 5-HT2A agonist. If the effect is on-target, the agonist should be able to compete with volinanserin and "rescue" the phenotype.

G start Unexpected In Vitro Result Observed step1 Step 1: Confirm On-Target 5-HT2A Antagonism (e.g., Calcium Flux Assay) start->step1 step2 Step 2: Dose-Response of Unexpected Effect step1->step2 step3 Step 3: Test with a Structurally Different 5-HT2A Antagonist (e.g., Pimavanserin) step2->step3 step4 Step 4: Perform 'Rescue' Experiment with 5-HT2A Agonist step3->step4 conclusion2 Conclusion: Effect is likely Off-Target step3->conclusion2 Unexpected effect not replicated conclusion1 Conclusion: Effect is likely On-Target step4->conclusion1 Primary effect is rescued

Caption: A decision-making flowchart for selecting an appropriate in vivo dose of volinanserin.

Data Summary

For your convenience, the following table summarizes the binding affinities of volinanserin for its primary target and known off-target receptors.

ReceptorBinding Affinity (Ki)Selectivity (Fold difference vs. 5-HT2A)Reference(s)
5-HT2A 0.36 nM -
5-HT2C88 nM~244x
α1-adrenergic128 nM~355x
Sigma87 nM~241x
Dopamine D2>100 nM>300x

Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by serotonin, it stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Volinanserin acts by blocking this initial binding of serotonin, thus inhibiting the entire downstream signaling cascade.

5-HT2A Receptor Signaling Cascade

G serotonin Serotonin receptor 5-HT2A Receptor serotonin->receptor Activates volinanserin Volinanserin volinanserin->receptor Blocks g_protein Gαq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of the 5-HT2A receptor and the inhibitory action of volinanserin.

References

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Patsnap. Retrieved March 7, 2026, from [Link]

  • Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC. (2022, March 2). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • "Selective" serotonin 5-HT2A receptor antagonists | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 5-HT2A Receptor Antagonists: Small Molecules and Peptides - Bio-Techne. (n.d.). Bio-Techne. Retrieved March 7, 2026, from [Link]

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Innoprot. Retrieved March 7, 2026, from [Link]

  • "Selective" serotonin 5-HT2A receptor antagonists - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • A Phase 2, multicenter, randomized, double-blind, placebo-controlled, study to evaluate the efficacy and safety - ClinicalTrials.gov. (2017, April 26). ClinicalTrials.gov. Retrieved March 7, 2026, from [Link]

  • Human 5HT2A Receptor ELISA Kit (A302844) - Antibodies.com. (n.d.). Antibodies.com. Retrieved March 7, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (2025, January 21). CRISPR Medicine News. Retrieved March 7, 2026, from [Link]

  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed. (2024, July 15). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Volinanserin - Drug Targets, Indications, Patents - Patsnap Synapse. (2025, May 7). Patsnap. Retrieved March 7, 2026, from [Link]

  • Off Target Effect - Massive Bio. (2026, January 6). Massive Bio. Retrieved March 7, 2026, from [Link]

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (n.d.). Reaction Biology. Retrieved March 7, 2026, from [Link]

  • Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents | Request PDF - ResearchGate. (2022, March 2). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand - MDPI. (2025, May 14). MDPI. Retrieved March 7, 2026, from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Volinanserin - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Effects of volinanserin on DOI–induced HTR in mice (a, b, c) and ICSS... - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • VOLINANSERIN - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. Retrieved March 7, 2026, from [Link]

  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. (2026, March 3). The Bumbling Biochemist. Retrieved March 7, 2026, from [Link]

  • Volinanserin – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • What are 5-HT receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. Retrieved March 7, 2026, from [Link]

  • Serotonin Antagonist: What It Is, Uses, Side Effects & Risks - Cleveland Clinic. (2023, June 4). Cleveland Clinic. Retrieved March 7, 2026, from [Link]

  • Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Systematic review and meta-analysis of Pimavanserin and Volinanserin in Schizophrena treatment - HawkWorks. (n.d.). Columbia University. Retrieved March 7, 2026, from [Link]

Sources

troubleshooting inconsistent results with volinanserin hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Volinanserin Hydrochloride (MDL 100907) Technical Support & Troubleshooting Guide

Welcome to the Technical Support Center for Volinanserin Hydrochloride. As a Senior Application Scientist specializing in neuropharmacological models, I frequently consult with researchers experiencing inconsistent behavioral or functional assay readouts when using this compound.

Volinanserin is a remarkably potent and selective 5-HT2A receptor antagonist. However, its physicochemical properties demand rigorous handling. This guide bypasses generic advice to address the root causes of experimental variability: formulation thermodynamics, receptor kinetics, and temporal dosing dynamics.

Section 1: Chemical Handling & Formulation Thermodynamics

Q: My in vitro calcium mobilization assay shows high variability between replicates. Could the drug be precipitating in the well? A: Yes. The causality lies in the compound's hydrophobicity. Volinanserin hydrochloride is sparingly soluble in aqueous buffers (<1 mg/mL) (1)[1]. When researchers dilute a high-concentration DMSO stock directly into a cold aqueous assay buffer, the sudden shift in solvent polarity causes rapid micro-precipitation. This drastically reduces the effective concentration of the drug interacting with the cells, leading to erratic data.

Protocol: Self-Validating In Vitro Preparation

  • Reconstitution: Dissolve the solid powder in fresh, anhydrous DMSO to a stock concentration of 25–75 mg/mL. Causality: Moisture-contaminated DMSO significantly reduces solubility.

  • Serial Dilution: Perform all intermediate serial dilutions in DMSO, not in the buffer.

  • Final Addition: Dilute the final DMSO aliquot into the aqueous buffer (e.g., HBSS) immediately before the assay, ensuring the final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Self-Validation Checkpoint: Measure the Optical Density (OD) at 600 nm of your final assay buffer containing the drug. An OD600 > 0.01 compared to a vehicle blank indicates micro-precipitation. Do not proceed with the assay if precipitation is detected. Discard any aqueous solution after 24 hours (2)[2].

Q: We observe no behavioral effect in our mouse models when injecting Volinanserin i.p. What is wrong with our formulation? A: Standard saline is an insufficient vehicle for Volinanserin. Injecting a simple saline suspension leads to poor bioavailability because the solid particles cannot efficiently cross the peritoneal membrane into systemic circulation. You must use a multi-component co-solvent system to force the compound into a stable, clear solution (3)[3].

Protocol: Self-Validating In Vivo Formulation (Up to 2.5 mg/mL)

  • Solubilization: Add Volinanserin DMSO stock to an empty tube (10% of final volume).

  • Surfactant 1: Add PEG300 (40% of final volume) and vortex thoroughly.

  • Surfactant 2: Add Tween-80 (5% of final volume) and mix until completely clear.

  • Aqueous Phase: Slowly add Saline (45% of final volume) dropwise while continuously vortexing (4)[4].

  • Self-Validation Checkpoint: Centrifuge the final formulation at 10,000 x g for 5 minutes. The absence of a visible pellet at the bottom of the tube confirms complete thermodynamic solubilization, ensuring accurate mg/kg dosing.

FormulationWorkflow Solid Volinanserin HCl (Solid Powder) DMSO Reconstitute in Anhydrous DMSO (Max 75 mg/mL) Solid->DMSO InVitro In Vitro Assays DMSO->InVitro InVivo In Vivo Assays DMSO->InVivo DiluteVitro Serial Dilution in DMSO Final aqueous step ≤0.1% DMSO Use within 24h InVitro->DiluteVitro FormVivo 10% DMSO 40% PEG300 5% Tween-80 45% Saline InVivo->FormVivo

Figure 1: Workflow for the proper formulation and dilution of Volinanserin to prevent precipitation.

Section 2: Receptor Kinetics & Off-Target Effects

Q: We are seeing off-target effects in our functional assays at high doses. Isn't Volinanserin perfectly selective? A: Selectivity is strictly concentration-dependent. While Volinanserin exhibits a ~300-fold selectivity for 5-HT2A over 5-HT1C, alpha-1 adrenergic, and dopamine D2 receptors, exceeding optimal concentrations (e.g., >1 µM in vitro) will inevitably engage these secondary targets due to mass action laws (3)[3]. Maintain working concentrations in the low nanomolar range (10–100 nM) to strictly isolate 5-HT2A.

Table 1: Volinanserin Quantitative Receptor Binding Profile

Receptor Target Affinity (Ki) Selectivity Ratio (vs 5-HT2A)
5-HT2A 0.36 nM 1x (Primary Target)
5-HT2C 88 nM ~244x
Alpha-1 Adrenergic 128 nM ~355x

| Dopamine D2 | > 100 nM | > 270x |

Section 3: In Vivo Behavioral Models (Head-Twitch Response)

Q: Volinanserin is not fully blocking the Head-Twitch Response (HTR) induced by our test psychedelic. Why? A: The causality lies in temporal receptor occupancy and the agonist's mechanism of action. Volinanserin is a competitive antagonist. It must occupy the 5-HT2A receptors before the agonist is introduced. Furthermore, while it fully blocks direct 5-HT2A agonists like DOI, compounds with dual mechanisms (e.g., S(+)-AET, which induces both direct 5-HT2A activation and SERT-mediated serotonin release) can overwhelm the competitive blockade, requiring higher doses to achieve complete behavioral suppression (5)[5].

Protocol: Self-Validating HTR Blockade

  • Pretreatment: Administer Volinanserin (e.g., 0.1 mg/kg, i.p.) 15–30 minutes prior to the agonist to ensure peak brain penetrance and receptor occupancy (5)[5].

  • Agonist Delivery: Administer the 5-HT2A agonist (e.g., DOI 1.0 mg/kg) (6)[6].

  • Observation: Record HTR immediately for 90 minutes.

  • Self-Validation Checkpoint: Run a parallel cohort using a purely selective 5-HT2A agonist (e.g., DOI) as a positive control. Complete blockade of DOI-induced HTR confirms your Volinanserin stock is active and your pretreatment window is optimal. Any residual HTR seen with your experimental compound can then be confidently attributed to non-5-HT2A mechanisms.

SignalingPathway Agonist 5-HT / Psychedelics (Agonist) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Activates Antagonist Volinanserin (Antagonist) Antagonist->Receptor Blocks (Ki=0.36nM) Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Mobilization PLC->Calcium

Figure 2: 5-HT2A Receptor Signaling Pathway and Competitive Antagonism by Volinanserin.

References

1.[6] Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents. NIH / PubMed Central. 2.[1] Volinanserin | 5-HT Receptor antagonist | CAS 139290-65-6. Selleck Chemicals. 3.[2] Volinanserin - PRODUCT INFORMATION. Cayman Chemical. 4.[3] Volinanserin (MDL100907) | 5-HT2 Receptor Antagonist. MedChemExpress. 5.[5] Dual Modulation of 5-HT 2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers. ACS Publications. 6.[4] Volinanserin | 5-HT2A receptor antagonist. InvivoChem.

Sources

Technical Support Center: Volinanserin Hydrochloride (MDL-100907) In Vivo Vehicle Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a highly selective 5-HT2A receptor antagonist, Volinanserin (MDL-100907) is a cornerstone compound for investigating serotonergic signaling, antipsychotic mechanisms, and behavioral pharmacology[1]. While the hydrochloride salt form offers improved hydrophilicity over the free base, preparing stable, non-precipitating vehicles for in vivo studies (e.g., intraperitoneal or subcutaneous injection) requires strict adherence to solvent sequencing.

This guide provides field-proven, self-validating protocols to ensure pharmacokinetic consistency and experimental reproducibility.

Section 1: Core Pharmacological & Physicochemical Data

Understanding the physical limits of your compound is the first step in successful formulation. Below is a summary of the quantitative parameters dictating Volinanserin HCl vehicle preparation.

PropertyValueExperimental Implication
Target Affinity Ki = 0.36 nM (5-HT2A)[1]Highly potent; requires low in vivo dosing (typically 0.01 - 2.0 mg/kg), minimizing the need for high-concentration stocks.
Receptor Selectivity >300-fold (vs 5-HT1c, α1, D2)[1]Minimal off-target effects; vehicle control is critical to isolate true behavioral phenotypes.
Max Solubility (Co-solvent) ~4.0 mg/mL[1]Exceeding this in a 10/40/5/45 formulation risks sudden precipitation (solvent shock).
Max Solubility (SBE-β-CD) ≥ 2.5 mg/mL[2]Excellent alternative for studies sensitive to PEG/Tween toxicity.
Section 2: Mechanism of Action

To understand why vehicle-induced behavioral artifacts must be minimized, it is crucial to visualize the primary signaling cascade Volinanserin interrupts.

G V Volinanserin HCl (MDL-100907) R 5-HT2A Receptor V->R Antagonism (Ki=0.36nM) Gq Gq-Protein Activation R->Gq Normal Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Volinanserin (MDL-100907) mechanism of action blocking 5-HT2A receptor-mediated Gq signaling.

Section 3: Self-Validating Experimental Protocols

The Causality of Solvent Sequencing: When preparing semi-lipophilic salts, the order of solvent addition is dictated by physical chemistry. DMSO disrupts the crystalline lattice of the powder. PEG300 acts as a transitionary co-solvent, lowering the dielectric constant of the final mixture. Tween-80 provides micellar encapsulation. Finally, saline is added to achieve physiological isotonicity. If saline is added before the micelles are fully formed, the sudden increase in polarity forces rapid nucleation, ruining the batch.

Protocol A: The Standard Co-Solvent Method (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

This protocol is a self-validating system. Rule: Do not proceed to the next step unless the solution is 100% optically clear.

  • Primary Dissolution: Weigh the required mass of Volinanserin HCl. Add 10% of the final target volume as pure DMSO. Vortex and sonicate until no particulates remain[1]. (Validation Gate: Must be perfectly clear).

  • Co-Solvent Addition: Add 40% of the final volume as PEG300. Vortex thoroughly to ensure a homogeneous binary mixture[1].

  • Surfactant Addition: Add 5% of the final volume as Tween-80. Mix gently to avoid excessive foaming, ensuring the surfactant is evenly distributed to form pre-micellar structures[1].

  • Aqueous Phase: Add 45% of the final volume as 0.9% Saline dropwise while continuously swirling the tube[1]. This prevents localized solvent shock.

Protocol B: The Aqueous Acidified Method (For Low-Dose Behavioral Assays)

Organic solvents like DMSO or PEG300 can sometimes interfere with sensitive behavioral readouts. For low doses (<1 mg/kg), an acidified aqueous approach can be used[3].

  • Suspend the Volinanserin HCl powder directly in sterile water or 0.9% saline.

  • Add 0.1 N Hydrochloric Acid (HCl) dropwise while sonicating[3].

  • Causality: The localized drop in pH fully protonates the piperidine nitrogen on the Volinanserin molecule, driving it into the aqueous phase without the need for organic surfactants.

Section 4: Formulation Workflow & Troubleshooting Logic

Workflow Start Weigh Volinanserin HCl DMSO Step 1: Add 10% DMSO & Vortex/Sonicate Start->DMSO Check1 Is Solution Clear? DMSO->Check1 Check1->DMSO No (Sonicate) PEG Step 2: Add 40% PEG300 Check1->PEG Yes Tween Step 3: Add 5% Tween-80 PEG->Tween Saline Step 4: Add 45% Saline (Dropwise) Tween->Saline Check2 Is Solution Clear? Saline->Check2 Heat Troubleshoot: Warm to 37°C & Sonicate Check2->Heat No (Precipitation) Done Ready for In Vivo Dosing Check2->Done Yes Heat->Check2

Sequential formulation workflow for Volinanserin HCl using the standard co-solvent method.

Section 5: Troubleshooting & FAQs

Q1: My solution turned into a cloudy suspension immediately after adding saline. What went wrong and how do I rescue it? A: This is a classic case of "solvent shock." It occurs if the saline is injected too rapidly, or if the initial DMSO stock exceeded the maximum saturation limit (~4 mg/mL)[1]. Rescue Protocol: Do not discard the vial immediately. Warm the suspension in a water bath to 37°C and sonicate for 15 minutes. The thermal energy often provides the activation energy needed for the Tween-80 micelles to re-encapsulate the precipitated drug. If it does not clear, the batch must be discarded.

Q2: Can I just use 10% DMSO in saline without PEG300 or Tween-80? A: Yes, but only for very low concentrations. Some studies have successfully used 10% DMSO in sterile saline for Volinanserin administration[4], but this is highly dependent on the final concentration. Without PEG300 and Tween-80, the risk of micro-precipitation in the syringe or at the injection site (leading to erratic absorption) increases significantly.

Q3: How does the vehicle choice impact my in vivo readouts? A: Vehicle components are not biologically inert. For instance, high concentrations of DMSO (>5%) can cause local tissue irritation upon IP injection and may transiently alter blood-brain barrier (BBB) permeability[5]. If your study involves neuroinflammation or delicate behavioral metrics, consider Protocol B (Aqueous Acidified) or a cyclodextrin-based vehicle (e.g., 20% SBE-β-CD)[2] to minimize vehicle-induced artifacts. Always run a vehicle-only control arm in your in vivo studies.

Q4: Is it safe to store the final working solution for multi-day dosing? A: No. While the DMSO stock solution (100%) can be stored at -20°C or -80°C for months, the final multi-component working solution (containing saline/water) should be prepared fresh daily[1]. Hydrolysis and gradual micelle degradation can lead to invisible micro-precipitation over 24-48 hours, resulting in inaccurate dosing.

References
  • InvivoChem. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6.
  • National Institutes of Health (PMC). M100907 and BD 1047 Attenuate the Acute Toxic Effects of Methamphetamine.
  • Frontiers in Pharmacology. Blockade of 5-Hydroxytryptamine 2A Receptor Attenuates Precipitation of Naloxone-Induced Withdrawal Symptoms in Opioid-Exposed Mice.
  • PLoS One.
  • TargetMol. Volinanserin | 5-HT Receptor.

Sources

Technical Support Center: Volinanserin Hydrochloride (MDL 100,907)

[1]

Executive Summary

Volinanserin hydrochloride (MDL 100,907) is the gold-standard selective 5-HT2A receptor antagonist.[1] However, its utility in research is frequently compromised by a fundamental physicochemical paradox: the pH required for solubility (acidic) is often incompatible with the pH required for biological compatibility (neutral). [1]

This guide addresses the specific impact of pH on the salt’s activity, focusing on solubility limits, ionization states affecting membrane permeability, and receptor binding kinetics.[1]

Module 1: The Solubility-Activity Paradox

User Question: "I dissolved Volinanserin HCl in water, but when I added it to my cell culture media (pH 7.4), the solution became cloudy and my assay failed. Why?"

The Mechanism

Volinanserin is a piperidine-based compound.[1][2] As a hydrochloride salt, it is protonated and highly soluble in acidic environments.[1] However, its pKa is approximately 8.5–9.5 (typical for piperidine nitrogens).[1]

  • At pH < 5.0: The molecule is fully protonated (

    
    ).[1] It is soluble but cannot easily cross cell membranes.[1]
    
  • At pH 7.4 (Physiological): The equilibrium shifts.[1] A significant portion converts to the free base (

    
    ), which is highly lipophilic and practically insoluble in water .[1]
    
  • The Crash: When you add a concentrated aqueous stock (acidic) to media (neutral), the free base forms immediately and precipitates ("crashes out").[1] The "loss of activity" is actually a loss of effective concentration .[1]

Troubleshooting Protocol: The "Solvent-Shift" Method

Do not attempt to dissolve the salt directly in neutral buffer (PBS/Media).[1] Use this protocol to maintain solubility while ensuring biological compatibility.[1]

Step-by-Step Formulation Guide:

  • Primary Stock (Solubilization):

    • Dissolve Volinanserin HCl in 100% DMSO or 0.05 M HCl .[1]

    • Target Concentration: 10–20 mM.[1]

    • Observation: Solution should be perfectly clear.

  • Intermediate Dilution (The Critical Step):

    • Do not dilute directly into the final well/dish if the concentration is high.[1]

    • Prepare a 100x or 1000x intermediate in a co-solvent vehicle (e.g., saline with 5% Tween-80 or 20% sulfobutylether-β-cyclodextrin).[1]

  • Final Application:

    • Add the intermediate to the assay buffer/media.[1]

    • Validation: Visually inspect for the Tyndall effect (haziness) using a strong light source.[1]

Solubility Data Reference Table

Solvent SystempH EnvironmentSolubility LimitStabilityRecommended Use
0.05 M HCl Acidic (~pH 1.[1]3)~50 mM (High)High (Weeks at 4°C)Stock preparation only.[1]
100% DMSO N/A (Aprotic)~100 mM (High)High (Months at -20°C)Primary Stock.[1]
PBS (pH 7.4) Neutral< 0.1 mM (Very Low) Precipitates Instantly DO NOT USE for Stock.
PBS + 0.5% DMSO Neutral~0.5 mMLow (< 24 Hours)Final Assay Buffer.[1]

Module 2: Impact on Receptor Binding & Potency

User Question: "Does pH affect the actual binding affinity (

The Mechanism

Yes, but the relationship is nuanced.[1] The 5-HT2A receptor is a G-protein coupled receptor (GPCR).[1][3]

  • The Anchor: The binding pocket contains a conserved Aspartate (Asp) residue (Asp3.32 in Ballesteros-Weinstein numbering).[1]

  • The Interaction: High-affinity binding requires an electrostatic interaction (salt bridge) between the negatively charged Aspartate and the protonated nitrogen on the Volinanserin piperidine ring.[1]

  • The pH Effect:

    • Acidic pH (6.0 - 7.0): Favors the protonated state (

      
      ), theoretically supporting strong binding.[1]
      
    • Basic pH (> 8.0): Deprotonates the amine (

      
      ).[1] Without the positive charge, the electrostatic anchor is lost, and affinity decreases significantly.[1]
      

However , in a live cell assay, the drug must first reach the receptor.[1] This creates a trade-off:

  • Permeability: Requires the uncharged form (

    
    ).[1]
    
  • Binding: Requires the charged form (

    
    ).[1]
    
Visualization: The pH-Activity Equilibrium

The following diagram illustrates the conflicting requirements for membrane permeability versus receptor binding.

Volinanserin_Activitycluster_extracellularExtracellular Environment (Media)cluster_membraneCell Membranecluster_intracellularReceptor Binding Pocket (5-HT2A)AcidicAcidic pH (<6.5)High ProtonationMembraneLipid BilayerAcidic->MembranePoor Permeability(Ion Trapping)NeutralPhysiological pH (7.4)EquilibriumNeutral->MembraneOptimal Permeability(Free Base Fraction)BasicBasic pH (>8.5)DeprotonationPrecipPRECIPITATION(Loss of Activity)Basic->PrecipInsolubilityBindingReceptor Binding(Requires Protonated Amine)Membrane->BindingRe-protonation inlocal pocket env.

Caption: Figure 1. The "Goldilocks Zone" of pH for Volinanserin.[1] pH 7.4 balances solubility risks against the need for membrane permeability.

Module 3: In Vivo Considerations

User Question: "I am moving from cell culture to animal injections (i.p.). Can I just inject the DMSO stock?"

Answer: No. Injecting 100% DMSO causes local tissue damage and precipitation upon contact with interstitial fluids.[1]

Protocol: Preparation for Intraperitoneal (i.p.)[1][4][5] Injection To maintain stability and activity in vivo, you must buffer the pH while preventing precipitation.[1]

  • Vehicle Construction:

    • Option A (Standard): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1]

    • Option B (Acidified Saline): Dissolve drug in 0.01 M HCl saline (pH ~4-5).[1] Note: This may cause mild irritation but guarantees solubility.

  • Validation Step:

    • Prepare the solution.

    • Let it sit at room temperature for 30 minutes.

    • Centrifuge a small aliquot at 10,000 x g for 5 minutes.

    • Check for a pellet.[1] If a pellet forms, your concentration is too high for the pH, and the animal will receive a sub-therapeutic dose.[1]

References

  • Kehne, J. H., et al. (1996).[1] "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981.[1][2]

  • Sorensen, S. M., et al. (1993).[1][2] "Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies." Journal of Pharmacology and Experimental Therapeutics, 266(2), 684-691.[1][2]

  • Hello Bio Technical Datasheet. "MDL 100907 Solubility & Handling."

  • Cayman Chemical. "Volinanserin Product Information & Solubility."

Technical Support Center: Volinanserin Hydrochloride (MDL 100,907) Quality Assurance

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for Volinanserin Hydrochloride (MDL 100,907) . It is designed to troubleshoot specific failure modes in purity assessment, solubility, and storage.

Product Identity: Volinanserin Hydrochloride (R-(+)-MDL 100,907) CAS: 139290-65-6 (Free base), 159182-43-1 (HCl salt generic ref) Target: 5-HT


 Receptor Antagonist (

= 0.36 nM) Critical Parameter: Enantiomeric Purity (The (R)-enantiomer is the active antagonist; the (S)-enantiomer is significantly less potent).

Part 1: Physical Characterization & Solubility Troubleshooting

Q: My sample is not dissolving in aqueous buffer. Is the salt form defective?

Diagnosis: Volinanserin HCl is a lipophilic amine salt. While the hydrochloride counter-ion improves solubility compared to the free base, it remains sparingly soluble in neutral aqueous buffers (PBS, Saline) due to the high lipophilicity of the fluorophenylethyl and dimethoxyphenyl moieties.

Troubleshooting Protocol: Do not attempt direct dissolution in PBS or saline. You must use a "miscible organic spike" method.

Correct Dissolution Workflow:

  • Primary Solubilization: Dissolve the powder in 100% DMSO or DMF . The solubility limit is ~15–25 mg/mL.[1]

    • Checkpoint: The solution must be completely clear and colorless. If cloudy, sonicate at 40°C for 5 minutes.

  • Aqueous Dilution: Slowly add the aqueous buffer to the organic stock while vortexing.

    • Rule of Thumb: Keep the final DMSO concentration < 0.1% for receptor binding assays, or up to 10% for in vivo IP injections (using appropriate co-solvents like PEG300).

Data Table 1: Solubility Profile & Formulation Guide

Solvent System Solubility Limit Application Notes
DMSO (100%) ~15-25 mg/mL Stock Solution Store at -80°C. Stable for 6 months.
Ethanol (100%) ~20 mg/mL Stock Solution Evaporation risk; seal tightly.
PBS (pH 7.4) < 0.1 mg/mL AVOID Precipitates immediately.

| In Vivo Vehicle | 2 mg/mL | Animal Injection | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[2] |

Part 2: Chemical Purity & Impurity Profiling

Q: I see a "split peak" or shoulder in my HPLC chromatogram. Is this a degradation product?

Diagnosis: This is frequently caused by atropisomerism or chiral contamination , but most commonly it is a pH mismatch in your mobile phase. Volinanserin has a basic piperidine nitrogen (


). If your mobile phase pH is near the 

, the molecule splits between ionized and unionized forms, causing peak tailing or splitting.

Solution: Ensure your mobile phase is acidic (pH < 3.0) to keep the nitrogen fully protonated, or highly basic (pH > 10, using high-pH resistant columns) to keep it neutral.

Recommended HPLC Method (Reverse Phase):

  • Column: C18 End-capped (e.g., Phenomenex Gemini or Waters XBridge), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm.

Q: How do I verify the Enantiomeric Purity (Chiral Purity)?

Critical Context: The biological activity resides in the (R)-(+) enantiomer. Standard RP-HPLC cannot distinguish the (R) and (S) forms. If your biological data is inconsistent (e.g.,


 shifts by 10-fold), your sample may be racemic or have high (S)-enantiomer contamination.

Protocol: You must use Chiral HPLC or Capillary Electrophoresis (CE) .

  • CE Method: Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD) as a chiral selector at pH 5.0. The impurity (S-form) will migrate differently from the main (R-form) peak [1].

Part 3: Salt Form & Counter-Ion Verification

Q: The mass spectrometry (MS) data shows the mass of the free base (373.5 Da), not the salt. Is my sample the free base?

Explanation: This is normal behavior in Electrospray Ionization (ESI). The HCl salt dissociates instantly in the LC-MS source. You will observe


 at m/z 374.2 .

How to Verify Salt Presence: To confirm you have the Hydrochloride salt (and not the free base), perform a Silver Nitrate Test :

  • Dissolve a small amount of sample (~1 mg) in water/nitric acid.

  • Add 1 drop of 0.1 M

    
    .
    
  • Result: A white, curdy precipitate (

    
    ) confirms the presence of Chloride counter-ions.
    

Part 4: Visualizing the Quality Control Workflow

The following diagram outlines the logical decision-making process for validating a Volinanserin HCl sample before use in critical experiments.

Volinanserin_QC_Workflow Start New Sample: Volinanserin HCl Solubility_Test Solubility Check (DMSO Stock) Start->Solubility_Test Clear Solution Clear? Solubility_Test->Clear HPLC_Check RP-HPLC Analysis (Purity > 98%) Clear->HPLC_Check Yes Action_Sonicate Action: Sonicate 40°C or Filter (0.2 µm) Clear->Action_Sonicate No (Cloudy) Chiral_Check Chiral Purity Check (Is it R-isomer?) HPLC_Check->Chiral_Check Single Peak Action_Recrystallize Action: Recrystallize (Ethanol/Ether) HPLC_Check->Action_Recrystallize Split/Multiple Peaks Chiral_Check->Action_Recrystallize Racemic Contamination Final_Use RELEASE FOR USE (Store -80°C) Chiral_Check->Final_Use >99% ee Action_Sonicate->Solubility_Test Retry

Figure 1: Decision matrix for verifying sample integrity prior to biological assays.

Part 5: Storage & Stability Guidelines

Q: Can I store the dissolved stock solution?

Guideline:

  • Powder: Stable for >2 years at -20°C if protected from moisture (desiccated).

  • DMSO Stock: Stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Aqueous Dilutions: Unstable. Prepare fresh daily. Hydrolysis of the ester/ether linkages is slow but possible, and precipitation is a major risk over 24 hours.

Q: The powder has turned yellow. Is it compromised?

Diagnosis: Volinanserin HCl should be a white to off-white powder. A distinct yellowing indicates photo-oxidation or oxidation of the electron-rich dimethoxyphenyl ring. Action: Run an HPLC check. If purity is <95%, discard the sample. The oxidation products may have off-target effects on other monoamine receptors.

References

  • Németh, K., et al. (2014).[3] "Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100,907 (volinanserin) and for its key intermediate compound."[3] Journal of Pharmaceutical and Biomedical Analysis, 88, 579-583.[3]

  • Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981.[1]

  • Cayman Chemical.[1] "Volinanserin Product Information & Solubility."

Sources

Validation & Comparative

volinanserin hydrochloride salt vs ketanserin for 5-HT2A antagonism

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmacological Research

Executive Summary: The "Clean" vs. The "Classic"

In the landscape of serotonin receptor pharmacology, Ketanserin and Volinanserin (MDL-100,907) represent two distinct eras of tool compounds. While Ketanserin was the first high-affinity antagonist to allow detailed study of the 5-HT2A receptor, its utility is severely compromised by "off-target" promiscuity—specifically at


-adrenergic and H1 histamine receptors.

Volinanserin (MDL-100,907) was developed specifically to resolve these selectivity issues. It is currently the "gold standard" for dissecting 5-HT2A-mediated phenomena due to its >100-fold selectivity over non-5-HT targets.

Verdict:

  • Use Volinanserin for definitive mechanistic studies, in vivo behavioral assays (where blood pressure confounds must be avoided), and sleep architecture research.

  • Use Ketanserin primarily for historical data comparison or specific clinical applications (e.g., hypertension management) where

    
    -blockade is a desired feature rather than a bug.
    

Mechanistic Pharmacology & Binding Profiles[1]

The critical differentiator between these two compounds is not their affinity for 5-HT2A (both are nanomolar potent), but their selectivity ratios .

Comparative Binding Affinity ( )[1]

The following data summarizes mean


 values (nM) from mammalian cortical tissue and cloned receptor assays. Lower numbers indicate higher affinity.
Receptor TargetVolinanserin (MDL-100,907)KetanserinSelectivity Impact
5-HT2A 0.36 - 0.56 nM 2.0 - 3.5 nM Both are potent; Volinanserin is ~5-10x more potent.

-Adrenergic
> 300 nM~ 10 - 15 nMCRITICAL: Ketanserin blocks

at doses near its 5-HT2A effective dose.
H1 Histamine > 1,000 nM~ 10 - 20 nMKetanserin causes sedation via H1 blockade.
5-HT2C ~ 100 - 300 nM~ 50 - 100 nMVolinanserin is ~300x selective for 2A over 2C.
D2 Dopamine > 1,000 nM> 300 nMNeither has major D2 affinity, unlike many antipsychotics.
The Alpha-1 Confound

Ketanserin's affinity for


-adrenergic receptors is its fatal flaw in behavioral research. In vivo, doses of Ketanserin required to fully occupy brain 5-HT2A receptors often induce significant hypotension and sedation. This makes it impossible to distinguish whether a behavioral effect (e.g., reduced locomotion) is due to 5-HT2A blockade or systemic hypotension.
Visualization: Receptor Selectivity Landscape

SelectivityMap Volinanserin Volinanserin (MDL-100,907) HT2A 5-HT2A Receptor (Primary Target) Volinanserin->HT2A High Affinity (Ki ~0.4 nM) Alpha1 α1-Adrenergic (Hypotension) Volinanserin->Alpha1 No Binding HT2C 5-HT2C Receptor Volinanserin->HT2C Low Affinity (>100x Selectivity) Ketanserin Ketanserin Ketanserin->HT2A High Affinity (Ki ~2.0 nM) Ketanserin->Alpha1 High Affinity (Ki ~10 nM) H1 H1 Histamine (Sedation) Ketanserin->H1 Moderate Affinity

Figure 1: Selectivity profile comparison. Note Ketanserin's significant "bleed" into Alpha-1 and H1 pathways, whereas Volinanserin remains highly focused on 5-HT2A.

Experimental Protocols

Protocol A: In Vivo Head-Twitch Response (HTR) Blockade

The HTR is the behavioral proxy for 5-HT2A activation in rodents, typically induced by the agonist DOI. This assay validates antagonist potency.

Compound Preparation:

  • Volinanserin HCl: Dissolve in minimal DMSO (approx 2% final vol) and dilute with 0.9% saline. Or use slightly acidic saline (tartaric acid) if using free base.

  • Ketanserin: Dissolve in dilute acetic acid/saline or DMSO/saline.

Workflow:

  • Acclimatization: Handle mice (C57BL/6J, male, 8-10 weeks) daily for 3 days prior to testing to reduce stress-induced variability.

  • Pre-treatment (Antagonist):

    • Administer Volinanserin (0.01 – 0.1 mg/kg, i.p.) or Ketanserin (0.5 – 1.0 mg/kg, i.p.).

    • Wait Time: 30 minutes.

  • Challenge (Agonist):

    • Administer DOI (2,5-dimethoxy-4-iodoamphetamine) at 1.0 mg/kg, i.p.

  • Observation:

    • Place mouse in a clear cylinder immediately.

    • Record HTRs (rapid rotational head movements) for 30 minutes.

    • Note: HTRs are distinct from grooming or body shakes.

HTR_Protocol Start Start: Acclimatization (3 Days) PreTreat Antagonist Injection (T-30 min) Volinanserin (0.01-0.1 mg/kg) Start->PreTreat Challenge Agonist Challenge (T=0) DOI (1.0 mg/kg i.p.) PreTreat->Challenge Wait 30 min Observation Quantification (0-30 min) Count Head Twitches Challenge->Observation Analysis Data Analysis IC50 Calculation Observation->Analysis

Figure 2: Workflow for validating 5-HT2A antagonism using the Head-Twitch Response model.

Protocol B: In Vitro Radioligand Binding

When using Ketanserin for binding assays, you must chemically "mask" the alpha-1 receptors. Volinanserin requires no such masking.

Option 1: [3H]-Ketanserin Binding (The "Masked" Method)

  • Ligand: [3H]-Ketanserin (0.5 - 2.0 nM).

  • Blocker: Prazosin (100 nM) must be added to the incubation buffer to occupy

    
     receptors. Without Prazosin, the signal represents a mix of 5-HT2A and 
    
    
    
    binding.
  • Non-specific binding: Define using Methysergide (1

    
    M) or Mianserin.
    

Option 2: [3H]-MDL-100,907 Binding (The "Direct" Method)

  • Ligand: [3H]-MDL-100,907 (0.2 - 1.0 nM).

  • Blocker: None required for standard selectivity.

  • Advantage: Provides a cleaner signal-to-noise ratio for 5-HT2A specific density (

    
    ).
    

Strategic Selection Guide

Research GoalRecommended AgentRationale
Sleep Architecture Volinanserin Ketanserin's

blockade alters REM/NREM transitions independently of 5-HT2A, confounding sleep stage scoring.
Psychedelic "Trip" Blocking Volinanserin For pure mechanistic confirmation that a drug's hallucinogenic effect is 5-HT2A mediated.
Hypertension Models Ketanserin Ketanserin is clinically used as an antihypertensive; useful if studying the link between serotonin and vascular resistance.
PET Imaging Volinanserin [11C]-MDL-100,907 (and its F-18 analog Altanserin) are the standard for mapping 5-HT2A density in the living brain.
Schizophrenia Models Volinanserin To test the "serotonin hypothesis" of psychosis without the sedative artifacts of alpha-blockade.

References

  • Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile.[1] Journal of Pharmacology and Experimental Therapeutics.

  • Leysen, J. E., et al. (1982). Ketanserin (R 41 468), a selective 3H-ligand for serotonin 2 receptor binding sites. Molecular Pharmacology.

  • Paterson, L. M., et al. (2005). Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907.[2][3][4] Synapse.[5]

  • Fantegrossi, W. E., et al. (2010).[6] Distinct behavioral and pharmacological signatures of hallucinogens.[6] Neuropsychopharmacology.

  • Herrick-Davis, K., et al. (2000). Inverse agonist activity of atypical antipsychotic drugs at human 5-HT2C receptors.[7] Journal of Pharmacology and Experimental Therapeutics.

Sources

comparing volinanserin hydrochloride salt to other atypical antipsychotics

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide: Volinanserin Hydrochloride vs. Broad-Spectrum Atypical Antipsychotics

As drug development pivots toward highly targeted neuropharmacology, parsing the mechanistic nuances of antipsychotic agents is paramount. Traditional atypical antipsychotics (e.g., risperidone, clozapine) rely on a broad-spectrum polypharmacological approach, simultaneously antagonizing serotonin (5-HT2A) and dopamine (D2) receptors. While clinically effective, this profile often triggers extrapyramidal symptoms (EPS) and metabolic syndrome.

Enter volinanserin hydrochloride salt (MDL 100907 / M100907) . Designed as a highly selective 5-HT2A receptor antagonist, volinanserin serves as a critical pharmacological tool and a benchmark for isolating serotonergic pathways from dopaminergic interference[1]. In this guide, we will deconstruct the performance, binding kinetics, and experimental utility of volinanserin compared to standard atypical antipsychotics.

Pharmacological Profiling & Quantitative Data

Unlike broad-spectrum atypicals, volinanserin achieves its antipsychotic-like and impulsivity-attenuating effects without D2 receptor blockade[1]. The table below synthesizes the binding affinities (Ki) of volinanserin against other standard agents, highlighting its extreme selectivity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT2A Affinity (Ki)D2 Affinity (Ki)H1 Affinity (Ki)Primary Pharmacological Profile
Volinanserin 0.36 nM> 300-fold weaker> 100-fold weakerHighly Selective 5-HT2A Antagonist
Risperidone 4.8 nM5.9 nM~20 nMMixed 5-HT2A / D2 Antagonist
Ritanserin 0.9 nM70 nM35 nM5-HT2A/2C Antagonist
Ketanserin ~2-3 nMLowHigh5-HT2A Antagonist (with H1/α1 off-target)

Data synthesized from established pharmacological databases and literature[2][3][4][5].

Mechanistic Divergence: Receptor Signaling Pathways

The core differentiation between these compounds lies in downstream signal transduction. Broad-spectrum atypicals block both Gq-coupled 5-HT2A receptors and Gi-coupled D2 receptors. Volinanserin exclusively blocks the 5-HT2A-mediated phospholipase C (PLC) pathway, preventing the accumulation of inositol triphosphate (IP3) and diacylglycerol (DAG) without disrupting striatal cAMP levels modulated by D2 receptors[4].

ReceptorSignaling Atypical Broad-Spectrum Atypicals (e.g., Risperidone) HT2A 5-HT2A Receptor (Gq-coupled) Atypical->HT2A Antagonizes D2 D2 Receptor (Gi-coupled) Atypical->D2 Antagonizes Volinanserin Volinanserin (MDL 100907) Volinanserin->HT2A Selective Blockade (Ki = 0.36 nM) Volinanserin->D2 Negligible Affinity PLC PLC/IP3/DAG Pathway (Cortical Glutamate Modulation) HT2A->PLC cAMP cAMP Inhibition (Striatal Dopamine Modulation) D2->cAMP

Divergent receptor targeting of volinanserin versus broad-spectrum atypical antipsychotics.

Experimental Methodology: Validating Receptor Selectivity

To empirically validate the selectivity of volinanserin against other atypicals, researchers employ rigorous in vitro radioligand binding assays. Below is a self-validating protocol optimized for high signal-to-noise ratios.

Protocol: In Vitro 5-HT2A Radioligand Binding Assay Objective: Determine the equilibrium binding affinity (Ki) of volinanserin using rat cortical membranes.

  • Tissue Preparation : Isolate and homogenize rat cortical membranes (rich in 5-HT2A receptors). Suspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation : In a 96-well plate, combine the membrane suspension, a radioligand (e.g., [3H]ketanserin or [3H]MDL100907), and varying concentrations of the test compound (volinanserin vs. risperidone) starting at 10 µM[6].

  • Dark Incubation : Incubate the plate at room temperature in the dark for 90 minutes[6].

  • Filtration : Terminate the reaction via rapid vacuum filtration onto 0.3% polyethyleneimine (PEI) soaked filter mats using a Filtermate harvester[6].

  • Quantification : Melt scintillation cocktail onto the microwave-dried filters on a hot plate. Count radioactivity using a microplate scintillation counter[6].

  • Self-Validation (Controls) : Include wells with a saturating concentration of an unlabeled competitor (e.g., 10 µM ritanserin) to define non-specific binding (NSB). Total binding minus NSB yields specific binding.

BindingAssay Prep 1. Tissue Prep Rat Cortical Membranes Incubate 2. Incubation [3H]Ligand + Volinanserin 90 min @ RT Prep->Incubate Filter 3. Filtration Vacuum on 0.3% PEI Mats Incubate->Filter Measure 4. Quantification Liquid Scintillation Filter->Measure Analyze 5. Analysis Determine Ki & IC50 Measure->Analyze

Step-by-step workflow for in vitro radioligand binding assay to determine receptor affinity.

Causality in Experimental Design (Expertise & Experience)

As an application scientist, executing a protocol is only half the battle; understanding the why ensures data integrity and operational success.

  • Why use 0.3% PEI-soaked filter mats? Radioligands frequently carry a positive charge and will nonspecifically adhere to negatively charged glass fiber filters, artificially inflating the binding signal. PEI coats the filters with polycations, neutralizing the charge and strictly isolating the receptor-bound radioligand signal[6].

  • Why incubate in the dark? Many serotonergic ligands and radiolabels are susceptible to photo-oxidation. Conducting the 90-minute incubation in the dark preserves the structural integrity of the compounds, ensuring that the calculated Ki values are derived from intact molecules rather than degradation products[6].

  • Why use Volinanserin as a baseline in vivo tool? When studying complex behaviors like the Head Twitch Response (HTR) or impulsivity, broad-spectrum atypicals confound results because their D2 and H1 antagonism independently depress motor activity. Volinanserin (0.1–0.3 mg/kg) selectively blocks 5-HT2A without inducing catalepsy or generalized motor suppression, proving that the observed behavioral attenuation is strictly 5-HT2A-mediated[7][8][9].

Conclusion

Volinanserin hydrochloride salt remains the gold standard for isolating 5-HT2A receptor function. While broad-spectrum atypical antipsychotics like risperidone offer potent clinical efficacy through dual 5-HT2A/D2 antagonism, volinanserin's ~300-fold selectivity provides researchers with an unpolluted window into serotonergic neuropharmacology, free from the confounding variables of off-target receptor binding.

References

  • Cayman Chemical. "Volinanserin (MDL 100907, M100907, CAS Number: 139290-65-6)."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfTNV_pJOlTnYBrD-PG-YTgYx0SNphREE1PRvYeABohYKOsgAiRCwiLUarprWeX1h-N3hgt_imVrLYD8t32oIr7aiwDPikB2wEK6oZB0d6P9ez0llDBHpfUC6__mlAFMwfXnd46rsuy6hZ3klDFtvT]
  • InvivoChem. "Volinanserin | 5-HT2A receptor antagonist."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGehZGVXihSjJSR7OI3WlA4FGe9g82WG2bRmAXYTO2rHQyetKStKELhspPqsmXvaLygUckKPgQmfUMyB8xADEKs7GI3FOCbvvRSqxW4Dx-_xEFhyB1vuM2JDFlYBcwXhqJ33JKWNGql]
  • MedChemExpress. "Volinanserin (MDL100907) | 5-HT2 Receptor Antagonist."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkQPirrlBXsqSv9dee1xfq1XFuhuXa9Y01inhiSxfpLUN4CRoQMG-9z5R230KyVZFIIXgj4114FivJ1O0KfSbe6XYumwmoGZmfZHlH0Mh_03DncsumDODbuu_3D0Zaz6dFK08ZKRtpT9b0lg==]
  • MedChemExpress. "5-HT Receptor | Antagonists."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4FyHZ_i0_V04iuSxaQCBNOw5pGYUvMmOL9Tk1qH2cXVxA79ssO-ol1tdahokYF3VGJbD1oC104wgvAtJMGNkwYlHb4x1OoVfkzbqDhZDp_22q-NycGT4AW1F8bSQkEgePA4C456y0GZajsHqPBDpoL8RgO_b-]
  • Guide to Pharmacology. "volinanserin activity data from GtoPdb and ChEMBL."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF25SpkLf6lvOZH-Q4atAO_IZE2EMKKwSdcPVIIFqp8JspcrkzxdWXlwjIfbDaOluuWQfRuYHGV6OSM86hUkQT1ftY_OTJXND8p6Sd8YDaB9myMt-uuHYTap-3oV6wJftuj0CKZDPUGzSPSCSvuxEu8twlotiOTS8IBGT5KsL3g6Q0AwnhM6Ws36wCMYz7]
  • National Institutes of Health (PMC). "“Selective” serotonin 5-HT2A receptor antagonists."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7UtYtU_VNBH-Gg5gZHws1kRtu-991mmiXbuyKklIX7CYaTtK8W4-ZrCB-jD8FKXelJ7rrKb49ajL32VBPQ7WvhyPiclwEQfdyzKmMHvyCPOoM7AHsi1srv0kGUsNQbmLw_qBJ3EskgDnqa_0=]
  • Dove Medical Press. "Role of 5-HT receptor antagonists in the treatment of insomnia."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC9Ag5q0PamYXEeCJTcg9ULAGUdRpetMisEpOFcvjwviq7rcF4zQPK2hTqQBO7Io-0ua75x4_Bh-227pivTTdwNoyyJCCAZ3Ws2fzK6qybAhKbHO66d31P6xKxbtjyWvng2FwOcQBOCiQY]
  • ACS Publications. "Dual Modulation of 5-HT 2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErKbIxUbu5toPFDW6BB0FKO3DRjM1D98g0mJf0EpObyUqzsmT6lz_MDm4GwD-36T5DTpvHifMCjOXBoE-DlP1o0L3aELsV66X7NscSJpILnMLEsDK3QWg3FhcuVA2rZteldgPkTRrMNQtNTC2UBpzi]
  • bioRxiv. "Prefrontal 5-HT2A receptors directly contribute to tic ontogeny: translational evidence."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErjVmWKoX8l5Z2Tnw8OUYbTsjcrAwi9deb0bORa0N2qdpfARm0d36fM19oVm3dIVV_dL3ZEu_7NXQEFPcLx_eRAeQGRlPjCE9ZwXvLbOHKtZh-0IkBcilyMdUi1etHfkJBOH7eBw4crpIKJz8O3e-sz2O5XQBFelLKPjQOb7o3kQ==]

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validating the selectivity of volinanserin hydrochloride salt for 5-HT2A receptors

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Selectivity of Volinanserin Hydrochloride for 5-HT2A Receptors: A Comprehensive Methodological Guide

Executive Overview

In neuropharmacology, isolating the specific physiological and behavioral roles of the serotonin 5-HT2A receptor has historically been hindered by the polypharmacology of available ligands. While early antagonists like ketanserin and spiperone provided foundational insights, their off-target affinities for adrenergic, histaminergic, and dopaminergic receptors confounded experimental data. Volinanserin hydrochloride (MDL-100,907) emerged as the definitive gold standard, offering sub-nanomolar potency and unprecedented selectivity. As a Senior Application Scientist, I have structured this guide to critically compare volinanserin against historical alternatives and provide robust, self-validating experimental protocols to confirm its selectivity in your own laboratory workflows.

The Selectivity Bottleneck in 5-HT2A Pharmacology

To understand the necessity of volinanserin, one must evaluate the mechanistic liabilities of its predecessors. The 5-HT2A receptor is a Gq/11-coupled GPCR heavily implicated in cortical function, schizophrenia, and the mechanism of action of serotonergic psychedelics.

Historically, researchers relied on 1 to block 5-HT2A receptors. However, ketanserin possesses nearly equal affinity for α1-adrenergic and H1-histaminergic receptors. Consequently, any behavioral or physiological inhibition observed with ketanserin could not be definitively attributed to 5-HT2A blockade. Similarly, ritanserin potently inhibits the closely related 5-HT2C receptor, and spiperone exhibits a higher affinity for dopamine D2 receptors than for 5-HT2A.

Volinanserin resolves these confounding variables. It demonstrates a


 of 0.36 nM for the 5-HT2A receptor and maintains a >300-fold selectivity window over 5-HT2C, α1-adrenergic, and dopamine D2 receptors 2.
Quantitative Affinity Profiling

The following table synthesizes the binding affinities of common 5-HT2A antagonists, illustrating the superior selectivity profile of volinanserin.

Antagonist5-HT2A (

, nM)
Primary Off-Target LiabilitySelectivity Ratio (5-HT2A vs. Off-Target)
Volinanserin (MDL-100,907) 0.36Minimal (α1, D2, 5-HT2C)> 300-fold
Ketanserin ~2.5α1-adrenergic, H1-histaminergic< 5-fold (vs. α1)
Ritanserin ~0.35-HT2C receptor< 2-fold (vs. 5-HT2C)
Spiperone ~1.0D2-dopaminergicInverse (Higher affinity for D2)

Mechanistic Framework: 5-HT2A Signaling & Blockade

Volinanserin exerts its effects by competitively occupying the orthosteric binding site of the 5-HT2A receptor, preventing endogenous serotonin from initiating the Gq/11-mediated phospholipase C (PLC) cascade.

Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor Agonist Binding Gq Gq/11 Protein Receptor->Gq G-protein Coupling PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 Accumulation PLC->IP3 PIP2 Cleavage Calcium Intracellular Ca2+ Release IP3->Calcium ER Channel Opening Volinanserin Volinanserin (MDL-100,907) Volinanserin->Receptor Antagonism (Ki = 0.36 nM)

Caption: 5-HT2A receptor signaling cascade and the site of pharmacological blockade by volinanserin.

Experimental Methodologies: Validating Selectivity

To rigorously validate the selectivity and potency of volinanserin in your laboratory, two orthogonal approaches are required: a cell-free radioligand binding assay (to prove physical affinity) and a cell-based functional assay (to prove physiological antagonism).

Protocol A: Radioligand Competition Binding Assay (In Vitro)

Historically, [3H]ketanserin was used to label 5-HT2A receptors, but this required the co-administration of prazosin to mask α1-adrenergic sites. Utilizing 3 eliminates the need for secondary blocking agents, yielding a cleaner signal-to-noise ratio.

Workflow Prep 1. Tissue Prep Rat Cortical Homogenate Incubate 2. Incubation [3H]MDL-100,907 + Competitors Prep->Incubate Filter 3. Rapid Filtration GF/B Filters (0.1% PEI) Incubate->Filter Wash 4. Wash Step Ice-cold Tris-HCl Filter->Wash Count 5. Quantification Liquid Scintillation Counting Wash->Count

Caption: Step-by-step workflow for the [3H]MDL-100,907 radioligand competition binding assay.

Methodological Steps & Causality:

  • Membrane Preparation: Homogenize rat frontal cortex tissue in a hypotonic Tris-HCl buffer. Causality: Hypotonic shock lyses the cells, exposing membrane-bound 5-HT2A receptors. Centrifugation isolates the membrane fraction from cytosolic proteins.

  • Assay Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]MDL-100,907 at 37°C for 15 minutes. Causality: 0.5 nM is chosen because it closely approximates the

    
     (0.56 nM), ensuring the assay is highly sensitive to displacement by unlabeled competitors.
    
  • Termination & Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: Volinanserin is highly lipophilic. PEI coats the glass fibers with a positive charge, dramatically reducing the non-specific binding of the radioligand to the filter matrix.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

Self-Validating System Controls:

  • Total Binding (TB): Radioligand + vehicle.

  • Non-Specific Binding (NSB): Radioligand + 10 µM unlabelled volinanserin. Logic: Subtracting NSB from TB yields the Specific Binding, ensuring the quantified signal is strictly receptor-mediated and not an artifact of lipid partitioning.

Protocol B: Functional IP3 Accumulation Assay (Cell-Based)

Binding affinity does not guarantee functional antagonism. To prove volinanserin functionally blocks 5-HT2A, we measure the downstream accumulation of inositol triphosphate (IP3) in NIH 3T3 cells transfected with the rat 5-HT2A receptor.

Methodological Steps & Causality:

  • Isotope Labeling: Incubate cells overnight with [3H]myo-inositol. Causality: The cells incorporate the radioactive precursor into membrane phosphatidylinositol 4,5-bisphosphate (PIP2), the direct substrate for PLC.

  • Lithium Chloride Addition: Pre-incubate cells with 10 mM LiCl for 15 minutes. Causality: LiCl is a critical self-validating reagent. It inhibits inositol monophosphatase, preventing the degradation of IP3/IP1 into free inositol. Without LiCl, the transient IP3 spike would degrade before quantification, leading to false negatives.

  • Antagonist Pre-incubation: Add varying concentrations of volinanserin (0.01 nM to 100 nM) 15 minutes prior to agonist challenge. Causality: Allows the antagonist to reach equilibrium and occupy the orthosteric site.

  • Agonist Challenge: Stimulate cells with 10 µM 5-HT for 30 minutes, then lyse cells with perchloric acid.

  • Chromatographic Separation: Pass the lysate through Dowex anion-exchange columns. Causality: The highly negatively charged [3H]inositol phosphates bind to the resin, allowing uncharged free[3H]inositol to be washed away before eluting the specific IP3 fraction with ammonium formate.

Translational Validation: PET Imaging In Vivo

The selectivity of volinanserin extends beyond in vitro assays into in vivo molecular imaging. For Positron Emission Tomography (PET), researchers have developed [18F]-labeled derivatives of MDL-100,907 (such as (R)-[18F]MH.MZ).

When compared to older radiotracers like [18F]altanserin, [18F]MDL-100,907 derivatives demonstrate superior target-to-background ratios. Autoradiographic and PET images in rat models show highly specific localization in the frontal cortex (where 5-HT2A density is highest) with a binding potential (BP) of 2.6, confirming that the sub-nanomolar affinity and structural selectivity of volinanserin translate flawlessly into living systems 4.

References

  • National Institutes of Health (PMC). “Selective” serotonin 5-HT2A receptor antagonists. Retrieved from:[Link]

  • PubMed. [3H]MDL 100907: a novel selective 5-HT2A receptor ligand. Retrieved from:[Link]

  • Society of Nuclear Medicine (SNM Journals). Synthesis and evaluation of 18F-MDL 100907 derivatives for the 5-HT2A receptor. Retrieved from: [Link]

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efficacy of volinanserin hydrochloride salt compared to pimavanserin

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Volinanserin Hydrochloride and Pimavanserin: A Technical Guide to 5-HT2A Receptor Modulation

The serotonin 2A (5-HT2A) receptor is a critical G-protein-coupled receptor (GPCR) implicated in a variety of neuropsychiatric conditions, including schizophrenia, Alzheimer's-related psychosis, and Parkinson's disease psychosis (PDP). For drug development professionals and neuropharmacologists, targeting this receptor requires a nuanced understanding of ligand behavior—specifically the divergence between neutral antagonism and inverse agonism.

This guide provides an objective, data-driven comparison of two benchmark 5-HT2A modulators: Volinanserin hydrochloride (MDL-100,907), a highly selective neutral antagonist, and Pimavanserin (ACP-103), a potent inverse agonist[1],[2].

Pharmacological Profiles & Binding Kinetics

Both compounds target the 5-HT2A receptor, but their binding affinities (


), selectivity profiles, and intrinsic activities dictate entirely different clinical utilities. Pimavanserin exhibits sub-nanomolar affinity for 5-HT2A and moderate affinity for 5-HT2C, which synergizes to provide a robust antipsychotic effect without dopamine D2 receptor blockade[3],[4]. Conversely, Volinanserin is utilized primarily as a gold-standard preclinical tool due to its extreme selectivity for 5-HT2A over 5-HT2C (>80-fold) and its pure neutral antagonist profile[5].

Table 1: Quantitative Pharmacological Comparison

PropertyVolinanserin Hydrochloride (MDL-100,907)Pimavanserin (ACP-103)
Primary Target 5-HT2A Receptor5-HT2A Receptor
Mechanism of Action Highly Selective Neutral AntagonistInverse Agonist / Antagonist
5-HT2A Binding Affinity (

)
~0.36 nM0.087 nM
5-HT2C Binding Affinity (

)
> 100 nM (Highly selective)0.44 nM
Dopamine D2 Affinity NegligibleNegligible
Aqueous Solubility High (as Hydrochloride salt)Low (typically requires formulation)
Current Status Discontinued clinically; Preclinical standardFDA Approved (Nuplazid) for PDP

Mechanistic Divergence: Neutral Antagonism vs. Inverse Agonism

The 5-HT2A receptor is not a static target; it exhibits significant constitutive (basal) activity , meaning it can couple to Gq-proteins and activate the phospholipase C (PLC) pathway even in the absence of endogenous serotonin[6],[2].

This is where the efficacy of these two compounds sharply diverges:

  • Volinanserin acts as a neutral antagonist. It occupies the orthosteric binding site, preventing serotonin from binding and triggering evoked signaling. However, it does not suppress the receptor's constitutive basal activity.

  • Pimavanserin acts as an inverse agonist. It not only blocks endogenous serotonin but actively forces the receptor into an inactive conformation, halting both evoked and basal Gq-coupled signaling[2]. In hyper-serotonergic or hypersensitive disease states like Parkinson's psychosis, suppressing this basal noise is critical for clinical efficacy.

G Serotonin Serotonin Receptor 5-HT2A Receptor (Constitutive Activity) Serotonin->Receptor Activates Gq Gq Protein Receptor->Gq Basal & Evoked Signaling PLC PLC Pathway Gq->PLC Psychosis Psychotic Symptoms PLC->Psychosis Pimavanserin Pimavanserin (Inverse Agonist) Pimavanserin->Receptor Blocks & Reverses Basal Activity Volinanserin Volinanserin HCl (Neutral Antagonist) Volinanserin->Receptor Blocks 5-HT Binding Only

Fig 1: Mechanistic divergence of 5-HT2A modulation by Pimavanserin and Volinanserin.

Validating Efficacy: Experimental Methodologies

To objectively evaluate the binding kinetics and functional efficacy of these compounds, researchers rely on self-validating in vitro and in vivo models. Below are the standardized protocols used to benchmark 5-HT2A modulators.

Protocol 1: In Vitro TR-FRET Binding Assay

Objective: Quantify the binding affinity (


) of Volinanserin and Pimavanserin without the use of hazardous radioligands[6].
Causality:  Time-Resolved Förster Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before measuring fluorescence. This allows short-lived background autofluorescence from biological membranes to decay, drastically improving the signal-to-noise ratio and ensuring high-fidelity kinetic data.
  • Membrane Preparation: Culture CHO-K1 cells stably expressing SNAP-tagged human 5-HT2A receptors. Rationale: CHO cells lack endogenous serotonergic receptors, ensuring the measured signal is exclusively from the human 5-HT2A target.

  • Ligand Titration: Prepare a 10-point serial dilution of Volinanserin HCl (0.01 nM to 10 μM) in assay buffer. Rationale: Volinanserin's water-soluble hydrochloride salt form prevents the need for high DMSO concentrations, which can destabilize cell membranes. Repeat for Pimavanserin.

  • Probe Incubation: Add a fluorescent 5-HT2A antagonist probe (e.g., CA201019) to the microplate wells containing the membrane preparations and test compounds. Incubate for 60 minutes at room temperature.

  • Measurement & Analysis: Excite the samples at 340 nm. After a 100 µs delay, measure the emission ratio at 665 nm / 620 nm. Calculate the

    
     from the displacement curve and use the Cheng-Prusoff equation to derive the exact 
    
    
    
    .
Protocol 2: In Vivo Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: Assess the functional, system-level antipsychotic efficacy of the compounds[2]. Causality: Sensorimotor gating deficits are a hallmark of psychosis. By artificially inducing these deficits using DOI (a 5-HT2A agonist), researchers can validate a drug's ability to cross the blood-brain barrier and functionally reverse 5-HT2A-driven behavioral abnormalities.

  • Acclimation: Place rodent subjects in automated startle chambers with a continuous 65 dB white noise background for 5 minutes. Rationale: This establishes a stable acoustic baseline and prevents false-positive startle reflexes caused by ambient laboratory noise.

  • Pre-treatment Dosing: Administer Volinanserin HCl (0.1 mg/kg, i.p.) or Pimavanserin (3.0 mg/kg, p.o.) 30 minutes prior to disruption. Rationale: Volinanserin HCl's high aqueous solubility allows for rapid systemic absorption via intraperitoneal injection, whereas Pimavanserin is optimized for oral bioavailability.

  • Disruption: Inject DOI (2.5 mg/kg, s.c.) to induce sensorimotor gating deficits.

  • Startle Paradigm: Expose the subjects to a series of 120 dB startle pulses, randomly preceded by non-startling prepulses (70, 75, and 80 dB). Record the startle amplitude via piezoelectric transducers.

  • Data Synthesis: Calculate the % PPI. Effective 5-HT2A blockade by either compound will significantly reverse the DOI-induced deficit, restoring normal prepulse inhibition compared to vehicle-treated controls.

Clinical and Preclinical Outcomes

The divergent clinical fates of these two compounds highlight the importance of intrinsic activity in drug development. Volinanserin was extensively evaluated for insomnia and schizophrenia[1]. However, its strict neutral antagonism and extreme selectivity failed to provide sufficient clinical efficacy, leading to its discontinuation in human trials. Today, its water-soluble hydrochloride salt remains an indispensable, highly reliable preclinical tool for isolating 5-HT2A receptor functions in vivo[5].

Pimavanserin, conversely, successfully navigated Phase III clinical trials and achieved FDA approval[2]. Its success is attributed to its inverse agonism—which quiets the constitutive basal activity of the 5-HT2A receptor—combined with its slight affinity for the 5-HT2C receptor[3],[4]. This specific pharmacological profile provides a superior therapeutic window for managing hallucinations and delusions in Parkinson's disease without exacerbating dopaminergic motor symptoms[2].

References

  • NUPLAZID® (pimavanserin): Proposed Mechanism of Action. Acadia Pharmaceuticals.
  • MDL100907 hydrochloride (W
  • On the Discovery and Development of Pimavanserin: A Novel Drug Candid
  • Imaging the 5-HT2C receptor with PET: Evaluation of 5-HT2A and 5-HT2C affinity of pimavanserin in the prim
  • Chemical and in silico exploration of novel 5-hydroxytryptamine 2A receptor (5-HT2AR) ligands. Nottingham ePrints.
  • Serotonin 5-HT2A receptor antagonist. Wikipedia.

Sources

Volinanserin (MDL-100,907) HCl: The Gold Standard for 5-HT2A Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro vs. In Vivo Potency of Volinanserin Hydrochloride Salt Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary: Why Volinanserin?

In the landscape of serotonin research, Volinanserin (MDL-100,907) represents the critical pivot from "dirty" pharmacological tools to precision signaling dissection. For decades, Ketanserin was the primary antagonist for 5-HT2A studies; however, its significant affinity for


-adrenergic and H1 histamine receptors introduces confounding variables—hypotension and sedation—that obscure data interpretation in vivo.

Volinanserin hydrochloride resolves this by offering sub-nanomolar affinity (


 nM)  with 

-fold selectivity over dopaminergic and adrenergic targets.[1] This guide provides a direct potency comparison, validated solubility protocols for the hydrochloride salt, and experimental frameworks for translating in vitro binding to in vivo efficacy.

Chemical Identity & Formulation Logic

The hydrochloride salt form is critical for biological assays. While the free base is lipophilic and difficult to solubilize in aqueous buffers without high DMSO concentrations (which can be cytotoxic), the HCl moiety improves dissolution kinetics, though it still requires specific co-solvent strategies for high-dose in vivo work.

FeatureSpecification
CAS (HCl) 139290-65-6
Molecular Weight 373.46 g/mol (Free base) / ~409.9 g/mol (HCl salt)
Solubility (Water) Sparingly soluble (requires pH adjustment or co-solvents)
Solubility (DMSO) >20 mg/mL
Primary Utility Selective 5-HT2A blockade without D2/

interference
Self-Validating Formulation Protocol (In Vivo)

Context: Many researchers fail to achieve stable solutions because they add saline too early, causing precipitation. Follow this specific order to create a stable 2 mg/mL solution.

Reagents: DMSO, PEG300, Tween-80, Sterile Saline (0.9%).

  • Step 1 (Solubilization): Dissolve Volinanserin HCl powder in 10% of the final volume of pure DMSO. Vortex until completely clear.

  • Step 2 (Stabilization): Add 40% of the final volume of PEG300. Vortex.

  • Step 3 (Surfactant): Add 5% of the final volume of Tween-80.[1][2] Vortex.

  • Step 4 (Dilution): Slowly add 45% of the final volume of warm (37°C) Sterile Saline while vortexing.

    • Checkpoint: The solution should remain clear. If cloudiness appears, sonicate at 40°C for 5 minutes.

In Vitro Potency & Selectivity Profile

Volinanserin is defined by its "clean" profile compared to legacy compounds.

Table 1: Binding Affinity Comparison ( )

Lower


 indicates higher potency.
Target ReceptorVolinanserin (MDL-100,907)KetanserinRisperidonePimavanserin
5-HT2A 0.36 nM 2.0 - 3.5 nM0.4 nM0.4 nM (Inverse Agonist)
5-HT2C ~90 nM (>200x selectivity)~50 nM12 nM~40x less than 2A

-Adrenergic
>1,000 nM (Negligible)~0.4 nM (High Affinity) ~2 nMNegligible
Dopamine D2 >1,000 nM (Negligible)>500 nM~3 nM (High Affinity) Negligible
Histamine H1 >1,000 nM~2 nM~5 nMNegligible

Critical Insight: Ketanserin binds to


-adrenergic receptors with higher affinity than it does to 5-HT2A in some tissues. This makes Ketanserin unsuitable for cardiovascular or hemodynamic studies intended to isolate serotonin effects. Volinanserin avoids this entirely.

In Vivo Potency: The Head-Twitch Response (HTR)

The Head-Twitch Response in rodents is the behavioral proxy for 5-HT2A activation (hallucinogenic potential). Volinanserin is used to block this response to validate the mechanism of novel psychedelics.

Mechanism of Action Diagram

The following diagram illustrates the Gq-coupled pathway Volinanserin inhibits to prevent calcium release and subsequent HTR.

G Agonist Agonist (e.g., DOI/LSD) Receptor 5-HT2A Receptor Agonist->Receptor Activates Gq Gq Protein Receptor->Gq Couples Volinanserin Volinanserin (Blockade) Volinanserin->Receptor Inhibits PLC PLC-u03b2 Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Hydrolysis Calcium Intracellular Ca2+ Release IP3->Calcium Triggers HTR Head Twitch Response Calcium->HTR Induces

Figure 1: Volinanserin prevents HTR by blocking the 5-HT2A-Gq-PLC signaling cascade.

In Vivo Data Summary
  • Assay: Blockade of DOI-induced (1 mg/kg) Head Twitch Response in C57BL/6 mice.

  • Potency (

    
    ):  ~0.0062 mg/kg (Subcutaneous/Intraperitoneal).[3]
    
  • Full Blockade Dose: 0.03 – 0.1 mg/kg.[4]

  • Duration: Onset <15 min; Duration >1 hour; Washout ~4-6 hours.

Experimental Note: Unlike Ketanserin, Volinanserin at 0.1 mg/kg does not induce sedation, ensuring that the reduction in head twitches is due to receptor blockade, not generalized motor suppression.

Detailed Experimental Workflow: Binding vs. Functional Blockade

A. Radioligand Binding Assay (In Vitro)

Objective: Validate


 of Volinanserin against 

-Ketanserin (using Volinanserin to define specific binding avoids the

noise of Ketanserin).
  • Membrane Prep: Rat frontal cortex or h5-HT2A-CHO cell membranes.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM

    
    .
    
  • Radioligand:

    
    -MDL100,907 (0.5 nM) is preferred over Ketanserin for cleaner results.
    
  • Non-Specific Binding (NSB): Define using 10

    
    M Methysergide.
    
  • Incubation: 60 min at 37°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

B. In Vivo HTR Blockade Protocol

Objective: Confirm 5-HT2A specificity of a test compound (Agonist X) using Volinanserin.

Workflow T_minus_30 T-30 min: Acclimation (Place mice in observation cylinders) T_minus_15 T-15 min: Pre-treatment Volinanserin HCl (0.1 mg/kg i.p.) OR Vehicle Control T_minus_30->T_minus_15 T_zero T-0 min: Agonist Challenge Inject Test Compound (e.g., DOI) T_minus_15->T_zero Observation T+0 to T+20 min: Video Record Count Head Twitches (blinded) T_zero->Observation Analysis Data Analysis Compare Vehicle vs. Volinanserin Group Observation->Analysis

Figure 2: Temporal protocol for validating 5-HT2A dependency of behavioral effects.

Protocol Steps:

  • Pre-treatment: Administer Volinanserin (0.1 mg/kg i.p.) 15 minutes prior to agonist.

    • Why 15 min? Volinanserin crosses the blood-brain barrier rapidly; longer wait times (e.g., 60 min) may miss the peak plasma concentration (

      
      ) relative to the agonist.
      
  • Challenge: Administer Agonist (e.g., DOI or Psilocybin).[3][5]

  • Scoring: Count HTRs for 20 minutes immediately post-injection.

  • Success Criteria: >90% reduction in HTR in the Volinanserin group compared to Vehicle.

References

  • Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics.

  • Fantegrossi, W. E., et al. (2010). "The serotonin 5-HT2A receptor antagonist M100907 blocks the behavioral effects of the hallucinogen DOI in mice." Psychopharmacology.

  • Halberstadt, A. L., & Geyer, M. A. (2011). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens." Neuropharmacology.

  • PubChem Compound Summary. "Volinanserin."[6][7] National Center for Biotechnology Information.

  • TargetMol. "Volinanserin Hydrochloride Solubility & Formulation Guide."

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A Head-to-Head Comparison of Volinanserin and Ritanserin in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, head-to-head comparison of two prominent 5-HT2A receptor antagonists, volinanserin (MDL 100,907) and ritanserin, within the context of preclinical research. Moving beyond a simple catalog of features, we will dissect their pharmacological nuances, compare their performance in key preclinical models, and provide the detailed methodologies necessary for their rigorous evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision when selecting a 5-HT2A antagonist for studies related to psychosis, sleep, and other CNS disorders.

Introduction: The 5-HT2A Receptor and its Modulators

The serotonin 2A (5-HT2A) receptor, a Gq/G11-coupled G protein-coupled receptor (GPCR), is a critical target in neuropsychopharmacology.[1][2] Its activation is central to the mechanism of classic psychedelic drugs, while its blockade is a cornerstone of the action of numerous atypical antipsychotic medications.[1][3][4] This dual role has made selective 5-HT2A antagonists invaluable tools for dissecting neural circuits and highly sought-after therapeutic candidates.

Among the many available antagonists, volinanserin and ritanserin are frequently used, yet they possess distinct pharmacological profiles that significantly impact their application and the interpretation of experimental results. Volinanserin was developed as a highly selective 5-HT2A antagonist, whereas ritanserin, an earlier compound, exhibits a broader receptor interaction profile.[3][5][6] Understanding these differences is paramount for designing precise and translatable preclinical studies.

Mechanism of Action: 5-HT2A Receptor Signaling

Antagonists like volinanserin and ritanserin act by binding to the 5-HT2A receptor and preventing its activation by the endogenous ligand, serotonin. This blockade inhibits the canonical Gq/G11 signaling cascade, which involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium and activation of protein kinase C (PKC).

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activates PLC PLC Gq_G11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Serotonin Serotonin Serotonin->5HT2A_R Activates Volinanserin_Ritanserin Volinanserin / Ritanserin Volinanserin_Ritanserin->5HT2A_R Blocks PIP2 PIP2 Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (Expressing 5-HT2A Receptors) start->prep incubate Incubate Membranes with: 1. Fixed concentration of Radioligand (e.g., [3H]ketanserin) 2. Increasing concentrations of Test Compound (Volinanserin or Ritanserin) prep->incubate nsb Include 'Non-Specific Binding' Tubes (Radioligand + high concentration of unlabeled standard) incubate->nsb equilibrate Incubate to Equilibrium (e.g., 60 min at 37°C) incubate->equilibrate separate Separate Bound from Free Ligand (Rapid vacuum filtration) equilibrate->separate wash Wash Filters (Remove unbound radioligand) separate->wash quantify Quantify Radioactivity (Liquid scintillation counting) wash->quantify analyze Data Analysis (Non-linear regression to determine IC50, then calculate Ki) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Tissue/Cell Preparation: Homogenize brain tissue (e.g., frontal cortex) or cultured cells expressing the human 5-HT2A receptor in an ice-cold buffer. Centrifuge to pellet membranes and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In triplicate, add the following to microcentrifuge tubes or a 96-well plate:

    • Total Binding: Assay buffer, a fixed concentration of a 5-HT2A selective radioligand (e.g., 0.5 nM [3H]ketanserin), and cell membranes.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, a saturating concentration of a known non-radioactive 5-HT2A ligand (e.g., 10 µM spiperone), and cell membranes.

    • Competition: Assay buffer, radioligand, cell membranes, and increasing concentrations of the test compound (e.g., volinanserin or ritanserin, from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate all tubes/wells at a defined temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating the membrane-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). [7][8] * Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Head-Twitch Response (HTR) Assay

This behavioral assay quantifies a rapid, rotational head movement in mice or rats, which is a specific behavioral marker of 5-HT2A receptor activation by an agonist. [9]

HTR_Workflow start Start acclimate Acclimate Mice (Single housing, handle daily) start->acclimate habituate Habituate to Test Arena (e.g., clear cylinder for 15-30 min) acclimate->habituate pretreat Pre-treatment (i.p. injection) Group 1: Vehicle Group 2: Volinanserin/Ritanserin (various doses) habituate->pretreat wait Wait for Pre-treatment Period (e.g., 15-30 min) pretreat->wait challenge Agonist Challenge (i.p. injection) (e.g., DOI or LSD) wait->challenge record Record Behavior (Place in arena immediately, video record for 60-90 min) challenge->record score Score Head-Twitches (Trained observer, blind to treatment, counts events) record->score analyze Data Analysis (Compare HTR counts between vehicle and drug groups using ANOVA) score->analyze end End analyze->end

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Step-by-Step Methodology:

  • Animals: Use male C57BL/6J mice, group-housed with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: On the test day, transport the animals to the testing room and allow them to acclimate for at least 60 minutes. Place each mouse individually into a clear Plexiglas cylinder (e.g., 15 cm diameter) for a 15-minute habituation period.

  • Pre-treatment: Administer the antagonist (volinanserin or ritanserin at desired doses, e.g., 0.001-0.1 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. Return the mouse to its home cage.

  • Pre-treatment Interval: Allow for drug absorption. A typical interval is 15-30 minutes. [9]5. Agonist Challenge: Administer the 5-HT2A agonist (e.g., DOI at 1.0 mg/kg, i.p. or LSD at 0.32 mg/kg, i.p.). [9]6. Behavioral Recording: Immediately after the agonist injection, place the mouse back into the observation cylinder and begin recording video for a set period (e.g., 90 minutes). [9]7. Scoring: A trained observer, blind to the experimental conditions, later reviews the videos and manually counts the number of head-twitches. A head-twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or sniffing.

  • Data Analysis: Analyze the total number of head-twitches using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests, to compare the effect of different doses of the antagonist against the vehicle control group. Calculate the dose required to produce 50% antagonism (AD50).

Summary and Recommendations

Both volinanserin and ritanserin are potent 5-HT2A receptor antagonists, but their utility in preclinical research is dictated by their selectivity.

  • Volinanserin (MDL 100,907) is the superior choice for studies aiming to isolate the specific role of the 5-HT2A receptor . Its high selectivity minimizes the risk of confounding effects from other receptor systems, making it an ideal tool for mechanistic studies, validating 5-HT2A as a target, and serving as a clean control.

  • Ritanserin is a powerful tool but must be used with a clear understanding of its polypharmacology . Its potent blockade of both 5-HT2A and 5-HT2C receptors, along with actions at other sites, means its effects cannot be solely attributed to 5-HT2A antagonism. [6][10][11]It may be more representative of "dirtier" clinical drugs and could be useful for exploring the synergistic effects of modulating multiple targets.

For any researcher entering this field, the choice between these two compounds should be a deliberate one, guided by the specific experimental question. When in doubt, the precision afforded by volinanserin's selectivity provides a more solid foundation for interpreting preclinical data.

References

  • Selective” serotonin 5-HT2A receptor antagonists - PMC.
  • Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC.
  • Volinanserin - PRODUCT INFORM
  • Ritanserin, a 5-HT2A/2C antagonist, reverses direct dopamine agonist-induced inhibition of midbrain dopamine neurons. - DOI. Journal of Pharmacology and Experimental Therapeutics.
  • Ritanserin, a 5-HT2 receptor antagonist, activates midbrain dopamine neurons by blocking serotonergic inhibition - PubMed. National Center for Biotechnology Information. [Link]

  • Role of 5-HT2A receptor antagonists in the treatment of insomnia. Taylor & Francis Online.
  • 5-HT2 receptor antagonism and antipsychotic drugs; a behavioural and neurochemical study in a rodent hypoglutamatergia model - Gupea. University of Gothenburg. [Link]

  • Selective Serotonin 5-HT2A Receptor Antagonists and Inverse Agonists Specifically Promote Slow Wave Sleep (Stage N3) in Man. springermedicine.com.
  • Preclinical models of antipsychotic drug action. Cambridge University Press.
  • 5-HT2A receptor - Wikipedia. Wikipedia. [Link]

  • In vitro receptor binding assays: general methods and considerations - PubMed. National Center for Biotechnology Information. [Link]

  • Inhibition of return in the human 5HT2A agonist and NMDA antagonist model of psychosis.
  • Central 5-HT2 antagonists: A preclinical evaluation of a therapeutic potential | Acta Neuropsychiatrica | Cambridge Core. Cambridge University Press. [Link]

  • Study of the 5-HT2 antagonist ritanserin on sleep-walking cycle in the rat - PubMed. National Center for Biotechnology Information. [Link]

  • Ritanserin – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • In vitro receptor binding assays: general methods and considerations - ProQuest. ProQuest. [Link]

  • Serotonin 5-HT2A receptor antagonist - Wikipedia. Wikipedia. [Link]

  • Volinanserin - Wikipedia. Wikipedia. [Link]

  • In vitro binding Assays – Cell Based Assays - Chelatec. Chelatec. [Link]

  • What are 5-HT2A receptor antagonists and how do they work? - Patsnap Synapse. Patsnap. [Link]

  • In vitro receptor binding assays: General methods and considerations - ResearchGate. ResearchGate. [Link]

  • “Selective” serotonin 5-HT2A receptor antagonists | Request PDF - ResearchGate. ResearchGate. [Link]

  • Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. Oncodesign Services. [Link]

  • Ritanserin, a serotonin-2 receptor antagonist, improves ultradian sleep rhythmicity in young poor sleepers | Request PDF. ResearchGate. [Link]

  • Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC. National Center for Biotechnology Information. [Link]

  • Volinanserin - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap. [Link]

  • An open clinical and biochemical study of ritanserin in acute patients with schizophrenia. Europe PMC. [Link]

  • Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC. National Center for Biotechnology Information. [Link]

  • Age-dependent effect of ketanserin on the sleep-waking phases in rats - ResearchGate. ResearchGate. [Link]

  • Volinanserin – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • A Phase 2, multicenter, randomized, double-blind, placebo-controlled, study to evaluate the efficacy and safety - ClinicalTrials.gov. ClinicalTrials.gov. [Link]

  • The 5-HT2 antagonist ritanserin blocks dopamine re-uptake in the rat frontal cortex. ResearchGate. [Link]

  • A novel preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs - bioRxiv. bioRxiv. [Link]

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Definitive Guide: Volinanserin-d4 Hydrochloride as an Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Volinanserin-d4 hydrochloride (MDL-100907-d4) represents the gold standard Internal Standard (IS) for the precise quantification of Volinanserin (MDL-100907) in biological matrices. As a selective 5-HT2A receptor antagonist used in neuropsychiatric research, Volinanserin requires high-sensitivity quantification to determine pharmacokinetic (PK) profiles and receptor occupancy.

This guide provides a technical roadmap for researchers to implement Volinanserin-d4 HCl in LC-MS/MS workflows. Unlike structural analogs, this Stable Isotope Labeled (SIL) IS offers near-identical physicochemical properties to the analyte, ensuring robust compensation for matrix effects, extraction variability, and ionization suppression.

Technical Comparison: SIL-IS vs. Structural Analogs

The choice of internal standard dictates the reliability of bioanalytical data. Below is an objective comparison between Volinanserin-d4 (SIL-IS) and a hypothetical structural analog (e.g., Ketanserin or a generic phenyl-piperidine derivative).

Comparative Performance Metrics
FeatureVolinanserin-d4 HCl (SIL-IS) Structural Analog (e.g., Ketanserin) Impact on Data Quality
Chemical Structure Identical (except 4 deuterium atoms)Similar functional groups, different coreSIL-IS tracks analyte behavior perfectly.
Retention Time (RT) Co-elutes with VolinanserinElutes at a different timeCritical: SIL-IS experiences the exact same matrix suppression/enhancement at the specific RT.
Ionization Efficiency Identical to analyteVaries based on structureSIL-IS corrects for source fluctuations; Analogs may drift independently.
Extraction Recovery Mimics analyte loss exactlyMay extract differentlySIL-IS compensates for sample prep errors (e.g., SPE breakthrough).
Cost HigherLowerSIL-IS prevents costly study repeats due to failed batch acceptance.
The Mechanism of Error Correction

The primary advantage of Volinanserin-d4 is its ability to "shadow" the analyte through the ionization process. In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge.

  • Scenario A (Analog IS): The analyte elutes at 2.5 min (high matrix suppression), while the Analog IS elutes at 3.0 min (low suppression). The ratio changes unpredictably, leading to quantitation errors.

  • Scenario B (Volinanserin-d4): Both compounds elute at 2.5 min. Both suffer the same % of suppression. The ratio (Analyte/IS) remains constant, preserving accuracy.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Volinanserin in rat plasma using Volinanserin-d4 HCl as the internal standard.

Materials & Reagents[1]
  • Analyte: Volinanserin (MDL-100907), MW 373.46.[1]

  • Internal Standard: Volinanserin-d4 HCl, MW ~377.49 (Free base equivalent ~377.5).

  • Matrix: Plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation
  • Master Stock (Analyte): Dissolve 1 mg Volinanserin in 1 mL DMSO (1 mg/mL).

  • Master Stock (IS): Dissolve 1 mg Volinanserin-d4 HCl in 1 mL DMSO.

  • Working IS Solution: Dilute Master Stock (IS) with 50:50 ACN:Water to a concentration of 100 ng/mL . Note: This concentration should yield a signal similar to the mid-range of the calibration curve.

Sample Preparation (Protein Precipitation)

Rationale: Simple, high-throughput method. The SIL-IS compensates for the "dirty" nature of PPT extracts.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Working IS Solution (Volinanserin-d4). Vortex gently.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Ionization: Positive Electrospray (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).[2][3]

  • Transitions:

    • Volinanserin: Precursor m/z 374.2

      
       Product m/z [Optimized]  (Common fragment: ~123 Da fluorophenethyl carbocation).
      
    • Volinanserin-d4: Precursor m/z 378.2

      
       Product m/z [Optimized + 4]  (or similar, depending on label position).
      

Note: Always perform a Product Ion Scan on your specific instrument to determine the most intense fragment and collision energy (CE).

Visualizing the Workflow

The following diagrams illustrate the analytical logic and the specific advantage of using a co-eluting SIL-IS.

Bioanalytical Workflow

BioanalysisWorkflow Sample Biological Sample (Plasma/Brain) Spike Spike IS (Volinanserin-d4) Sample->Spike Extract Protein Precipitation (ACN + Formic Acid) Spike->Extract Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Ratio: Analyte/IS) MS->Data

Caption: Step-by-step workflow for Volinanserin quantification using Volinanserin-d4 as an internal standard.

Matrix Effect Correction Logic

MatrixEffect cluster_0 Scenario A: Structural Analog IS cluster_1 Scenario B: Volinanserin-d4 (SIL-IS) A_Analyte Volinanserin (RT: 2.5 min) Suppression: High A_Result Result: Ratio Distorted (Inaccurate) A_Analyte->A_Result A_IS Analog IS (RT: 3.1 min) Suppression: Low A_IS->A_Result B_Analyte Volinanserin (RT: 2.5 min) Suppression: High B_Result Result: Ratio Preserved (Accurate) B_Analyte->B_Result B_IS Volinanserin-d4 (RT: 2.5 min) Suppression: High B_IS->B_Result

Caption: Comparison of Matrix Effect impact. Volinanserin-d4 co-elutes, ensuring identical suppression and accurate ratios.

References

  • Sorensen, S. M., et al. (1993). "Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies." Journal of Pharmacology and Experimental Therapeutics. Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

  • Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Neuropsychopharmacology. Link

  • Chavan, L. N., et al. (2023).[4][5] "Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET." ACS Omega. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.